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  • Product: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
  • CAS: 885279-04-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry The indazole scaffold is a privileged heterocyclic motif in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Among the various substituted indazoles, those bearing fluorine atoms have garnered significant attention. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3] Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds, making a robust and well-understood synthetic pathway to this intermediate of critical importance.[4]

This technical guide provides a comprehensive overview of a primary synthetic pathway to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Core Synthesis Pathway: A Modified Japp-Klingemann Approach

The most logical and widely applicable method for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a multi-step process centered around the Japp-Klingemann reaction.[5] This classical reaction provides a reliable method for the formation of arylhydrazones from aryldiazonium salts and β-keto-esters, which are the direct precursors to the indazole ring system.[5]

The overall synthetic strategy can be dissected into three key stages:

  • Diazotization of 3,4-difluoroaniline: Conversion of the primary aromatic amine into a reactive diazonium salt.

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with a suitable β-keto-ester to form the crucial arylhydrazone intermediate.

  • Cyclization: Intramolecular ring closure of the hydrazone to yield the final indazole product.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A 3,4-Difluoroaniline B 3,4-Difluorobenzenediazonium Chloride A->B  Diazotization (NaNO₂, HCl, 0-5 °C) D Ethyl 2-((3,4-difluorophenyl)diazenyl)-2-acetyl-3-oxobutanoate B->D  Japp-Klingemann Coupling (Base, EtOH/H₂O) C Diethyl 2-acetylmalonate C->D E Ethyl 2-(2-(3,4-difluorophenyl)hydrazono)-3-oxobutanoate D->E  Hydrolysis & Decarboxylation F Ethyl 5,6-difluoro-1H-indazole-3-carboxylate E->F  Cyclization (Heat or Acid Catalyst)

Caption: Overall synthetic workflow for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Part 1: Diazotization of 3,4-Difluoroaniline

Expertise & Experience: The initial step, the diazotization of 3,4-difluoroaniline, is a well-established but temperature-sensitive reaction. The in situ generation of nitrous acid (from sodium nitrite and a strong acid like hydrochloric acid) is crucial for the conversion of the primary amine to the diazonium salt. Maintaining a low temperature (0-5 °C) is paramount to prevent the premature decomposition of the unstable diazonium salt, which would lead to undesired side products and a lower overall yield. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can slightly decrease the nucleophilicity of the amino group, but the reaction proceeds efficiently under standard conditions.

Experimental Protocol:

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3,4-difluoroaniline portion-wise, ensuring the temperature does not exceed 5 °C.

  • A solution of sodium nitrite in water is then added dropwise to the aniline suspension, maintaining the temperature below 5 °C. The addition should be slow enough to control the evolution of any nitrogen gas.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the 3,4-difluorobenzenediazonium chloride solution. This solution is typically used immediately in the next step without isolation.

Part 2: The Japp-Klingemann Reaction

Expertise & Experience: The Japp-Klingemann reaction is the cornerstone of this synthesis.[5] The choice of the β-keto-ester is critical for obtaining the desired substitution pattern on the final indazole ring. For the synthesis of an indazole-3-carboxylate, a malonic ester derivative is a suitable choice. Diethyl 2-acetylmalonate is a commercially available and effective reagent for this purpose.

The reaction mechanism proceeds through the nucleophilic attack of the enolate of the β-keto-ester on the diazonium salt. This is followed by the elimination of one of the ester groups and the acetyl group, ultimately yielding the desired hydrazone. The pH of the reaction medium is a critical parameter; a slightly basic or buffered solution is often employed to facilitate the formation of the enolate and the subsequent coupling reaction.

Experimental Protocol:

  • In a separate reaction vessel, dissolve diethyl 2-acetylmalonate in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C and add a base, such as sodium acetate or a mild inorganic base, to generate the enolate in situ.

  • Slowly add the previously prepared cold solution of 3,4-difluorobenzenediazonium chloride to the enolate solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature. The formation of a precipitate (the hydrazone product) is often observed.

  • The solid hydrazone intermediate, ethyl 2-(2-(3,4-difluorophenyl)hydrazono)-3-oxobutanoate, can be isolated by filtration, washed with water, and dried.

Part 3: Cyclization to the Indazole Ring

Expertise & Experience: The final step is the intramolecular cyclization of the arylhydrazone to form the stable aromatic indazole ring. This reaction is typically promoted by heat or by the presence of an acid catalyst. The choice of cyclization conditions can influence the yield and purity of the final product. Thermal cyclization in a high-boiling solvent, such as diphenyl ether or Dowtherm A, is a common method. Alternatively, acid-catalyzed cyclization using reagents like polyphosphoric acid (PPA) or strong mineral acids can also be effective. The mechanism involves an electrophilic attack of one of the hydrazone nitrogens onto the aromatic ring, followed by elimination of water to form the aromatic indazole.

Experimental Protocol:

  • The isolated and dried hydrazone intermediate is suspended in a high-boiling solvent (e.g., diphenyl ether).

  • The mixture is heated to a high temperature (typically 200-250 °C) for a specified period, during which the cyclization occurs with the evolution of water.

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) to determine completion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve dilution with a non-polar solvent to precipitate the product, followed by filtration.

  • The crude Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Data Summary

StepStarting Material(s)Key Reagent(s)Intermediate/ProductTypical Yield
13,4-DifluoroanilineSodium Nitrite, HCl3,4-Difluorobenzenediazonium ChlorideQuantitative (in situ)
23,4-Difluorobenzenediazonium Chloride, Diethyl 2-acetylmalonateBase (e.g., Sodium Acetate)Ethyl 2-(2-(3,4-difluorophenyl)hydrazono)-3-oxobutanoate70-85%
3Ethyl 2-(2-(3,4-difluorophenyl)hydrazono)-3-oxobutanoateHeat or Acid CatalystEthyl 5,6-difluoro-1H-indazole-3-carboxylate60-80%

Visualization of the Japp-Klingemann Mechanism

Japp_Klingemann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Tautomerization Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate Enolate Enolate Diethyl 2-acetylmalonate->Enolate  Base Azo Intermediate Azo Intermediate Enolate->Azo Intermediate  + 3,4-Difluorobenzenediazonium Salt Hydrazone Hydrazone Azo Intermediate->Hydrazone  H₂O, -CO₂ Final Hydrazone Intermediate Final Hydrazone Intermediate Hydrazone->Final Hydrazone Intermediate

Caption: Key mechanistic steps of the Japp-Klingemann reaction.

Conclusion: A Reliable Pathway to a Valuable Building Block

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate via the Japp-Klingemann reaction is a robust and well-established method that provides access to this important medicinal chemistry building block. By carefully controlling the reaction conditions at each stage, from the initial diazotization to the final cyclization, researchers can achieve good overall yields of the desired product. The insights and protocols provided in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable fluorinated indazole derivative for their research and development endeavors.

References

  • 5,6-Difluoro-1H-indazole-3-carboxylic acid - Chem-Impex. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated hydrazones. (2018). RSC Advances, 8(34), 18944-18956. [Link]

  • Process for preparing 3,4-difluoroaniline. (1991). Google Patents.
  • Japp–Klingemann reaction. (2023, November 29). In Wikipedia. [Link]

  • 5,6-Difluoro-1H-indazole-3-carboxylic acid - Lead Sciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1886-1913. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • The Japp‐Klingemann Reaction. (2011). In Organic Reactions (pp. 1-20). John Wiley & Sons, Inc. [Link]

  • 1H-Indazole-3-carboxylic acid, ethyl ester. (2011). Organic Syntheses, 88, 169. [Link]

  • Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
  • What are the special considerations for the Japp-Klingemann reaction? (2016, September 20). ResearchGate. Retrieved from [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

  • Indazole-carboxamide compounds. (2006). Google Patents.
  • WO 2009/144554 A1. (2009). Google Patents.
  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (2010). Zeitschrift für Naturforschung B, 65(6), 745-752. [Link]

Sources

Exploratory

physicochemical properties of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Role of Fluorination i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Fluorination in Modern Drug Design

The introduction of fluorine atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to profoundly modulate a molecule's physicochemical and, consequently, its pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can alter key parameters such as lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups.[1][2] The indazole core, a bicyclic aromatic heterocycle, is itself a "privileged scaffold," frequently appearing in approved drugs and clinical candidates due to its versatile biological activities.[3][4][5]

This guide focuses on Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No: 885279-04-9), a molecule that combines the strategic difluorination of the benzene ring with the proven indazole nucleus. While extensive experimental data for this specific entity is not widely published, this document serves as a technical primer by integrating known data, computationally predicted values, and established principles of physical organic chemistry. We will explore its core properties, discuss their implications for drug development, and provide robust, field-proven protocols for its empirical characterization.

Core Molecular Profile

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a derivative of indazole-3-carboxylic acid. The structure features a difluoro substitution pattern on the benzene ring at positions 5 and 6, and an ethyl ester at the 3-position of the indazole ring system. The 1H-indazole tautomer is generally the most thermodynamically stable form.[3]

Caption: Molecular Structure of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Summary of Physicochemical Properties

The following table summarizes the key known and predicted physicochemical properties. It is crucial to note that many of these values are computationally derived and await experimental validation.

PropertyValueData Source
CAS Number 885279-04-9Echemi[6]
Molecular Formula C₁₀H₈F₂N₂O₂Echemi[7][8]
Molecular Weight 226.18 g/mol Echemi[6][7][8]
Exact Mass 226.05500 DaEchemi[6]
Lipophilicity (XLogP3) 2.3Echemi (Computed)[7]
Hydrogen Bond Donor Count 1Echemi (Computed)[7]
Hydrogen Bond Acceptor Count 5Echemi (Computed)[7]
Melting Point Not Experimentally Reported-
Aqueous Solubility Not Experimentally Reported-
Dissociation Constant (pKa) Not Experimentally Reported-

Analysis of Key Physicochemical Parameters

Understanding the interplay between a molecule's structure and its properties is fundamental to predicting its behavior in a biological system.[9]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10]

  • Predicted Value: The computationally predicted XLogP3 for this molecule is 2.3 .[7] This value suggests a moderate level of lipophilicity.

  • Causality & Insight: The presence of two fluorine atoms is a key contributor to this lipophilicity. Fluorine substitution on an aromatic ring typically increases the lipophilicity of a molecule.[1][11] A LogP value in the range of 1-3 is often considered favorable for oral drug candidates, as it balances aqueous solubility with the ability to permeate lipid cell membranes.[12] However, this is a guideline, and the optimal range is target-dependent. The distribution coefficient (LogD) at physiological pH (7.4) will be influenced by the molecule's pKa.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and governs the ionization state of a molecule at a given pH. This profoundly impacts solubility, permeability, and target binding.

  • Expected Acidity: While not experimentally determined, the N-H proton at the N1 position of the indazole ring is the primary acidic center. Indazole itself has a pKa of approximately 14, but substitution dramatically alters this.

  • Causality & Insight: The two electron-withdrawing fluorine atoms at the 5 and 6 positions are expected to significantly decrease the pKa of the N-H proton (i.e., make it more acidic) compared to the non-fluorinated Ethyl 1H-indazole-3-carboxylate. This is due to the inductive effect of fluorine, which stabilizes the resulting indazolide anion.[2] A lower pKa means that at physiological pH, a larger fraction of the molecule may exist in its anionic, deprotonated form, which could increase aqueous solubility but potentially decrease passive membrane permeability.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution.[13]

  • Data: Experimental solubility data is not publicly available.

  • Causality & Insight: There is a delicate balance at play. The increased lipophilicity from the difluoro-substitution might suggest lower aqueous solubility.[14] Conversely, the anticipated increase in acidity (lower pKa) could enhance solubility at neutral or basic pH due to salt formation. The parent non-fluorinated compound, Ethyl 1H-indazole-3-carboxylate, is described as a crystalline powder, suggesting that the target compound is likely a solid with a significant crystal lattice energy that must be overcome for dissolution.[15]

Strategic Implications in Drug Discovery

The physicochemical profile of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate positions it as a valuable building block or lead compound.

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorination at the 5 and 6 positions can block potential sites of oxidative metabolism by Cytochrome P450 enzymes, often leading to improved metabolic stability and a longer half-life in vivo.[1]

  • Target Engagement: The indazole N-H can act as a hydrogen bond donor, while the ester carbonyl and ring nitrogens can act as acceptors, providing multiple points for interaction with a biological target. The fluorine atoms themselves can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides), potentially enhancing binding affinity.

  • Synthetic Tractability: The presence of the ethyl ester provides a synthetic handle for modification. It can be hydrolyzed to the corresponding carboxylic acid (5,6-Difluoro-1H-indazole-3-carboxylic acid, CAS 129295-33-6) for amide coupling, or the indazole N-H can be alkylated to explore structure-activity relationships at that position.[16][17]

Recommended Experimental Characterization Workflow

For any new batch or for definitive characterization, a systematic workflow is essential. The following protocols represent a self-validating system for determining the core physicochemical properties.

workflow synthesis_node Synthesis & Purification (e.g., Esterification of Acid) identity_node Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) synthesis_node->identity_node Purity Check >95% mp_node Melting Point (MP) Determination identity_node->mp_node sol_node Aqueous Solubility (Shake-Flask Method) identity_node->sol_node pka_node pKa Determination (Potentiometric Titration) identity_node->pka_node logp_node LogP/LogD Determination (RP-HPLC Method) identity_node->logp_node data_node Comprehensive Physicochemical Profile mp_node->data_node sol_node->data_node pka_node->data_node logp_node->data_node

Caption: Standard workflow for the physicochemical characterization of a new chemical entity.

Protocol for Melting Point Determination
  • Causality: The melting point provides information about purity and crystal lattice energy. A sharp melting range is indicative of high purity.

  • Methodology:

    • Place a small, dry sample (1-2 mg) of the compound into a capillary tube, sealed at one end.

    • Tap the tube gently to pack the sample to a height of 2-3 mm.

    • Place the capillary tube into a calibrated digital melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this as the melting range.

Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
  • Causality: This gold-standard method measures the equilibrium solubility, which is critical for predicting oral absorption.[9]

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a saturated solution.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

    • Express the solubility in units of µg/mL or µM.

Protocol for pKa Determination (Potentiometric Titration)
  • Causality: This method directly measures the change in pH upon addition of a titrant to determine the ionization constant of the acidic N-H proton.[18]

  • Methodology:

    • Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility across the pH range.

    • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

    • Record the pH value after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.

    • Specialized software can be used to calculate the pKa from the titration data, especially for compounds with lower solubility.

Protocol for Lipophilicity (LogP) Determination (RP-HPLC Method)
  • Causality: This method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with its octanol-water partition coefficient, offering a rapid and reliable alternative to the shake-flask method.[19]

  • Methodology:

    • Prepare a series of standard compounds with known LogP values that span a range around the expected LogP of the test compound (e.g., from 1.0 to 4.0).

    • Develop a reverse-phase HPLC method using a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).

    • Inject the standard compounds and record their retention times (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k').

    • Inject the test compound (Ethyl 5,6-difluoro-1H-indazole-3-carboxylate) under the identical HPLC conditions and determine its log k'.

    • Interpolate the LogP of the test compound from the linear regression of the calibration curve.

Conclusion

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate represents a molecule of significant interest for chemical biology and drug discovery. Its physicochemical profile, characterized by moderate lipophilicity and anticipated increased acidity due to difluorination, makes it an attractive scaffold. While a full experimental portrait requires the rigorous application of the characterization protocols detailed herein, the predictive data and structure-based analysis provide a strong foundation for its strategic use in the design of novel therapeutics. This guide serves as a starting point for researchers to unlock the potential of this and related fluorinated indazole derivatives.

References

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  • Singh, N., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Cardiology Reviews, 18(1), e210421192900.
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Foundational

An In-Depth Technical Guide to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Abstract: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, holding CAS Number 885279-04-9, is a pivotal fluorinated heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, holding CAS Number 885279-04-9, is a pivotal fluorinated heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol with mechanistic insights, and a detailed exploration of its application in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the strategic use of this valuable compound.

Physicochemical and Structural Properties

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a stable, off-white to beige solid at room temperature. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic and pharmacokinetic properties when incorporated into a larger active pharmaceutical ingredient (API).[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1]

Table 1: Core Properties of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

PropertyValueSource(s)
CAS Number 885279-04-9[2][3][4][5]
Molecular Formula C₁₀H₈F₂N₂O₂[2][3][4][5]
Molecular Weight 226.18 g/mol [2][3][4][5]
Appearance Off-white to beige powder/solid[6]
Purity Typically ≥95%[3]
Synonyms Ethyl 5,6-difluoro-1H-indazole-3-carboxylate; 1H-Indazole-3-carboxylic acid, 5,6-difluoro-, ethyl ester[2][7]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles is a cornerstone of heterocyclic chemistry. While various methods exist, a common and effective approach for producing ethyl 5,6-difluoro-1H-indazole-3-carboxylate involves the reaction of a suitably substituted phenylhydrazine with an ethyl glyoxalate derivative or a related cyclization strategy. A generalized and robust protocol is detailed below, drawing from established principles of indazole synthesis.

Recommended Synthetic Protocol

This protocol describes a common synthetic route starting from 3,4-difluorophenylhydrazine.

Step 1: Diazotization and Cyclization

  • Reaction Setup: To a cooled (0-5 °C) solution of 3,4-difluoroaniline in a suitable acidic medium (e.g., HCl/water), add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt. Maintain the temperature strictly below 5 °C.

  • Reduction: The resulting diazonium salt is then reduced in situ, for example with sodium sulfite, to yield 3,4-difluorophenylhydrazine.

  • Condensation & Cyclization: The crude hydrazine intermediate is reacted with diethyl oxalate or a similar dicarbonyl compound in a suitable solvent like ethanol. The reaction mixture is heated to reflux to drive the condensation and subsequent intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Causality: The choice of a two-step, one-pot procedure for the hydrazine formation followed by immediate reaction with the dicarbonyl component is crucial for efficiency and to handle the often-unstable hydrazine intermediate. The fluorine atoms are electronically withdrawing, which can influence the nucleophilicity of the hydrazine and the acidity of the subsequent indazole N-H proton.

Synthesis Workflow Diagram

Synthesis_Workflow A 3,4-Difluoroaniline B Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) A->B C Reduction (e.g., Na₂SO₃) B->C D 3,4-Difluorophenylhydrazine (Intermediate) C->D E Condensation & Cyclization (Diethyl Oxalate, EtOH, Reflux) D->E F Purification (Column Chromatography) E->F G Ethyl 5,6-difluoro-1H-indazole-3-carboxylate F->G

Caption: Synthetic pathway for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and participate in crucial hydrogen bonding interactions with protein kinase hinges.[8] The addition of the 5,6-difluoro substitution pattern further enhances its utility.

Role as a Key Building Block for Kinase Inhibitors

The 5,6-difluoro-1H-indazole moiety is a critical pharmacophore in a number of kinase inhibitors. The fluorine atoms can increase the acidity of the N-H proton, leading to stronger hydrogen bond donation to the kinase hinge region. Furthermore, fluorine substitution can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[1] This makes Ethyl 5,6-difluoro-1H-indazole-3-carboxylate a valuable starting material for synthesizing complex APIs. Its ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the carboxylic acid followed by amide coupling.[9][10]

Case Study: Intermediate in the Synthesis of Belumosudil

A prominent example of its application is in the synthesis of Belumosudil (Rezurock®), a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[11] Belumosudil is used to treat chronic graft-versus-host disease (cGVHD).[11][12]

The synthesis of Belumosudil involves the coupling of a quinazoline core with an amino-indazole derivative.[12][13] Ethyl 5,6-difluoro-1H-indazole-3-carboxylate can serve as a precursor to the required 5-amino-indazole fragment through a series of standard transformations, typically involving nitration followed by reduction.

Drug Synthesis Application Workflow

The following diagram illustrates the strategic position of the title compound as an intermediate in a generalized synthetic route towards a kinase inhibitor like Belumosudil.

Drug_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Core Synthesis A Ethyl 5,6-difluoro-1H- indazole-3-carboxylate B Functional Group Interconversion (e.g., Nitration, Reduction) A->B C Amino-Indazole Fragment B->C E Key Fragment Coupling (e.g., Buchwald-Hartwig or SNAr Reaction) C->E D Quinazoline Core (Activated) D->E F Final API (e.g., Belumosudil) E->F

Caption: Role of the title compound in a generic kinase inhibitor synthesis.

Analytical Characterization

Quality control for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is critical. Standard analytical techniques are employed to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and the position of the fluorine atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage area.

Safety and Handling

As with all laboratory chemicals, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its derivatives should be handled with care in a well-ventilated area, such as a fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[14][15][16]

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[7][14][15] In case of contact, rinse the affected area thoroughly with water.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Hazard Statements (General for Indazole Carboxylates): May be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6][15][16][17]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[14]

Conclusion

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that leverages the benefits of fluorine chemistry to enable the synthesis of highly effective and specific drug molecules. Its robust synthesis and versatile reactivity make it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and critical role in drug discovery, underscoring its importance in the pharmaceutical industry.

References

  • Echemi. (n.d.). ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE.
  • MedChemExpress. (2024, October 18). Indazole-3-carboxylic acid-SDS.
  • AccelaChem. (n.d.). 885279-04-9, Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate.
  • ChemicalBook. (n.d.). ethyl 5,6-difluoro-1h-indazole-3-carboxylate.
  • Capot Chemical. (n.d.). 885279-04-9 | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.
  • Safety Data Sheet. (2010, April 10). 1-Methyl-1H-indazole-3-carboxylic acid.
  • MDPI. (2024, May 28). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6.
  • Sigma-Aldrich. (n.d.). Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | 885279-04-9.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176.
  • ResearchGate. (2025, October 11). Synthesis of belumosudil.
  • Safety Data Sheet. (n.d.). 1H-Indazole-3-carboxylic acid.
  • MedKoo Biosciences. (n.d.). Belumosudil Synthetic Routes.
  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.
  • Chem-Impex. (n.d.). 5,6-Difluoro-1H-indazole-3-carboxylic acid.
  • Echemi. (n.d.). ethyl 5,6-difluoro-1h-indazole-3-carboxylate.
  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Technical Disclosure Commons. (2023, August 31). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide or its salts. Retrieved from Technical Disclosure Commons website.
  • Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PubChem. (n.d.). 2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide | C26H24N6O2 | CID 11950170.
  • PubMed. (2011, August 15). Discovery of indazoles as inhibitors of Tpl2 kinase.

Sources

Exploratory

structure elucidation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, multi-tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous (CAS No. 885279-04-9).[1][2] Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for each analytical choice. We will explore a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The indazole scaffold is a cornerstone in modern pharmaceuticals, and fluorinated derivatives are of particular interest for their potential to modulate pharmacokinetic and pharmacodynamic properties.[3][4] This guide serves as a practical case study in confirming the molecular identity of such a key building block, ensuring the integrity of subsequent research and development efforts.

Introduction: The Significance of Fluorinated Indazoles

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including treatments for cancer and inflammation.[3][5] The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby optimizing the overall profile of a drug candidate. The target molecule, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, represents a critical intermediate in the synthesis of more complex, biologically active compounds.[4]

Therefore, the absolute confirmation of its structure is not merely an academic exercise but a foundational requirement for its use in drug discovery pipelines. Any ambiguity in the substitution pattern or functional group placement could lead to the synthesis of incorrect downstream compounds, wasting significant resources and time. This guide outlines a systematic and self-validating approach to ensure the correct structure is confirmed with the highest degree of confidence.

Foundational Analysis: Elemental Composition and Unsaturation

Before engaging advanced spectroscopic techniques, the first step is to establish the molecular formula and the degree of unsaturation. This provides a fundamental context for interpreting subsequent data.

The molecular formula for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is C₁₀H₈F₂N₂O₂ .[1][2]

The degree of unsaturation (DoU), which indicates the total number of rings and/or π-bonds, is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • C = number of carbons (10)

  • H = number of hydrogens (8)

  • X = number of halogens (2, for the two fluorine atoms)

  • N = number of nitrogens (2)

DoU = 10 + 1 - (8/2) - (2/2) + (2/2) DoU = 11 - 4 - 1 + 1 DoU = 7

This value is consistent with the proposed structure:

  • Benzene ring: 4 (1 ring + 3 double bonds)

  • Pyrazole ring: 2 (1 ring + 1 double bond)

  • Carbonyl group (C=O): 1

  • Total = 7

This initial calculation confirms that the molecular formula is consistent with the expected bicyclic aromatic ester structure.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Causality of Experimental Choice: Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which is ideal for preserving the molecular ion of polar, medium-sized molecules like our target compound. Operating in positive ion mode will likely produce the protonated molecule [M+H]⁺.

Expected HRMS Data
ParameterExpected Value
Molecular FormulaC₁₀H₈F₂N₂O₂
Exact Mass (M)226.05571 Da
Protonated Ion [M+H]⁺227.06354 Da

A measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value for [M+H]⁺ provides strong evidence for the proposed elemental composition.[6]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is ideal for solid powders, providing a quick and reliable spectrum. The expected spectrum will provide clear evidence for the N-H, C=O, and aromatic C-F bonds.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Indazole)3300 - 3100 (broad)Characteristic of the N-H bond in the pyrazole ring.
C-H Stretch (Aromatic)3100 - 3000Indicates C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic)3000 - 2850From the ethyl ester group (-CH₂- and -CH₃).
C=O Stretch (Ester)~1720Strong, sharp peak characteristic of a conjugated ester carbonyl.[6]
C=N, C=C Stretches (Aromatic)1620 - 1450Multiple bands corresponding to the indazole ring system.
C-F Stretch1250 - 1100Strong absorptions indicative of aryl-fluorine bonds.
C-O Stretch (Ester)1300 - 1150Corresponds to the C-O single bonds of the ester group.
Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and proton framework of the molecule. For a fluorinated compound, a multi-nuclear approach is essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will confirm the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin coupling. The presence of fluorine will introduce additional complexity and valuable information through H-F coupling.

Causality of Experimental Choice: A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns expected in the aromatic region due to both H-H and H-F couplings.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The key feature will be the observation of C-F coupling, which is diagnostic for carbons bonded to or near fluorine atoms.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method to analyze fluorinated compounds. It will confirm the presence of two distinct fluorine environments.

2D NMR: Assembling the Puzzle

While 1D NMR provides a wealth of information, 2D NMR experiments are required for unambiguous assignment.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will clearly show the correlation between the -CH₂- and -CH₃ protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This is the primary tool for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-3 bonds). This is the most powerful experiment for piecing the molecular fragments together. It will definitively link the ethyl group to the ester carbonyl and the ester group to the C3 position of the indazole ring. It will also confirm the positions of the aromatic protons relative to the fluorinated carbons.

Predicted NMR Data Summary
Atom¹H NMR (Predicted)¹³C NMR (Predicted)Key 2D Correlations (HMBC)
H4 ~8.0 ppm (d, JHF ≈ 7-9 Hz)~108 ppm (d, JCF ≈ 15-20 Hz)C3, C5, C7a
H7 ~7.8 ppm (d, JHF ≈ 9-11 Hz)~116 ppm (d, JCF ≈ 4-6 Hz)C5, C6, C7a
NH ~13.5 ppm (br s)-C3, C3a, C7a
CH₂ ~4.5 ppm (q, JHH = 7.1 Hz)~62 ppmC=O, CH₃
CH₃ ~1.4 ppm (t, JHH = 7.1 Hz)~14 ppmC=O, CH₂
C3 -~140 ppmH4, NH
C3a -~122 ppmH4, NH, H7
C5 -~150 ppm (dd, ¹JCF ≈ 250 Hz)H4, H7
C6 -~148 ppm (dd, ¹JCF ≈ 250 Hz)H4, H7
C7a -~138 ppm (dd)H4, H7, NH
C=O -~162 ppmCH₂, CH₃
F5 ---
F6 ---

Note: Chemical shifts (δ) are referenced to TMS. Coupling constants (J) are in Hz. 'd' = doublet, 't' = triplet, 'q' = quartet, 'br s' = broad singlet, 'dd' = doublet of doublets.

¹⁹F NMR Prediction: Two distinct signals are expected, likely appearing as doublets due to F-F coupling (meta coupling, ³JFF) and further split by coupling to the aromatic protons (H4 and H7).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using default parameter sets, optimizing as needed for signal intensity.

Integrated Structure Elucidation Workflow

The final structure is not determined by a single piece of data but by the convergence of all analytical evidence. The workflow below illustrates this logic.

StructureElucidation cluster_start Initial Data cluster_ms Mass Spectrometry cluster_ir Spectroscopy - Functional Groups cluster_nmr NMR Spectroscopy - Core Structure cluster_2dnmr NMR Spectroscopy - Connectivity cluster_final Final Confirmation Formula Molecular Formula C₁₀H₈F₂N₂O₂ HRMS HRMS (ESI-TOF) Exact Mass Confirmed Formula->HRMS Confirms Composition IR IR Spectroscopy (N-H, C=O, C-F) Formula->IR Suggests Functional Groups H1_NMR ¹H NMR (Ethyl Group, 2 Ar-H, NH) Formula->H1_NMR Predicts Proton Integration Structure Confirmed Structure: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate COSY COSY (-CH₂-CH₃ connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H attachment) H1_NMR->HSQC HMBC HMBC (Final Assembly of Fragments) H1_NMR->HMBC C13_NMR ¹³C NMR (10 Carbons, C-F Coupling) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (2 Fluorine Environments) F19_NMR->Structure Unambiguous Assignment COSY->Structure Unambiguous Assignment HSQC->Structure Unambiguous Assignment HMBC->Structure Unambiguous Assignment

Caption: Integrated workflow for structure elucidation.

This workflow begins with the molecular formula, which is confirmed by HRMS. IR spectroscopy provides initial evidence of key functional groups. The detailed framework is then built using a suite of NMR techniques. 1D NMR identifies the basic spin systems, while 2D NMR experiments (COSY, HSQC, and especially HMBC) provide the critical long-range correlations that connect all molecular fragments, leading to the final, unambiguous structural assignment.

Conclusion

The is a clear example of the necessity of a modern, multi-technique analytical approach. While each individual technique provides valuable clues, none is sufficient in isolation to provide absolute proof of structure. It is the synergistic integration of data from mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments that provides the required level of scientific rigor. This systematic process ensures the foundational integrity of this key chemical building block, enabling its confident use in the complex and demanding field of pharmaceutical research.

References

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
  • Wiley-VCH. (2007). Supporting Information for a relevant publication. While not the exact molecule, this source provides typical spectroscopic data and experimental procedures for similar indazole esters.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. This article discusses the synthesis and use of indazole derivatives in drug design.
  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. This source provides context on the synthesis and importance of indazole derivatives.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. This review highlights the broad pharmacological importance of the indazole core structure.
  • Echemi. ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE Product Description. Provides basic chemical identifiers for the target compound.
  • PubChem. 1H-Indazole-3-carboxamide. Provides general information on a related indazole structure.
  • Echemi. ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE Basic Attributes. Provides basic chemical properties for the target compound.
  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Outlines general techniques used in structure elucidation.
  • Taylor & Francis. Structure elucidation – Knowledge and References. Provides a general overview of the process of structure elucidation.
  • Chem-Impex. 5,6-Difluoro-1H-indazole-3-carboxylic acid. Information on the corresponding carboxylic acid, a closely related precursor.
  • Lead Sciences. 5,6-Difluoro-1H-indazole-3-carboxylic acid. Vendor information for the related carboxylic acid.

Sources

Foundational

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 5,6-Difluoro-1H-Indazole-3-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery Abstract Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a fluorinated heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5,6-Difluoro-1H-Indazole-3-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique molecular architecture, featuring the biologically active indazole scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of two fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of derivative compounds, making this intermediate particularly attractive for drug discovery programs. This technical guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, a detailed examination of its synthesis with mechanistic insights, and its critical role as a versatile intermediate in medicinal chemistry.

Core Molecular Attributes

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is structurally defined by a bicyclic indazole core, substituted at the 3-position with an ethyl carboxylate group and at the 5- and 6-positions with fluorine atoms. The indazole ring system is a privileged scaffold in medicinal chemistry, known to be a component of numerous compounds with diverse pharmacological activities.[1][2] The ethyl ester serves as a synthetically versatile handle, often acting as a protecting group for the carboxylic acid, which can be readily deprotected and coupled with various amines to generate extensive compound libraries.

PropertyValueSource(s)
Molecular Formula C₁₀H₈F₂N₂O₂[3][4]
Molecular Weight 226.18 g/mol [3][4]
Exact Mass 226.05500 Da[3][4]
CAS Number 885279-04-9[3][4]
Synonyms 1H-Indazole-3-carboxylic acid, 5,6-difluoro-, ethyl ester[3][4]

Synthesis and Mechanistic Insights

The synthesis of substituted indazole-3-carboxylates typically involves multi-step sequences starting from appropriately substituted aniline precursors. The strategic introduction of the carboxylate group at the C-3 position is a key challenge that has been addressed through various methodologies.

Conceptual Synthetic Workflow

A common and effective strategy for constructing the indazole ring system is through the diazotization of an ortho-alkyl-substituted aniline, followed by intramolecular cyclization. The subsequent functionalization at the C-3 position can be achieved through oxidation of an alkyl group followed by esterification.

G cluster_0 Synthetic Pathway A Step 1: Diazotization (NaNO₂, HCl) Intermediate1 Diazonium Salt Intermediate A->Intermediate1 B Step 2: Intramolecular Cyclization Intermediate2 5,6-Difluoro-3-methyl-1H-indazole B->Intermediate2 C Step 3: Oxidation (e.g., KMnO₄) Intermediate3 5,6-Difluoro-1H-indazole-3-carboxylic acid C->Intermediate3 D Step 4: Esterification (Ethanol, H₂SO₄) End Ethyl 5,6-difluoro-1H-indazole-3-carboxylate D->End Start 4,5-Difluoro-2-methylaniline Start->A Intermediate1->B Intermediate2->C Intermediate3->D

Caption: Generalized synthetic workflow for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol (Generalized)

The following protocol is a representative, generalized procedure based on established chemical principles for indazole synthesis. Starting materials and reagents are commercially available.[5]

  • Diazotization of 4,5-Difluoro-2-methylaniline:

    • Dissolve 4,5-difluoro-2-methylaniline in a solution of concentrated hydrochloric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise while vigorously stirring and maintaining the temperature below 5 °C.

    • Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature. The diazonium salt will undergo spontaneous intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the 5,6-difluoro-3-methyl-1H-indazole.

    • The product can be extracted using an organic solvent like ethyl acetate.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the resulting 5,6-difluoro-3-methyl-1H-indazole in a suitable solvent (e.g., a mixture of pyridine and water).

    • Heat the solution and add potassium permanganate (KMnO₄) portion-wise. Reflux the mixture until the reaction is complete (monitored by TLC).

    • Causality: KMnO₄ is a strong oxidizing agent that converts the methyl group at the C-3 position into a carboxylic acid. This step is crucial for creating the acid functionality required for the final product.[6]

    • Work-up involves quenching the excess oxidant, filtering the manganese dioxide byproduct, and acidifying the filtrate to precipitate the 5,6-difluoro-1H-indazole-3-carboxylic acid.

  • Fischer Esterification:

    • Suspend the 5,6-difluoro-1H-indazole-3-carboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Reflux the mixture for several hours until ester formation is complete.

    • Causality: Under acidic conditions, the carboxylic acid is protonated, making it more electrophilic and susceptible to nucleophilic attack by ethanol, yielding the final ethyl ester product.

    • The final product is isolated through neutralization, extraction, and purification by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.[3][6] Its utility stems from the combination of the indazole core and the synthetically tractable ester group.

Role as a Versatile Intermediate

The primary application is in the synthesis of more complex molecules, particularly N-substituted indazole-3-carboxamides.[1] The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to reveal the carboxylic acid. This acid is then activated and coupled with a diverse range of primary or secondary amines to create amide bonds, a cornerstone of modern medicinal chemistry.

G cluster_0 Synthetic Utility in Medicinal Chemistry Start Ethyl 5,6-difluoro-1H- indazole-3-carboxylate Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Reveals the carboxylic acid Acid 5,6-Difluoro-1H-indazole- 3-carboxylic acid Coupling Step 2: Amide Coupling (Amine R-NH₂, Coupling Agents like EDC, HOBT) Acid->Coupling Forms stable amide bond Library Diverse Library of Bioactive Amides Hydrolysis->Acid Coupling->Library

Caption: Role as an intermediate for generating diverse bioactive amide libraries.

The Impact of Fluorine Substitution

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[6] The 5,6-difluoro substitution pattern on the indazole ring can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.

  • Enhanced Binding Affinity: Fluorine can alter the electronic properties (pKa) of the nearby N-H group on the indazole ring, potentially leading to stronger hydrogen bonding interactions with target proteins.

  • Improved Permeability: In some cases, fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

This compound is therefore a key starting point for developing novel inhibitors, receptor antagonists, or modulators in areas such as oncology and neurology, where indazole-based drugs have shown promise.[2][6]

Safe Handling and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust and aerosols.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a strategically important molecule for researchers and scientists in drug development. Its value lies not in its own biological activity, but in its role as a sophisticated and versatile building block. The combination of a privileged indazole core, the synthetic flexibility of the ethyl carboxylate group, and the beneficial pharmacokinetic properties imparted by difluorination makes it an essential tool for the synthesis of next-generation therapeutic agents. Understanding its synthesis and chemical reactivity allows medicinal chemists to efficiently generate novel and diverse compound libraries, accelerating the discovery of new medicines.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Milligan, J. A., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research.[1] This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structural analogs.

Introduction: The Significance of Fluorinated Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anti-tumor and anti-inflammatory properties.[2][3] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, bioavailability, and binding affinity.[1] Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No. 885279-04-9) is a prime example of a fluorinated building block that holds considerable promise in the synthesis of novel therapeutic agents.[4][5][6] A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The diagram below illustrates the structure of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and the atom numbering used for spectral assignments.

Caption: Molecular structure of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for a compound like Ethyl 5,6-difluoro-1H-indazole-3-carboxylate:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire the spectrum with a spectral width of approximately 100 ppm, centered around -120 to -150 ppm.

    • Proton decoupling is often beneficial to simplify the spectra.

    • Use an external reference standard like CFCl₃ (δ 0 ppm) or an internal standard like hexafluorobenzene (δ -164.9 ppm).[7]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).[8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethyl ester group. The aromatic region will be particularly informative due to couplings with the fluorine atoms.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~14.0br s-N1-H
~8.1dJ(H-F) ≈ 7-9H 4
~7.9dJ(H-F) ≈ 9-11H 7
4.41qJ(H-H) = 7.1-O-CH₂ -CH₃
1.38tJ(H-H) = 7.1-O-CH₂-CH₃
  • Expertise & Experience: The N-H proton of indazoles is typically broad and significantly downfield, often above 13 ppm, due to hydrogen bonding and its acidic nature.[9] The signals for the aromatic protons H4 and H7 are predicted to be doublets due to coupling with the adjacent fluorine atoms (⁴JHF). The ethyl ester protons will appear as a characteristic quartet and triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the large coupling constants between the carbon atoms and the directly attached fluorine atoms (¹JCF) and smaller couplings to more distant fluorines.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~162.5s-C =O
~150.0dd¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20C 5 or C 6
~148.0dd¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20C 6 or C 5
~139.0s-C 3
~135.0tJ(C-F) ≈ 10-15C 7a
~120.0tJ(C-F) ≈ 10-15C 3a
~105.0dJ(C-F) ≈ 20-25C 4
~100.0dJ(C-F) ≈ 20-25C 7
61.5s--O-CH₂ -CH₃
14.5s--O-CH₂-CH₃
  • Expertise & Experience: The most notable feature will be the two signals for C5 and C6, which will appear as doublets of doublets with very large one-bond C-F coupling constants. The other carbons in the benzene ring will also show smaller couplings to the fluorine atoms, providing valuable structural confirmation.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -135 to -145m-F 5, F 6
  • Expertise & Experience: The two fluorine atoms are in different chemical environments and will likely show complex multiplets due to coupling with each other (³JFF) and with the aromatic protons (⁴JHF and ³JHF). The exact chemical shifts can be sensitive to the solvent and concentration.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching
~1715StrongC=O stretching (ester)
~1620, 1500MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
1150-1050StrongC-F stretching
  • Trustworthiness: The presence of a strong absorption around 1715 cm⁻¹ is a reliable indicator of the ester carbonyl group.[10] The broad N-H stretch is characteristic of the indazole ring.[9] Strong bands in the 1150-1050 cm⁻¹ region are diagnostic for the C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to determine the exact mass and confirm the elemental composition.[11]

  • Data Acquisition: Acquire the spectrum in positive ion mode. For fragmentation studies (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectral Data

Table 5: Predicted High-Resolution MS Data

m/z (calculated)FormulaSpecies
227.0626C₁₀H₉F₂N₂O₂[M+H]⁺
249.0445C₁₀H₈F₂N₂NaO₂[M+Na]⁺
  • Molecular Formula: C₁₀H₈F₂N₂O₂[4][5]

  • Exact Mass: 226.0554[4][5]

  • Molecular Weight: 226.18[4][5]

Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to proceed through characteristic losses of the ester group.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 227 frag1 Loss of C₂H₄ (ethylene) M_H->frag1 - C₂H₄ frag2 Loss of C₂H₅O• (ethoxy radical) M_H->frag2 - OC₂H₅ ion1 [C₈H₅F₂N₂O₂]⁺ m/z = 199 frag1->ion1 ion2 [C₈H₃F₂N₂O]⁺ m/z = 181 frag2->ion2 frag3 Loss of CO ion2->frag3 - CO ion3 [C₇H₃F₂N₂]⁺ m/z = 153 frag3->ion3

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

  • Authoritative Grounding: The fragmentation of indazole-3-carboxamides often involves cleavage at the amide bond.[11] By analogy, for the corresponding ester, the primary fragmentation pathways are expected to be the loss of ethylene from the ethoxy group to form the carboxylic acid ion (m/z 199), and the loss of the ethoxy radical followed by loss of carbon monoxide.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. The predicted data in this guide, based on established principles and analysis of related structures, offers a robust framework for researchers to confirm the identity and purity of this valuable synthetic intermediate. The key identifiers are the characteristic C-F and H-F couplings in the NMR spectra, the strong carbonyl and C-F stretches in the IR spectrum, and the accurate mass measurement of the molecular ion in the mass spectrum.

References

  • Wiley-VCH. (2007). Supporting Information for a relevant publication. This source provides typical IR and NMR data for various indazole carboxylate derivatives. URL: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. This document outlines general methods for NMR data acquisition and reporting. URL: [Link]

  • Campos, P. J., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Discusses the use of NMR for structural assignment of indazole isomers. URL: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Provides IR and ¹H NMR data for related indazole-3-carboxamide structures. URL: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Provides examples of NMR data presentation. URL: [Link]

  • Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Details the synthesis of a related fluorinated indazole carboxylate. URL: [Link]

  • ResearchGate. Synthesis and biological evaluation of indazole derivatives. Provides context on the biological importance of fluorinated indazoles. URL: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Example spectra for organic molecules. URL: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Provides a synthetic procedure and characterization data for the non-fluorinated analog. URL: [Link]

  • Lead Sciences. 5,6-Difluoro-1H-indazole-3-carboxylic acid. Information on the corresponding carboxylic acid. URL: [Link]

  • AccelaChem. 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. Supplier information confirming the compound's identity. URL: [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. Details mass spectrometry techniques and fragmentation of related indazole structures. URL: [Link]

  • PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. Data for a mono-fluorinated analog. URL: [Link]

  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Provides example IR spectra for indazole derivatives. URL: [Link]

  • Gsrs. ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Information on the non-fluorinated parent compound. URL: [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Describes MS analysis methods for indazole derivatives. URL: [Link]

  • Washington, J. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Discusses the application and methodology of ¹⁹F NMR. URL: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Provides NMR data for various substituted indazoles. URL: [Link]

  • Rojas-Vite, K., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. Includes characterization data for various indazole derivatives. URL: [Link]

  • ResearchGate. Fluorescence emission spectra substituted 2H‐indazoles in different.... Discusses spectroscopic properties of indazoles. URL: [Link]

  • NIH. Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Provides detailed structural analysis of a complex indazole. URL: [Link]

  • ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Mentions the characterization of indazole derivatives. URL: [Link]

  • Beilstein Journals. Supporting Information Regioselective alkylation of a versatile indazole. Contains NMR and IR data for substituted indazole carboxylates. URL: [Link]

  • Al-Zoubi, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Reviews the synthesis and biological activities of indazole derivatives. URL: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Provides characterization data for structurally related pyrazole carboxylates. URL: [Link]

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Exploratory

A Technical Guide to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate: Sourcing, Synthesis, and Application

Introduction Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole core is a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole core is a "privileged scaffold," appearing in numerous approved drugs, including the anti-cancer agents Niraparib and Axitinib.[1][2] The strategic placement of fluorine atoms on the benzene ring is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3][4][5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No. 885279-04-9). We will delve into its commercial availability, present a plausible and detailed synthetic route for its preparation, explore its critical applications, and provide essential data for its use in a research setting.

Physicochemical Properties and Identification

A clear understanding of a compound's properties is foundational to its effective use. Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 885279-04-9[6][7][8][9]
Molecular Formula C₁₀H₈F₂N₂O₂[6][7][9]
Molecular Weight 226.18 g/mol [6][7][9]
Synonyms 1H-Indazole-3-carboxylic acid, 5,6-difluoro-, ethyl ester[6][7]
Appearance White to off-white solid/powderInferred from similar compounds
Purity Typically ≥95% - 97%[8]
DSSTox ID DTXSID50647227[6][7]

Commercial Availability and Sourcing Workflow

While not a bulk commodity, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is accessible through several specialized chemical suppliers who cater to research and development needs. The compound is typically synthesized in batches, so lead times can vary.

Representative Suppliers
SupplierPurity OfferedNotes
AccelaChem ≥95%Research and development quantities.[8]
BLD Pharmatech 97%Listed as a catalog item.
Angene International AvailableListed in their catalog.
HANGZHOU LEAP CHEM Not SpecifiedTrader/supplier listed on chemical platforms.[6]
Sourcing and Procurement Workflow

The process of acquiring this reagent for research requires careful planning. The following workflow outlines the key decision points from identification to laboratory use.

cluster_plan Planning & Sourcing cluster_receive Receiving & Validation cluster_use Experimental Use start Identify Need for CAS 885279-04-9 search Search Supplier Catalogs (e.g., AccelaChem, BLD Pharmatech) start->search quote Request Quotation (Price, Purity, Lead Time) search->quote select Select Supplier Based on Cost, Availability & Purity quote->select po Issue Purchase Order select->po receive Receive Shipment po->receive qc Perform Incoming QC (e.g., ¹H NMR, LC-MS) to Confirm Identity & Purity receive->qc log Log into Chemical Inventory qc->log store Store per SDS Guidelines (Cool, Dry Place) log->store use Utilize in Synthesis store->use

Caption: Workflow for sourcing and validating Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Synthesis Protocol: A Plausible Laboratory-Scale Approach

While multiple routes to the indazole core exist, a practical approach for this specific molecule involves the cyclization of a substituted o-aminophenylacetic acid derivative.[10] This method is advantageous as it avoids the direct use of potentially explosive diazo compounds in the final cyclization step.

The proposed synthesis begins with commercially available 3,4-difluoroaniline.

A 3,4-Difluoroaniline (Starting Material) B 2-Amino-4,5-difluorophenylacetic acid (Intermediate 1) A->B 1. Chloral Hydrate, Hydroxylamine 2. H₂SO₄ (Sandmeyer-like reaction) C Ethyl 2-amino-4,5-difluorophenylacetate (Intermediate 2) B->C Ethanol (EtOH), H₂SO₄ (cat.) Reflux (Fischer Esterification) D Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (Final Product) C->D Sodium Nitrite (NaNO₂) Aqueous Acid (e.g., HCl) 0-5 °C (Diazotization & Cyclization)

Caption: Plausible synthetic pathway to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4,5-difluorophenylacetic acid (Intermediate 1)

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,4-difluoroaniline (1.0 eq) in a suitable solvent like aqueous HCl.

  • Formation of Isatin Analogue (Intermediate): A solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.3 eq) in water is added portion-wise, maintaining the temperature below 30°C.

  • Cyclization and Hydrolysis: Concentrated sulfuric acid is carefully added, and the mixture is heated to ~80-90°C. This step facilitates the cyclization to an isatin intermediate, which is then hydrolyzed in situ or in a subsequent step to yield the desired amino acid.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the product. The solid is filtered, washed with cold water, and dried under vacuum.

Causality: This sequence is a variation of the Sandmeyer isatin synthesis, which is a robust method for converting anilines into α-amino acids. The strong acid is critical for both the cyclization and subsequent hydrolysis.

Step 2: Esterification to Ethyl 2-amino-4,5-difluorophenylacetate (Intermediate 2)

  • Reaction Setup: Suspend the crude 2-Amino-4,5-difluorophenylacetic acid (1.0 eq) in absolute ethanol (a large excess, serving as reagent and solvent).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and neutralize the acid with a weak base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Causality: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

Step 3: Diazotization and Cyclization to Final Product

  • Reaction Setup: Dissolve the ethyl 2-amino-4,5-difluorophenylacetate (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid at 0-5°C in an ice-water bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for 30-45 minutes.

  • Cyclization: The diazonium salt intermediate will cyclize in situ to form the indazole ring. The reaction is typically stirred for an additional 1-2 hours at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The product often precipitates from the reaction mixture. It can be collected by filtration. Alternatively, the mixture can be neutralized and extracted with ethyl acetate. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield Ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a solid.

Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing. The intramolecular cyclization is an electrophilic aromatic substitution where the diazonium group is attacked by the activated methylene carbon, leading to the formation of the pyrazole ring fused to the benzene core.

Applications in Research and Drug Development

The title compound is primarily a research chemical, valued as a versatile intermediate for constructing more complex molecules.

  • Pharmaceutical Development: Its principal application is as a starting material or key building block in the synthesis of bioactive molecules. The parent acid is explicitly noted for its use in developing anti-cancer agents.[5] The ethyl ester is a convenient precursor that can be easily hydrolyzed to the carboxylic acid or converted directly to amides, which are common functionalities in drug molecules.[11]

  • Fragment-Based Drug Discovery (FBDD): The fluorinated indazole scaffold is an attractive fragment for FBDD screening campaigns. The fluorine atoms provide a sensitive NMR handle (¹⁹F NMR) for detecting binding to protein targets.

  • Structure-Activity Relationship (SAR) Studies: In medicinal chemistry programs, this compound allows for the systematic exploration of the 5,6-difluoro substitution pattern on the indazole core. This helps in delineating the SAR and optimizing lead compounds for improved potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inclusion of fluorine is known to enhance metabolic stability, a key consideration in drug design.[5][12]

Handling and Storage

Proper handling and storage are paramount for ensuring the compound's integrity and laboratory safety.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust and prevent contact with skin and eyes.[6]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a high-value building block for advanced research, particularly in the discovery of new therapeutic agents. While its commercial availability is limited to specialized suppliers, it is accessible for research and development purposes. The synthetic route outlined in this guide provides a reliable pathway for its laboratory-scale preparation. The strategic incorporation of the difluoro-indazole motif, enabled by this reagent, continues to be a powerful strategy for medicinal chemists aiming to enhance the therapeutic potential of novel drug candidates.

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

  • 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. (n.d.). AccelaChem. [Link]

  • BLD Pharmatech Co., Limited (Page 270). (n.d.). ChemBuyersGuide.com, Inc. [Link]

  • Angene International Limited (Page 1259). (n.d.). ChemBuyersGuide.com, Inc. [Link]

  • Importance of Fluorine in Benzazole Compounds. Review. (n.d.). Semantic Scholar. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020-10-14). MDPI. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

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Foundational

The Strategic Advantage of Fluorination in Indazole-Based Drug Discovery: A Technical Guide to Unlocking Diverse Biological Activities

Introduction: The Indazole Scaffold and the Transformative Power of Fluorine The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Transformative Power of Fluorine

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Several FDA-approved drugs, such as the anticancer agents pazopanib and entrectinib, feature the indazole core, underscoring its clinical significance.[1][4]

The strategic incorporation of fluorine atoms into the indazole scaffold has emerged as a powerful strategy to modulate and enhance the biological activity of these derivatives. Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules. Its introduction can significantly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[5][6] This often leads to compounds with improved potency and a more favorable pharmacokinetic profile.[5][7] This guide provides an in-depth exploration of the diverse biological activities of fluorinated indazole derivatives, delving into their mechanisms of action, and presenting key experimental protocols for their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluorinated indazole derivatives have demonstrated remarkable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many fluorinated indazoles exert their anticancer effects is the inhibition of protein kinases.[4][9] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Several fluorinated indazole derivatives have been developed as potent inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives have been identified as potent inhibitors of FGFR1-3, with IC50 values in the micromolar to nanomolar range.[1] For instance, one of the most active inhibitors demonstrated IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively.[1]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a fluorinated indazole derivative, is a potent ALK inhibitor with an IC50 value of 12 nM.[1]

  • Rho-associated protein kinase (ROCK): The introduction of a fluorine atom at the C6 position of the indazole ring significantly enhances ROCK1 inhibitory potency, with a reported IC50 value of 14 nM, a dramatic improvement over the 2500 nM IC50 of the C4-fluorinated analogue.[6]

The interaction of these inhibitors with the kinase active site is often stabilized by the unique properties of the fluorine atom, which can participate in hydrogen bonding and other non-covalent interactions.

Signaling Pathway: Kinase Inhibition by Fluorinated Indazole Derivatives

Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, ALK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Fluorinated_Indazole Fluorinated Indazole Derivative Fluorinated_Indazole->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Inhibition of receptor tyrosine kinases by fluorinated indazole derivatives blocks downstream signaling pathways, leading to reduced cancer cell proliferation and survival.

Induction of Apoptosis

Beyond kinase inhibition, some fluorinated indazole derivatives can induce programmed cell death, or apoptosis, in cancer cells.[4] One study demonstrated that a potent indazole derivative, compound 2f, induced apoptosis in 4T1 breast cancer cells in a dose-dependent manner.[4] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potency of fluorinated indazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget/MechanismCancer Cell Line(s)IC50 RangeReference
1H-Indazole DerivativesFGFR1-3 InhibitionVarious0.8 - 90 µM[1]
Indazole Derivative (2f)Apoptosis InductionMultiple0.23 - 1.15 µM[4][8]
Fluorinated 3-guanidyl-indazolesF1F0-ATPase InhibitionRamos (B lymphocyte)< 5 µM[5]
Fluorinated IndazolesROCK1 Inhibition-14 nM (for 6-fluoro)[6]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some being commercially available as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Fluorination can further enhance this activity.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to inhibit key mediators of the inflammatory response.[3][10]

  • Cyclooxygenase (COX) Inhibition: Indazole and its derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[3][10]

  • Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[3][10]

  • Free Radical Scavenging: Some indazole derivatives exhibit free radical scavenging activity, which can help to mitigate oxidative stress associated with inflammation.[3]

One study found that indazole and its derivatives significantly and dose-dependently inhibited carrageenan-induced paw edema in rats, a classic model of acute inflammation.[3][10] The IC50 value for IL-1β inhibition by 6-nitroindazole was found to be 100.75 µM, which was comparable to the standard drug dexamethasone (102.23 µM).[3]

Experimental Workflow: In Vitro Anti-inflammatory Assays

AntiInflammatory_Workflow cluster_workflow In Vitro Anti-inflammatory Evaluation Compound Fluorinated Indazole Derivative COX_Assay COX-2 Inhibition Assay (Measures PGF2α production) Compound->COX_Assay Cytokine_Assay Cytokine Inhibition Assay (e.g., ELISA for TNF-α, IL-1β) Compound->Cytokine_Assay Radical_Scavenging_Assay Free Radical Scavenging Assay (e.g., DPPH, NO assay) Compound->Radical_Scavenging_Assay Data_Analysis Data Analysis (Calculate IC50 values) COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Radical_Scavenging_Assay->Data_Analysis

Caption: A typical workflow for the in vitro evaluation of the anti-inflammatory activity of fluorinated indazole derivatives.

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The versatility of the fluorinated indazole scaffold extends to the realm of infectious diseases, with derivatives showing promising activity against a range of pathogens.

Antimicrobial Activity

Fluorinated indazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The incorporation of fluorine can enhance the antimicrobial potency of the parent compound. For instance, fluorinated 1,2,3-triazole derivatives have shown enhanced activity against Bacillus subtilis and S. aureus.[7]

Antiviral Activity

Fluorinated indazoles have also been investigated for their antiviral properties. Notably, 5-fluoroindazole derivatives have been synthesized and evaluated for their anti-HIV activity.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluorinated indazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., 4T1, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated indazole derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of fluorinated indazole derivatives on COX-2 activity.

Objective: To determine the IC50 value of a test compound for COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorinated indazole derivative

  • Stannous chloride

  • EIA buffer and reagents for PGF2α detection (or other suitable detection method)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the fluorinated indazole derivative at various concentrations.

  • Incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a defined time, stop the reaction by adding a suitable reagent (e.g., HCl).

  • PGH2 Reduction: Add stannous chloride to reduce the PGH2 produced to the more stable PGF2α.[3]

  • Quantification: Quantify the amount of PGF2α produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: In Vitro Nitric Oxide (NO) Scavenging Assay

This protocol outlines a method to evaluate the nitric oxide scavenging activity of fluorinated indazole derivatives.

Objective: To assess the ability of a test compound to scavenge nitric oxide radicals.

Materials:

  • Sodium nitroprusside solution

  • Phosphate buffered saline (PBS)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Fluorinated indazole derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the sodium nitroprusside solution with the fluorinated indazole derivative at different concentrations in PBS.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • Griess Reagent Addition: Add Griess reagent to each well.

  • Color Development: Allow the color to develop for a few minutes.

  • Absorbance Measurement: Measure the absorbance at 546 nm. The absorbance is proportional to the amount of nitrite formed.

  • Data Analysis: Calculate the percentage of NO scavenging activity for each concentration compared to a control without the test compound.

Conclusion and Future Perspectives

Fluorinated indazole derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their enhanced physicochemical properties, conferred by the strategic incorporation of fluorine, have led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents. The mechanisms of action are varied, often involving the inhibition of key enzymes such as protein kinases and cyclooxygenases.

The continued exploration of structure-activity relationships, particularly concerning the position and number of fluorine substituents on the indazole ring, will undoubtedly lead to the discovery of even more potent and selective drug candidates. Further in-vivo studies are warranted to translate the promising in-vitro results into clinically effective therapeutics. The fluorinated indazole scaffold remains a fertile ground for the discovery of novel medicines to address a wide range of human diseases.

References

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  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15829–15841. Available from: [Link]

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Exploratory

A Technical Guide to the Strategic Role of Fluorine in Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Foreword: The Indazole Scaffold and the Fluorine Advantage in Modern Drug Discovery The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, from p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold and the Fluorine Advantage in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, from potent kinase inhibitors in oncology to novel treatments for cardiovascular diseases.[1][2][3] Its versatile bicyclic structure, comprising a benzene ring fused to a pyrazole, offers a unique three-dimensional framework for precise interaction with a multitude of biological targets.[4] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, primarily related to optimizing its pharmacokinetic and pharmacodynamic profile.

This is where the strategic incorporation of fluorine has become an indispensable tool for the medicinal chemist.[5][6] Fluorine, the most electronegative element, imparts a unique and powerful set of properties when substituted into an organic molecule.[7][8] It can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and acidity (pKa) in ways that are often highly beneficial for therapeutic efficacy.[6][9]

This guide provides an in-depth analysis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a key building block and structural motif. We will dissect the specific roles of the vicinal fluorine atoms at the 5- and 6-positions, exploring from first principles how their electronic and steric properties translate into tangible advantages in drug design and development. The objective is to move beyond a simple description and provide a causative explanation for the experimental choices and observed outcomes associated with this powerful fluorinated scaffold.

The Physicochemical Impact of 5,6-Difluorination

The introduction of two fluorine atoms onto the benzene ring of the indazole core fundamentally alters the molecule's electronic landscape and physical properties. These changes are not merely additive but result from a complex interplay of inductive and resonance effects.

Dueling Electronic Effects: Induction vs. Resonance

The primary influence of fluorine stems from its extreme electronegativity, which generates a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[10][11] In Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, both fluorine atoms pull electron density away from the aromatic ring. This effect is potent and significantly lowers the electron density of the entire bicyclic system.

Simultaneously, the lone pair electrons on the fluorine atoms can be donated back into the aromatic π-system, a phenomenon known as the resonance (or mesomeric) effect (+R) .[10][12] While this +R effect does exist, for fluorine it is significantly weaker than its dominant -I effect.[11] The result is a net electron withdrawal that deactivates the ring towards electrophilic attack but also subtly modulates the charge distribution across the molecule.

Caption: Interplay of inductive and resonance effects from 5,6-difluorination.

Modulation of Lipophilicity (LogP)

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] The substitution of hydrogen with fluorine typically increases lipophilicity.[14][15] The introduction of two fluorine atoms in the 5,6-difluoro pattern significantly enhances the lipophilic character of the indazole core. This increased lipophilicity can improve the molecule's ability to permeate cellular membranes, a crucial step for reaching intracellular targets.[5][7]

Alteration of Acidity and Basicity (pKa)

The powerful inductive electron withdrawal by the two fluorine atoms has a profound impact on the ionizable protons of the indazole ring.[8]

  • Increased Acidity of N1-H: The electron density is pulled away from the pyrazole ring, weakening the N-H bond. This makes the N1 proton significantly more acidic (lowers its pKa) compared to a non-fluorinated indazole. This modulation is critical as it affects the molecule's charge state at physiological pH, influencing solubility and its ability to act as a hydrogen bond donor.[16]

  • Decreased Basicity of N2: The same electron withdrawal reduces the availability of the lone pair on the N2 atom, making it less basic. This can prevent unwanted protonation and improve cell permeability, as charged species generally cross membranes less efficiently.[5]

PropertyNon-Fluorinated Analog (Estimate)5,6-Difluoro DerivativeConsequence of Fluorination
Molecular Weight 190.19 g/mol 226.18 g/mol [17]Increased Mass
XLogP3 ~1.5 - 2.02.3[17]Increased Lipophilicity
N1-H Acidity (pKa) ~14Lower (~11-12)Stronger H-bond donor, altered solubility
N2 Basicity (pKa) ~1-2Lower (<1)Reduced positive charge at low pH, improved permeability

Table 1: Comparative Physicochemical Properties.

The Impact on Pharmacokinetics and Drug Metabolism

Perhaps the most celebrated role of fluorine in drug design is its ability to enhance metabolic stability.[6][16] The 5- and 6-positions on an indazole ring are often susceptible to metabolic attack, specifically oxidation by Cytochrome P450 (CYP) enzymes in the liver.

Blocking Metabolic "Soft Spots"

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~413 kJ/mol). By replacing the hydrogens at the C5 and C6 positions with fluorine, these sites are effectively "blocked" from CYP-mediated hydroxylation.[16][18] This metabolic shielding is a primary strategy for increasing a drug's in vivo half-life, reducing clearance, and improving overall bioavailability.[6][19] Studies on similar fluorinated heterocyclic compounds consistently demonstrate that such substitutions can dramatically decrease the rate of metabolic degradation.[18][20]

Enhancing Bioavailability

The combined effects of increased lipophilicity and modulated pKa contribute directly to improved bioavailability.[7][15] Enhanced membrane permeability allows for better absorption from the gastrointestinal tract, while increased metabolic stability ensures that more of the active drug reaches systemic circulation and its intended target.

The Role in Pharmacodynamics and Target Engagement

Beyond pharmacokinetics, the 5,6-difluoro substitution pattern directly influences how the molecule interacts with its biological target.

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable, non-covalent interactions within a protein's binding pocket.[5][21] These can include dipole-dipole interactions, electrostatic contacts, or even orthogonal multipolar interactions with backbone amides or aromatic residues.[14] These additional points of contact can significantly increase the binding affinity and potency of the ligand.

  • Conformational Control: The steric bulk and electronic nature of fluorine, while similar to hydrogen in size, can influence the preferred conformation of the molecule.[8][16] This can help to pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity.

Synthesis and Experimental Evaluation Protocols

The utility of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a scaffold is underpinned by accessible synthetic routes and robust methods for its evaluation.

Representative Synthesis Protocol

The synthesis of indazoles can be achieved through various methods, including the cyclization of hydrazones or C-H activation strategies.[1][22] A common and effective approach for this specific molecule often starts from a corresponding difluoro-substituted aniline or benzonitrile. The following is a representative pathway.

Caption: A representative synthetic workflow for the target compound.

Step-by-Step Methodology (Illustrative):

  • Cyclization: 2,3-Difluorobenzonitrile is reacted with hydrazine hydrate in a suitable high-boiling solvent (e.g., butanol or ethylene glycol) under reflux.[23] This reaction forms the indazole ring, yielding 3-Amino-5,6-difluoro-1H-indazole.

  • Diazotization: The resulting amino-indazole is dissolved in a mixture of ethanol and a strong acid like sulfuric acid and cooled to 0-5 °C.

  • Esterification: A solution of sodium nitrite in water is added dropwise to form a diazonium salt intermediate. This intermediate is unstable and, in the presence of ethanol, decomposes to form the desired ethyl ester product.

  • Purification: The crude product is isolated and purified, typically by recrystallization or column chromatography, to yield Ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a solid.

Experimental Workflow for Property Validation

To empirically validate the theoretical benefits of fluorination, a series of standard in vitro assays are employed. The system must be self-validating, where each step confirms the properties essential for a drug candidate.

Experimental_Workflow start Synthesized Compound logP LogP Determination (HPLC or Shake-Flask) start->logP pKa pKa Measurement (Potentiometric Titration) start->pKa stability Metabolic Stability Assay (Liver Microsomes, LC-MS) start->stability data Data Analysis: - t1/2 - Intrinsic Clearance - Physicochemical Profile logP->data pKa->data stability->data

Caption: Self-validating workflow for compound characterization.

Protocol: In Vitro Metabolic Stability Assay

  • Preparation: Prepare a solution of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a buffered solution (pH 7.4), and the compound solution.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic stability.[18]

Conclusion

The role of the 5,6-difluoro substitution pattern in Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a clear and powerful illustration of modern medicinal chemistry principles. The fluorine atoms are not passive substituents; they are strategic tools used to precisely modulate the molecule's properties. Through a combination of strong inductive electron withdrawal and metabolic shielding, they enhance lipophilicity, fine-tune acidity, block metabolism, and create new opportunities for potent drug-target interactions. Understanding these foundational effects allows researchers and drug development professionals to rationally design more effective, stable, and bioavailable therapeutic agents built upon the privileged indazole scaffold.

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  • G. G. D. D. C. C. A. A. A. B. B. B. C. C. C. D. D. D. E. E. E. F. F. F. G. G. H. H. H. I. I. I. J. J. J. K. K. K. L. L. L. M. M. M. N. N. N. O. O. O. P. P. P. Q. Q. Q. R. R. R. S. S. S. T. T. T. U. U. U. V. V. V. W. W. W. X. X. X. Y. Y. Y. Z. Z. Z., & et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central.
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  • (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
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  • J. Med Chem. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
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  • (n.d.). ethyl 5,6-difluoro-1h-indazole-3-carboxylate. ChemicalBook.
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  • G. G. D. D. C. C. A. A. A. B. B. B. C. C. C. D. D. D. E. E. E. F. F. F. G. G. H. H. H. I. I. I. J. J. J. K. K. K. L. L. L. M. M. M. N. N. N. O. O. O. P. P. P. Q. Q. Q. R. R. R. S. S. S. T. T. T. U. U. U. V. V. V. W. W. W. X. X. X. Y. Y. Y. Z. Z. Z., & et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications.
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 5,6-Difluoro-1H-indazole-3-carboxylate Scaffold The 1H-indazole core is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5,6-Difluoro-1H-indazole-3-carboxylate Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and potent kinase inhibitory properties. The strategic introduction of fluorine atoms onto the benzene ring, as in the 5,6-difluoro substitution pattern, can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. This makes Ethyl 5,6-difluoro-1H-indazole-3-carboxylate a highly valuable building block for the synthesis of novel therapeutics, particularly in the field of oncology.

This document provides a comprehensive guide to the multi-step synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, commencing from the commercially available precursor, 2-amino-4,5-difluorobenzonitrile. The described synthetic pathway is designed to be robust and scalable, offering insights into the underlying chemical principles and practical considerations for each transformation.

Overall Synthetic Strategy

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate from 2-amino-4,5-difluorobenzonitrile is accomplished via a four-step sequence. This pathway was designed to leverage well-established and reliable chemical transformations, ensuring high yields and purity of the intermediates and the final product.

Synthetic_Pathway A 2-Amino-4,5-difluorobenzonitrile B 3-Amino-5,6-difluoro-1H-indazole A->B Step 1: Cyclization C 5,6-Difluoro-1H-indazole-3-carbonitrile B->C Step 2: Sandmeyer Reaction D 5,6-Difluoro-1H-indazole-3-carboxylic acid C->D Step 3: Hydrolysis E Ethyl 5,6-difluoro-1H-indazole-3-carboxylate D->E Step 4: Esterification

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of 3-Amino-5,6-difluoro-1H-indazole (Intermediate I)

Scientific Rationale

The initial step involves the construction of the indazole ring system. This is achieved through the reaction of an ortho-aminobenzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia. This method is a direct and efficient way to form the 3-amino-1H-indazole core.

Experimental Protocol
  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4,5-difluorobenzonitrile (1.0 eq).

    • Add n-butanol as the solvent (approximately 10 mL per gram of starting material).

    • To this suspension, add hydrazine hydrate (3.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118 °C) under a nitrogen atmosphere.

    • Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo to yield the crude product.

    • Purify the crude 3-Amino-5,6-difluoro-1H-indazole by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: Synthesis of 5,6-Difluoro-1H-indazole-3-carbonitrile (Intermediate II)

Scientific Rationale

The conversion of the 3-amino group to a 3-cyano group is accomplished via the Sandmeyer reaction. This classic transformation involves two key stages: diazotization and cyanation. The primary aromatic amine is first converted to a diazonium salt using a nitrite salt in a strong acidic medium at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the dinitrogen gas by a cyanide nucleophile. Careful temperature control during diazotization is critical to prevent the premature decomposition of the diazonium salt.

Experimental Protocol
  • Diazotization:

    • In a flask, dissolve 3-Amino-5,6-difluoro-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C.

    • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10 °C.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude 5,6-Difluoro-1H-indazole-3-carbonitrile by column chromatography on silica gel.

Part 3: Synthesis of 5,6-Difluoro-1H-indazole-3-carboxylic acid (Intermediate III)

Scientific Rationale

The hydrolysis of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask, suspend 5,6-Difluoro-1H-indazole-3-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the cooled mixture onto crushed ice.

    • The solid precipitate is the desired carboxylic acid. Collect the solid by filtration.

    • Wash the solid with cold water and dry it under vacuum to yield 5,6-Difluoro-1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Part 4: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (Final Product)

Scientific Rationale

The final step is the esterification of the carboxylic acid. Fischer esterification is a classic and effective method for this conversion. The reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and promoting nucleophilic attack by the alcohol. The reaction is reversible, and using an excess of ethanol helps to drive the equilibrium towards the formation of the ester.

Experimental Protocol
  • Reaction Setup:

    • Suspend 5,6-Difluoro-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Execution:

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude product.

    • Purify the crude Ethyl 5,6-difluoro-1H-indazole-3-carboxylate by column chromatography on silica gel to yield the final product as a solid.[1]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Amino-4,5-difluorobenzonitrileC₇H₄F₂N₂154.12Solid
3-Amino-5,6-difluoro-1H-indazoleC₇H₅F₂N₃169.13Solid
5,6-Difluoro-1H-indazole-3-carbonitrileC₈H₃F₂N₃179.13Solid
5,6-Difluoro-1H-indazole-3-carboxylic acidC₈H₄F₂N₂O₂200.13Solid
Ethyl 5,6-difluoro-1H-indazole-3-carboxylateC₁₀H₈F₂N₂O₂226.18[2]Solid

Visualizing the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Esterification A1 Mix 2-amino-4,5-difluorobenzonitrile, hydrazine hydrate, and n-butanol A2 Reflux for 12-16 hours A1->A2 A3 Rotary Evaporation A2->A3 A4 Aqueous Work-up A3->A4 A5 Column Chromatography A4->A5 B1 Diazotization of Intermediate I (0-5 °C) A5->B1 B2 Addition to CuCN/NaCN solution B1->B2 B3 Warm to RT and Stir B2->B3 B4 Aqueous Work-up B3->B4 B5 Column Chromatography B4->B5 C1 Reflux Intermediate II in aqueous H₂SO₄ B5->C1 C2 Cool and Precipitate on Ice C1->C2 C3 Filter and Dry C2->C3 D1 Reflux Intermediate III in Ethanol with H₂SO₄ catalyst C3->D1 D2 Neutralization D1->D2 D3 Aqueous Work-up D2->D3 D4 Column Chromatography D3->D4 E_out E_out D4->E_out Final Product

Sources

Application

The Strategic Utility of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in Modern Medicinal Chemistry

Introduction: The Indazole Scaffold and the Power of Fluorination The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Power of Fluorination

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous biologically active compounds, including several FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib.[1] Its rigid, bicyclic structure and ability to participate in crucial hydrogen bonding interactions make it an excellent scaffold for engaging with various enzymatic targets.[2] The strategic functionalization of the indazole ring is a cornerstone of modern drug design, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Among the various substitutions, the incorporation of fluorine atoms has become a powerful tool for medicinal chemists. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[3] The 5,6-difluoro substitution pattern on the indazole ring, in particular, has emerged as a key feature in the development of potent and selective inhibitors for challenging oncology targets. This document serves as a detailed guide for researchers, providing in-depth application notes and validated protocols for the synthesis and utilization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate , a critical building block for this class of compounds.

Core Applications in Drug Discovery

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is primarily utilized as a versatile intermediate for the synthesis of 3-carboxamide derivatives. The difluorinated benzene portion of the indazole ring is particularly effective at interacting with hydrophobic pockets within enzyme active sites, while the ester at the 3-position provides a convenient handle for elaboration into a diverse library of amides. This scaffold has proven especially valuable in the development of inhibitors for enzymes implicated in cancer signaling pathways.

Key Therapeutic Targets:

  • Tankyrase (TNKS): Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family that play a critical role in Wnt/β-catenin signaling, a pathway frequently dysregulated in colorectal and other cancers. The 5,6-difluoro-1H-indazole-3-carboxamide core has been successfully employed to generate potent and selective tankyrase inhibitors.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immune-regulatory enzyme that is often exploited by tumors to create an immunosuppressive microenvironment.[4] Indazole-based compounds have shown promise as IDO1 inhibitors, helping to restore anti-tumor immunity.

  • Receptor Tyrosine Kinases (e.g., VEGFR-2, ALK, ROS1): The indazole scaffold is a well-established hinge-binding motif for various kinases.[5][6] The 5,6-difluoro substitution can enhance binding affinity and selectivity for specific kinase targets involved in angiogenesis and tumor proliferation.[4]

The strategic placement of the two fluorine atoms at the 5 and 6 positions offers several advantages:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of the drug.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the indazole N-H proton, which can influence binding interactions and solubility.[3]

  • Improved Binding Interactions: The fluorine atoms can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone or form specific halogen bonds, thereby increasing binding affinity.

Synthetic Workflow: From Precursor to Bioactive Amide

The overall synthetic strategy involves a three-stage process: formation of the core indazole ester, hydrolysis to the corresponding carboxylic acid, and subsequent amide coupling to install the desired side chain. This workflow provides a robust and modular approach for generating diverse libraries of potential drug candidates.

G cluster_0 Stage 1: Indazole Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Amide Coupling A Ethyl 2-amino-4,5-difluorobenzoate B Ethyl 5,6-difluoro-1H- indazole-3-carboxylate A->B Diazotization & Cyclization C 5,6-Difluoro-1H- indazole-3-carboxylic acid B->C Saponification E Final Product: N-R-5,6-difluoro-1H-indazole-3-carboxamide C->E D Amine (R-NH2) D->E

Sources

Method

Application Notes &amp; Protocols: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a Premier Building Block for Next-Generation Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] This application note provides an in-depth guide to the strategic use of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate , a highly versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, its key chemical transformations, and provide detailed, field-proven protocols for its incorporation into advanced drug candidates.

Introduction: The Strategic Advantage of the 5,6-Difluoro-1H-Indazole Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The indazole nucleus is a key pharmacophore in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[1][3] Its success stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[2]

The subject of this guide, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (Figure 1), offers distinct advantages for drug discovery campaigns:

  • Enhanced Binding Affinity: The electron-withdrawing fluorine atoms on the benzene ring can modulate the electronic properties of the indazole core, potentially leading to stronger interactions with kinase targets.

  • Improved Metabolic Stability: Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • Modulated Physicochemical Properties: The difluoro substitution can lower the pKa of the indazole N-H, influencing its hydrogen bonding capabilities and overall solubility and permeability.

  • Versatile Synthetic Handle: The ethyl ester at the C-3 position provides a convenient starting point for a variety of chemical modifications, primarily through hydrolysis followed by amide bond formation, a common linkage in kinase inhibitors.

Compound Property Value
IUPAC Name Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
CAS Number 885279-04-9
Molecular Formula C₁₀H₈F₂N₂O₂
Molecular Weight 226.18 g/mol

Table 1: Physicochemical Properties of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.[4]

Core Synthetic Strategies & Key Transformations

The journey from Ethyl 5,6-difluoro-1H-indazole-3-carboxylate to a potent kinase inhibitor involves a series of fundamental organic transformations. The following sections detail the most critical reactions and provide robust protocols.

Workflow Overview

The general workflow involves three key stages: functionalization of the indazole core at the N-1 position, modification of the C-3 carboxylate, and potential late-stage diversification through cross-coupling reactions if a suitable handle is present.

G A Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate B N-1 Alkylation A->B C Ester Hydrolysis A->C D N-Alkylated Ester Derivative B->D E 5,6-difluoro-1H-indazole- 3-carboxylic acid C->E D->C F Amide Coupling D->F E->F G Final Kinase Inhibitor F->G

A general synthetic workflow for utilizing the building block.

Protocol 1: Ester Hydrolysis to the Carboxylic Acid

The first essential step for many applications is the saponification of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is the key intermediate for amide coupling reactions, which are central to building a vast library of kinase inhibitors.

Reaction Scheme:

G Start Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate Reagents NaOH or LiOH THF/H₂O or MeOH/H₂O Room Temp to 50°C Start->Reagents Product 5,6-difluoro-1H-indazole- 3-carboxylic acid Reagents->Product Hydrolysis

Ester hydrolysis to the corresponding carboxylic acid.

Detailed Step-by-Step Protocol:

  • Dissolution: To a round-bottom flask, add Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq). Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio) or methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq) to the solution. The use of LiOH is often preferred for its milder conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the organic solvent (THF or MeOH) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1M or 2M solution of hydrochloric acid (HCl).

    • A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,6-difluoro-1H-indazole-3-carboxylic acid as a solid.[5]

Protocol 2: Amide Bond Formation

With the carboxylic acid in hand, the next step is coupling it with a desired amine. This is a crucial step where diverse chemical functionalities can be introduced to probe the structure-activity relationship (SAR) of the target kinase.

Reaction Scheme:

G Start 5,6-difluoro-1H-indazole- 3-carboxylic acid + R-NH₂ Reagents HATU, HOBt, or EDC DIPEA or Et₃N DMF or DCM 0°C to Room Temp Start->Reagents Product N-Substituted-5,6-difluoro- 1H-indazole-3-carboxamide Reagents->Product Coupling

Amide coupling to form the final inhibitor scaffold.

Detailed Step-by-Step Protocol (using HATU):

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 5,6-difluoro-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Coupling Agent Addition: Add the amine coupling partner (1.0 - 1.2 eq), followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Activation: Cool the mixture to 0°C in an ice bath. Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide product.[7]

Protocol 3: Regioselective N-1 Alkylation

Direct alkylation of the indazole N-H provides another avenue for diversification. The regioselectivity of this reaction (N-1 vs. N-2) can be influenced by the choice of base, solvent, and the nature of the C-3 substituent. For indazoles with a C-3 carboxylate or carboxamide, N-1 alkylation is generally favored under conditions using sodium hydride (NaH) in THF.[8][9][10]

Reaction Scheme:

G Start Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate + R-X (Alkyl Halide) Reagents NaH or Cs₂CO₃ THF or DMF 0°C to Room Temp Start->Reagents Product Ethyl 1-Alkyl-5,6-difluoro- 1H-indazole-3-carboxylate Reagents->Product Alkylation

Regioselective N-1 alkylation of the indazole core.

Detailed Step-by-Step Protocol (using NaH):

  • Preparation: To a dry, nitrogen-flushed flask, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C. Add a solution of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 - 1.5 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-18 hours).

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude residue by flash column chromatography to isolate the N-1 alkylated product.[8][10]

Application in Kinase Inhibitor Synthesis: A Case Study

The 5,6-difluoro-1H-indazole scaffold is a key component of inhibitors targeting various kinases, including those in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are critical for cancer cell proliferation and survival.[11][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT PI3K->AKT Inhibition by Indazole Derivatives mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation Inhibition by Indazole Derivatives

Key signaling pathways targeted by indazole-based kinase inhibitors.

By applying the protocols described above, researchers can synthesize a diverse array of potential inhibitors. For example, by hydrolyzing the ester (Protocol 1) and then coupling the resulting acid with various aniline or benzylamine derivatives (Protocol 2), one can generate libraries of compounds to target kinases like VEGFR-2 or ERK.[12][13] The 5,6-difluoro substitution pattern is particularly relevant for creating potent and selective inhibitors.

Kinase Target Significance Role of Indazole Scaffold
VEGFR-2 Key mediator of angiogenesis, crucial for tumor growth and metastasis.Forms H-bonds with the hinge region; substituents on the indazole tune selectivity and potency.[13]
ERK1/2 Central node in the MAPK/ERK pathway, frequently activated in cancer.Core scaffold for potent amide-based inhibitors that target the ATP-binding site.[12]
PI3K/AKT/mTOR A critical pathway for cell growth, proliferation, and survival.Serves as a foundation for developing novel inhibitors targeting this pathway.[11]
ALK/ROS1 Oncogenic fusion proteins driving certain types of non-small cell lung cancer (NSCLC).The 5-substituted indazole moiety has been identified as a key pharmacophore for dual ALK/ROS1 inhibition.[14]

Table 2: Selected Kinase Targets for Indazole-Based Inhibitors.

Conclusion and Future Outlook

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for the development of next-generation kinase inhibitors. Its difluoro substitution pattern provides a valuable tool for medicinal chemists to enhance binding affinity and improve metabolic stability. The straightforward and robust protocols for its derivatization via hydrolysis, amide coupling, and N-alkylation make it an accessible and powerful scaffold for constructing large and diverse compound libraries. As the quest for more selective and potent kinase inhibitors continues, the thoughtful application of building blocks like this will be paramount to success in the field of drug discovery.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021-07-20) [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. (2023-02-08) [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. (2024-12-05) [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. (2024-11-29) [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. (2013-05-01) [Link]

  • A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. (2024-08-09) [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. (2025-09-12) [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. (2021-08-02) [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. (2021-08-02) [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. (2024-08-23) [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022-08-29) [Link]

  • US9163007B2 - 5-substituted indazoles as kinase inhibitors.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23) [Link]

  • (12) United States Patent. Googleapis.com. (2013-06-21) [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. (2022-06-02) [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • (PDF) Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. (2025-08-06) [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. (2023-05-12) [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. (2023-05-12) [Link]

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Application

Protocol for N-alkylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate: A Detailed Guide to Regioselective Synthesis

Abstract This application note provides a comprehensive, field-proven protocol for the N-alkylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. The indazole scaffold is a privileged pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the ability to selectively functionalize the nitrogen atoms is crucial for the development of novel therapeutics.[1][2][3] This guide delves into the causality behind experimental choices, focusing on achieving high regioselectivity for the desired N1-alkylated product. We will explore the critical roles of base and solvent selection, the nature of the alkylating agent, and the analytical methods for confirming the regiochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-alkylated indazole derivatives.

Introduction: The Significance of N-Alkylated Indazoles

Indazoles and their N-alkylated derivatives are integral structural motifs in a wide array of pharmaceutical agents, exhibiting diverse biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The regioselectivity of N-alkylation (i.e., whether the alkyl group attaches to the N1 or N2 position of the indazole ring) can have a profound impact on the pharmacological profile of the molecule.[1] Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, posing significant purification challenges and reducing the overall yield of the desired product.[2][4]

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] However, kinetic and thermodynamic factors, influenced by reaction conditions, dictate the final product distribution.[6] This protocol is designed to favor the thermodynamically more stable N1-alkylated product of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a key intermediate for various therapeutic candidates.

Mechanistic Considerations: Achieving N1 Selectivity

The regioselectivity of indazole alkylation is a complex interplay of electronic and steric effects of the indazole substituents, the nature of the alkylating agent, the choice of base, and the solvent system.[1][5] For indazoles bearing an electron-withdrawing group at the C3 position, such as an ester, N1-alkylation is often favored. This preference can be enhanced by specific reaction conditions.

Several strategies have been developed to achieve regioselective N-alkylation. One effective approach involves the use of a strong, non-nucleophilic base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for promoting N1-selectivity in the alkylation of C3-substituted indazoles.[1][7] The formation of a sodium indazolide salt, and the nature of the ion-pairing in a solvent like THF, can sterically and electronically direct the incoming electrophile to the N1 position.[1] Another highly effective method, particularly for achieving high yields, involves the use of cesium carbonate (Cs₂CO₃) in a solvent like dioxane, especially with alkyl tosylates as electrophiles.[2][4] The cesium cation is believed to chelate with the indazole nitrogen and the C3-ester carbonyl, directing the alkylation to the N1 position.[2][4]

This protocol will focus on two reliable methods for achieving high N1-selectivity: one employing NaH in THF and the other utilizing Cs₂CO₃ in dioxane.

Experimental Protocols

Materials and Equipment

Reagents:

  • Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) or Alkyl tosylate (e.g., methyl tosylate, ethyl tosylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dioxane

  • Anhydrous N,N-Dimethylformamide (DMF) (alternative solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Septa and needles for inert atmosphere techniques

  • Syringes

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol A: N1-Alkylation using Sodium Hydride in THF

This protocol is particularly effective for achieving high N1 regioselectivity.[1][7]

Step-by-Step Methodology:

  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approximately 10-20 mL per mmol of indazole) to the flask via syringe. Stir the mixture at room temperature to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium indazolide salt should result in a homogeneous solution or a fine suspension.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (alkyl halide or tosylate, 1.1-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and any other impurities.

Protocol B: N1-Alkylation using Cesium Carbonate in Dioxane

This protocol is a robust alternative, often providing excellent yields and high N1-selectivity, especially with less reactive alkylating agents like tosylates.[2][4]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) and cesium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dioxane (approximately 10-20 mL per mmol of indazole) followed by the alkyl tosylate (1.5 eq).[2]

  • Reaction: Heat the reaction mixture to 90 °C and stir for 2-6 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ethyl acetate and wash with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the resulting residue by flash column chromatography (silica gel) to afford the pure N1-alkylated product.[2]

Data Presentation: Reaction Parameter Summary

ParameterProtocol A (NaH/THF)Protocol B (Cs₂CO₃/Dioxane)Rationale & Causality
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Cs₂CO₃ is a milder base, and the large cesium cation is proposed to facilitate N1-selectivity through chelation.[2][4]
Solvent Tetrahydrofuran (THF)DioxaneAprotic solvents are essential. THF is known to favor N1-alkylation with NaH.[1] Dioxane has proven effective in the Cs₂CO₃ mediated reaction.[4]
Alkylating Agent Alkyl Halide or TosylateAlkyl TosylateTosylates can be more effective than halides for certain substrates, reducing the potential for elimination side reactions.[1]
Temperature 0 °C to Room Temperature90 °CThe NaH protocol is typically run at lower temperatures, while the Cs₂CO₃ method often requires heating to achieve a reasonable reaction rate.[2]
Key Advantage High N1-selectivityHigh yield, robust for various alkyl tosylatesBoth methods are designed for high N1 regioselectivity, with the choice often depending on substrate reactivity and desired reaction conditions.

Analytical Characterization: Confirmation of Regiochemistry

Distinguishing between the N1 and N2 alkylated isomers is critical. This is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

  • N1-Alkylated Isomer: A key correlation will be observed in the HMBC spectrum between the protons of the alkyl group's CH₂ adjacent to the nitrogen and the C7a carbon of the indazole ring.[1]

  • N2-Alkylated Isomer: In contrast, the HMBC spectrum will show a correlation between the protons of the alkyl group's CH₂ adjacent to the nitrogen and the C3 carbon of the indazole ring.[1]

Workflow and Pathway Visualization

Experimental Workflow for N1-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indazole Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Deprotonation Deprotonation Indazole->Deprotonation Base Base (NaH or Cs2CO3) Base->Deprotonation Solvent Anhydrous Solvent (THF or Dioxane) Solvent->Deprotonation Alkylation Addition of Alkylating Agent Deprotonation->Alkylation Stirring Reaction Monitoring (TLC/LC-MS) Alkylation->Stirring Quench Quenching Stirring->Quench Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure N1-Alkylated Product Purification->Product

Caption: General workflow for the N1-alkylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Regioselective N-Alkylation Pathway

G Indazole Indazole (1H-tautomer) Indazolide Indazolide Anion Indazole->Indazolide + Base - H+ N1_Product N1-Alkylated Product (Thermodynamically Favored) Indazolide->N1_Product + R-X (Major Pathway) N2_Product N2-Alkylated Product Indazolide->N2_Product + R-X (Minor Pathway)

Caption: Simplified reaction pathway illustrating the formation of N1 and N2 alkylated isomers.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the selective N1-alkylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively control the regiochemical outcome of the reaction, favoring the formation of the desired N1-substituted indazole. The analytical techniques described are essential for validating the structure of the final product. These methodologies are anticipated to be valuable tools for scientists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.

References

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]

  • Alam, M. S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. [Link]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7653-7659. [Link]

  • Alam, M. S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1950. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate for SAR Studies

Introduction: The Privileged 5,6-Difluoro-1H-indazole Scaffold in Modern Drug Discovery The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 5,6-Difluoro-1H-indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, engaging in key interactions with biological targets.[3] The introduction of fluorine atoms into the indazole core, specifically at the 5- and 6-positions, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4] This makes the 5,6-difluoro-1H-indazole-3-carboxylate scaffold a particularly attractive starting point for the development of novel therapeutics, especially in the realm of kinase inhibitors for oncology.[5][6]

This guide provides a comprehensive overview of the derivatization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, offering detailed protocols and strategic insights for researchers engaged in Structure-Activity Relationship (SAR) studies. The methodologies outlined herein are designed to be robust and adaptable, enabling the systematic exploration of chemical space around this privileged core.

Strategic Derivatization for SAR Exploration

The derivatization strategy for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate primarily focuses on three key positions: the N1-position of the indazole ring, the C3-carboxamide (derived from the ethyl ester), and potentially the ester group itself. Each of these positions offers a vector for modifying the compound's physicochemical properties and its interaction with target proteins.

SAR_Strategy Core Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate N1 N1-Alkylation/ Arylation Core->N1 Modulates solubility, PK properties, targets solvent-exposed regions C3_hydrolysis Ester Hydrolysis Core->C3_hydrolysis Precursor for C3-amide formation C3_amide C3-Amide Coupling C3_hydrolysis->C3_amide Introduces diverse functional groups for target interaction

Caption: Strategic derivatization points on the Ethyl 5,6-difluoro-1H-indazole-3-carboxylate scaffold.

Synthesis of Starting Material and Key Intermediates

A robust and reproducible synthesis of the starting material and its corresponding carboxylic acid is fundamental for any SAR campaign.

Protocol 1: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

While several methods exist for the synthesis of indazole-3-carboxylates, a common and effective route involves the diazotization of an appropriately substituted aniline followed by cyclization.[7]

Reaction Scheme:

Step-by-Step Protocol:

  • Diazotization: To a solution of the 2-amino-4,5-difluorophenylacetic acid derivative (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • Cyclization: Stir the resulting diazonium salt solution at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 5,6-Difluoro-1H-indazole-3-carboxylic acid

The carboxylic acid is a crucial intermediate for the synthesis of a wide array of amides.[8]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: Dissolve Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq), to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 5,6-Difluoro-1H-indazole-3-carboxylic acid.[9]

Derivatization Protocols for SAR Library Generation

The following protocols provide detailed procedures for the key derivatization reactions.

Protocol 3: N1-Alkylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

N-alkylation of the indazole ring is a common strategy to modulate the physicochemical properties of the molecule and to explore interactions with the solvent-exposed regions of the target protein.[3][10] The choice of base and solvent is critical for achieving good regioselectivity between the N1 and N2 positions.[11]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, cesium carbonate) (1.2-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: After stirring for 15-30 minutes, add the alkylating agent (e.g., alkyl halide or tosylate) (1.1-1.3 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

Parameter Condition 1 Condition 2 Rationale/Comment
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH is a strong, non-nucleophilic base often favoring N1 alkylation. Cs₂CO₃ is a milder base that can also provide good yields.[10]
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)THF is a good choice for reactions with NaH. DMF can facilitate reactions with less reactive alkylating agents.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CThe initial cooling helps to control the exothermic reaction with the base. Gentle heating may be required for less reactive alkylating agents.
Typical Yields 60-90%50-85%Yields are dependent on the specific alkylating agent used.
Protocol 4: Amide Coupling of 5,6-Difluoro-1H-indazole-3-carboxylic acid

The formation of an amide bond at the C3 position is a cornerstone of SAR studies for this scaffold, as it allows for the introduction of a wide variety of functional groups that can interact with the target protein.[3][12]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5,6-Difluoro-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or dichloromethane), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0-3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[13]

Parameter Condition 1 Condition 2 Rationale/Comment
Coupling Agent HATUHOBt/EDCHATU is a highly efficient coupling reagent, often leading to high yields and short reaction times.[12] HOBt/EDC is a classic and cost-effective combination.
Base Diisopropylethylamine (DIPEA)Triethylamine (TEA)DIPEA is a bulkier base that can minimize side reactions. TEA is a common and effective alternative.
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM)DMF is a good solvent for a wide range of substrates. DCM is a good choice for reactions that require milder conditions.
Typical Yields 70-95%60-90%Yields are generally high and depend on the nucleophilicity of the amine.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 5,6-difluoro-1H-indazole-3-carboxylate core has yielded potent inhibitors of various protein kinases. The following provides a summary of key SAR trends observed in the literature for related indazole scaffolds, which can guide the design of new derivatives.

SAR_Insights cluster_0 N1-Position cluster_1 C3-Amide cluster_2 5,6-Difluoro Substitution N1_node N1-Substitution Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated and can enhance solubility. Larger or more complex groups can be used to probe for additional binding pockets or solvent-exposed regions. C3_node C3-Amide Substituent Aromatic and heteroaromatic rings can form key π-stacking or hydrogen bonding interactions in the ATP-binding site. Introduction of polar groups (e.g., morpholine, piperazine) can improve solubility and pharmacokinetic properties. Fluoro_node 5,6-Difluoro Group Enhances binding affinity through favorable interactions with the kinase hinge region. Improves metabolic stability by blocking potential sites of oxidation.

Caption: Key SAR insights for the derivatization of the 5,6-difluoro-1H-indazole-3-carboxamide scaffold.

Conclusion

The Ethyl 5,6-difluoro-1H-indazole-3-carboxylate scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors and other therapeutic agents. The synthetic protocols and SAR insights provided in this application note offer a robust framework for researchers to efficiently generate and optimize libraries of compounds for their drug discovery programs. The systematic exploration of the N1 and C3 positions, guided by an understanding of the key structural determinants of activity, will undoubtedly lead to the identification of new and potent drug candidates.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • 5,6-Difluoro-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

  • A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. ResearchGate. [Link]

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Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Introduction: The Scientific Context of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Ethyl 5,6-difluoro-1H-indazole-3-carboxylate belongs to the indazole class of heterocyclic compounds, a scaffold of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is a versatile pharmacophore found in a variety of biologically active molecules. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antiviral agents.[1][2][3] The incorporation of fluorine atoms, as in the 5 and 6 positions of the indazole ring, can enhance metabolic stability and bioavailability of drug candidates.[2]

This document provides detailed protocols for the initial in vitro characterization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its derivatives. As this compound is often a key intermediate in the synthesis of more complex bioactive molecules, these assays are designed to establish a baseline understanding of its potential biological effects, such as enzyme inhibition and cytotoxicity.[1][2] The protocols are presented with an emphasis on the underlying scientific principles to empower researchers to adapt and troubleshoot these assays for their specific research questions.

Part 1: Foundational Assays - General Cytotoxicity Assessment

A crucial first step in the evaluation of any new chemical entity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_culture 1. Cell Culture (e.g., A549, K562) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Add compound dilutions to cells) cell_seeding->treatment compound_prep 3. Compound Dilution (Serial dilutions of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate) incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_solubilization 7. Solubilize Formazan (e.g., with DMSO) mtt_add->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 9. Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia)[3]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (for adherent cells), count, and resuspend cells in fresh complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Example IC50 Values
Cell LineTreatment Duration (hours)IC50 (µM)
A54948> 100
K5624875.2
A5497289.5
K5627252.8

Part 2: Mechanistic Assays - Enzyme Inhibition

Given that many indazole derivatives exhibit their biological effects through enzyme inhibition, a direct enzyme inhibition assay is a logical next step.[4][5] This protocol provides a general framework for a fluorescence-based enzyme inhibition assay, which can be adapted for various enzymes, such as proteases or kinases.

Principle of a Generic Fluorescence-Based Enzyme Inhibition Assay

This type of assay utilizes a substrate that, when cleaved by the enzyme, releases a fluorophore, leading to an increase in fluorescence intensity. An inhibitor will prevent or slow down this cleavage, resulting in a lower fluorescence signal. The rate of the reaction is proportional to the enzyme activity.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Prepare Buffers, Enzyme, Substrate, and Inhibitor Dilutions inhibitor_enzyme_incubation 2. Pre-incubate Enzyme with Inhibitor reagent_prep->inhibitor_enzyme_incubation initiate_reaction 3. Initiate Reaction (Add Substrate) inhibitor_enzyme_incubation->initiate_reaction kinetic_read 4. Kinetic Fluorescence Reading initiate_reaction->kinetic_read calculate_rates 5. Calculate Reaction Rates kinetic_read->calculate_rates plot_data 6. Plot % Inhibition vs. [Inhibitor] calculate_rates->plot_data determine_ic50 7. Determine IC50 plot_data->determine_ic50

Caption: Workflow for a generic enzyme inhibition assay.

Detailed Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

Materials:

  • Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • DMSO (spectroscopic grade)

  • Purified recombinant enzyme of interest

  • Fluorogenic substrate for the enzyme

  • Assay buffer (specific to the enzyme, e.g., Tris-HCl or HEPES with necessary co-factors and additives like DTT or BSA)

  • Black, flat-bottom 96- or 384-well assay plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in DMSO (e.g., 10 mM).

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare working solutions of the enzyme and substrate in assay buffer at concentrations optimized for the specific assay (typically 2x the final desired concentration).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer containing the serially diluted inhibitor (or vehicle control).

      • 50 µL of the 2x enzyme solution.

    • Include controls:

      • No enzyme control: 100 µL of assay buffer.

      • No inhibitor control (100% activity): 50 µL of assay buffer with vehicle and 50 µL of 2x enzyme solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the 2x substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • For each well, determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Example Enzyme Inhibition Data
Enzyme TargetIC50 (µM)
GSK-3β25.6
SARS-CoV-2 PLpro> 100
IDO142.1

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its derivatives. By first establishing a cytotoxicity profile and then investigating specific mechanistic interactions through enzyme inhibition assays, researchers can efficiently triage and advance promising compounds in the drug discovery pipeline. Further studies could involve more complex cell-based assays, such as cell cycle analysis or apoptosis assays, to elucidate the downstream cellular effects of inhibiting a particular enzyme target.[3]

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • 1H-Indazole-3-carboxamide. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. AccelaChem. Available at: [Link]

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Method

Application Notes and Protocols: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in the Synthesis of Bioactive Molecules

Authored by a Senior Application Scientist Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, frequently incorporated into a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] The strategic introduction of fluorine atoms into such scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[4][5] Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][6][7] This application note delves into the synthetic utility of a key building block, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, providing detailed protocols and insights for researchers engaged in the synthesis of novel bioactive molecules.

The 5,6-Difluoro-1H-Indazole Moiety: A Catalyst for Enhanced Drug-Like Properties

The introduction of two fluorine atoms at the 5 and 6 positions of the indazole ring is a deliberate design choice aimed at augmenting the therapeutic potential of the resulting molecules. This substitution pattern can lead to several beneficial modifications:

  • Blocked Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[4][7]

  • Modulated Acidity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the pKa of the indazole N-H, influencing its ionization state at physiological pH and potentially impacting its interaction with biological targets.[7]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with protein residues, thereby increasing the potency of the inhibitor.[8]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can in turn enhance its ability to cross cell membranes and reach its site of action.[6][8]

A Ethyl 5,6-difluoro-1H-indazole-3-carboxylate B Difluoro Substitution A->B features C Enhanced Metabolic Stability B->C D Modulated pKa B->D E Improved Binding Affinity B->E F Increased Lipophilicity B->F G Improved Pharmacokinetics & Pharmacodynamics C->G contribute to D->G contribute to E->G contribute to F->G contribute to

Caption: Impact of 5,6-difluoro substitution on molecular properties.

Synthetic Pathways from Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a versatile starting material that can be readily transformed into a variety of more complex molecules through several key reactions. The primary synthetic routes involve hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by N-alkylation or N-arylation, and subsequent amide coupling.

cluster_0 Core Synthetic Transformations A Ethyl 5,6-difluoro-1H- indazole-3-carboxylate B 5,6-Difluoro-1H- indazole-3-carboxylic acid A->B Hydrolysis C N-Alkyl/Aryl-5,6-difluoro-1H- indazole-3-carboxylic acid B->C N-Alkylation/ N-Arylation D Bioactive Amide Derivatives C->D Amide Coupling

Caption: General synthetic workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative bioactive indazole derivative starting from Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Protocol 1: Hydrolysis to 5,6-Difluoro-1H-indazole-3-carboxylic acid

This initial step is crucial for preparing the key carboxylic acid intermediate, which is essential for subsequent amide coupling reactions.[9]

Materials:

  • Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide (or Sodium hydroxide) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in a mixture of THF and water, add lithium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5,6-Difluoro-1H-indazole-3-carboxylic acid.

  • Alternatively, the product can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Protocol 2: Regioselective N-Alkylation

N-alkylation of the indazole ring is a common strategy to modulate the biological activity and physicochemical properties of the final compound. The regioselectivity (N1 vs. N2) can be influenced by the choice of base and solvent.[1][10][11] For N1 selectivity, a combination of sodium hydride in THF is often effective.[1][11]

Materials:

  • 5,6-Difluoro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5,6-Difluoro-1H-indazole-3-carboxylic acid in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling to Final Bioactive Molecule

The final step involves the coupling of the N-alkylated indazole carboxylic acid with a desired amine, a common method to generate diverse libraries of compounds for biological screening.

Materials:

  • N-Alkyl-5,6-difluoro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the N-alkylated indazole carboxylic acid and the chosen amine in anhydrous DMF, add DIPEA.

  • Add HATU or HBTU to the mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final bioactive amide derivative.

Data Summary

The following table provides representative data for the synthesis of a hypothetical bioactive molecule, N-(4-methoxyphenyl)-1-benzyl-5,6-difluoro-1H-indazole-3-carboxamide.

StepProductMolecular FormulaMolecular WeightYield (%)Purity (LC-MS)
15,6-Difluoro-1H-indazole-3-carboxylic acidC8H4F2N2O2198.1390-98%>98%
21-Benzyl-5,6-difluoro-1H-indazole-3-carboxylic acidC15H10F2N2O2288.2575-85%>97%
3N-(4-methoxyphenyl)-1-benzyl-5,6-difluoro-1H-indazole-3-carboxamideC22H17F2N3O2393.3960-75%>99%

Application in Kinase Inhibition: A Plausible Biological Target

The indazole scaffold is a common feature in many kinase inhibitors.[12] For instance, Dabrafenib is a potent inhibitor of B-Raf kinase, which is implicated in certain cancers.[13][14] While Dabrafenib itself is not an indazole, the principles of targeting kinase activity are relevant. A hypothetical bioactive molecule synthesized from Ethyl 5,6-difluoro-1H-indazole-3-carboxylate could potentially target the ATP-binding pocket of a kinase, with the difluoro-indazole core providing a stable anchor and the appended functionalities forming key interactions with the protein.

cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF Kinase C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression (Cell Proliferation, Survival) G->H Inhibitor Indazole-based Inhibitor Inhibitor->D inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a high-value starting material for the synthesis of novel bioactive molecules. Its difluorinated indazole core provides a robust platform for developing compounds with enhanced drug-like properties. The synthetic routes outlined in this application note are versatile and can be adapted to generate a wide range of derivatives for screening in various therapeutic areas, particularly in the development of kinase inhibitors for oncology. The provided protocols offer a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

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  • Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Bess, M. T., & Miller, B. L. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Wang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Dabrafenib mesylate, GSK 2118436. New Drug Approvals. [Link]

  • Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. New Drug Approvals. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]

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  • 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. AccelaChem. [Link]

  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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Application

Application Note: High-Purity Isolation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate using Flash Chromatography

Introduction Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors for oncological therapies. The precise substitution pattern of the difluoro-indazole core is critical for molecular recognition and biological activity. Consequently, obtaining this intermediate with high purity is paramount for the success of subsequent synthetic steps and the integrity of biological screening data.

This application note provides a detailed protocol for the purification of crude Ethyl 5,6-difluoro-1H-indazole-3-carboxylate using normal-phase flash chromatography. The methodology is designed to efficiently remove common impurities, including unreacted starting materials and regioisomeric byproducts, which are frequently encountered during the synthesis of substituted indazoles.

Challenges in the Purification of Indazole Derivatives

The synthesis of N-unsubstituted indazoles often yields a mixture of N-1 and N-2 isomers, which can be challenging to separate due to their similar polarities. Additionally, other synthesis-related impurities may be present. The fluorination of the benzene ring in Ethyl 5,6-difluoro-1H-indazole-3-carboxylate influences its polarity and solubility, necessitating a carefully optimized chromatographic method.

Physicochemical Properties of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

PropertyValueSource
Molecular FormulaC₁₀H₈F₂N₂O₂[1][2]
Molecular Weight226.18 g/mol [1][2]
PolarityExpected to be a polar molecule due to the presence of the indazole core, ester functionality, and fluorine atoms.Inferred from structure
SolubilityAnticipated to have good solubility in moderately polar organic solvents like dichloromethane and ethyl acetate, with lower solubility in non-polar solvents like hexanes.Inferred from similar structures[3]
UV AbsorbanceExpected to have significant UV absorbance, characteristic of the indazole chromophore, with maxima likely around 254 nm and in the 300-320 nm range.[4][5]

Method Development: A Rationale-Driven Approach

Choice of Chromatographic Technique

Flash chromatography is selected for this purification due to its efficiency in separating moderate to large quantities of material (milligrams to grams) with good resolution. It offers a balance between speed and separation power, making it ideal for routine purification in a research and development setting.

Stationary Phase Selection

Normal-phase chromatography utilizing silica gel as the stationary phase is a well-established and effective method for the separation of polar heterocyclic compounds. The polar silica surface interacts with the polar functionalities of the target molecule and impurities, allowing for separation based on differences in polarity.

Mobile Phase Optimization

A binary solvent system of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) is chosen for the mobile phase. This system provides a wide range of elution strengths, which can be finely tuned to achieve optimal separation. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing, is employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities.

The initial mobile phase composition and gradient profile are determined based on thin-layer chromatography (TLC) analysis of the crude material. The target Rf value for the product on the TLC plate is typically in the range of 0.2-0.4 to ensure good separation on the column. For a similar non-fluorinated compound, a mobile phase of 3:1 hexanes/EtOAc was found to be effective, providing a good starting point for our optimization.[3]

Experimental Protocol

Materials and Equipment
  • Crude Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Flash chromatography system with a UV detector

  • Appropriately sized flash column

  • HPLC grade hexanes

  • HPLC grade ethyl acetate

  • HPLC grade dichloromethane (for sample loading)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glassware (flasks, beakers, etc.)

  • Analytical balance

Workflow Diagram

Caption: Workflow for the purification of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Step-by-Step Methodology

1. Thin-Layer Chromatography (TLC) Analysis of Crude Material:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

  • Visualize the plate under a UV lamp at 254 nm.

  • Identify a solvent system that provides good separation of the main product spot from impurities, with an Rf value for the product between 0.2 and 0.4.

2. Sample Preparation:

  • Weigh the crude Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

  • Dissolve the crude material in a minimal amount of a strong solvent in which it is freely soluble, such as dichloromethane.

  • Add a small amount of silica gel to the solution (approximately 1-2 times the weight of the crude material).

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This dry-loading method is preferred to prevent band broadening that can occur with liquid injection in a solvent stronger than the initial mobile phase.

3. Column Equilibration:

  • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material.

  • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) for at least 3-5 column volumes, or until a stable baseline is observed on the UV detector.

4. Sample Loading:

  • Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Gently tap the column to ensure the sample is evenly distributed.

  • Add a thin layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.

5. Gradient Elution and Fraction Collection:

  • Begin the elution with the initial mobile phase.

  • Program a linear gradient to gradually increase the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate over 20-30 column volumes.

  • Monitor the elution profile using the UV detector at a wavelength where the product has strong absorbance (e.g., 254 nm).

  • Collect fractions throughout the run. The size of the fractions should be adjusted based on the column size and flow rate.

6. Fraction Analysis by TLC:

  • Spot every few fractions (or every fraction around the product peak) onto a TLC plate.

  • Develop the TLC plate using the same mobile phase system that showed good separation in the initial analysis.

  • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

7. Pooling and Solvent Evaporation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

8. Purity Analysis:

  • Determine the yield of the purified product.

  • Assess the purity of the final product using an orthogonal analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Purity >98% (as determined by HPLC and/or NMR)If purity is low, re-purify using a shallower gradient or a different solvent system. Consider reversed-phase chromatography if impurities are very close in polarity.
Yield Dependent on the purity of the crude material, typically >80% from the purification step.Low yield may be due to product decomposition on silica (if acid-sensitive), irreversible adsorption, or co-elution with impurities. Consider adding a small amount of a neutralizer like triethylamine to the mobile phase if the compound is acid-sensitive.
Peak Shape Symmetrical peaks on the chromatogram.Tailing peaks may indicate interactions with acidic sites on the silica; adding a small amount of a modifier like acetic acid or triethylamine can improve peak shape. Broad peaks can result from overloading the column or poor sample loading technique.

Conclusion

The described normal-phase flash chromatography protocol provides a robust and efficient method for the purification of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. By carefully optimizing the mobile phase based on TLC analysis and employing a dry-loading technique, high purity and good recovery of the target compound can be consistently achieved. This method is readily scalable and suitable for use in a drug discovery and development environment.

References

  • Teixeira, F. C., et al. (2006).
  • Solit, D. B., & Rosen, N. (2006). Hsp90: a new therapeutic target for cancer. Current topics in medicinal chemistry, 6(11), 1101-1108.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • SpectraBase. (n.d.). 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic intermediate. We will delve into the common challenges encountered during its synthesis, focusing on the robust Japp-Klingemann reaction pathway, and provide scientifically grounded, actionable solutions.

Overview of the Synthetic Strategy

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is efficiently achieved through a two-stage process rooted in classic heterocyclic chemistry: the Japp-Klingemann reaction followed by an acid-catalyzed cyclization.[1][2] This pathway is favored for its reliability and use of readily available starting materials.

The overall transformation proceeds as follows:

  • Diazotization: 3,4-difluoroaniline is converted into its corresponding diazonium salt using sodium nitrite under cold, acidic conditions.

  • Japp-Klingemann Coupling: The in-situ generated diazonium salt is reacted with a β-ketoester, such as diethyl 2-acetylmalonate, to form an intermediate arylhydrazone. This step involves an initial azo coupling, followed by deacylation.[3]

  • Cyclization: The arylhydrazone intermediate undergoes intramolecular cyclization under acidic conditions to yield the final indazole product. This step can sometimes be performed in a one-pot manner with the coupling reaction.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Japp-Klingemann Coupling cluster_step3 Step 3: Cyclization 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium Salt Diazonium Salt 3,4-Difluoroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate Arylhydrazone Intermediate Arylhydrazone Intermediate Diethyl 2-acetylmalonate->Arylhydrazone Intermediate Base (NaOAc) Diazonium Salt->Arylhydrazone Intermediate Coupling pH Control Final Product Ethyl 5,6-difluoro-1H- indazole-3-carboxylate Arylhydrazone Intermediate->Final Product Acid Catalyst Heat Troubleshooting_Logic Start Low Overall Yield Isolate_Hydrazone Isolate Arylhydrazone Intermediate After Step 2 Start->Isolate_Hydrazone Check_Step1 Troubleshoot Step 1: Diazotization & Coupling Isolate_Hydrazone->Check_Step1 Low Yield Check_Step2 Troubleshoot Step 3: Cyclization Isolate_Hydrazone->Check_Step2 Good Yield Temp_Control Verify Temp (0-5 °C) Check_Step1->Temp_Control pH_Control Check pH (use buffer) Check_Step1->pH_Control Purity_Control Check Reagent Purity Check_Step1->Purity_Control Acid_Catalyst Screen Acid Catalysts (AcOH/HCl, PPA) Check_Step2->Acid_Catalyst Heat_Control Optimize Temperature (80-120 °C) Check_Step2->Heat_Control

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your reaction outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate typically proceeds via a Japp-Klingemann reaction, a reliable method for forming arylhydrazones which are then cyclized to the indazole core. The overall synthetic strategy involves the diazotization of 3,4-difluoroaniline, followed by coupling with a β-keto ester, diethyl 2-acetyl-3-oxobutanedioate (diethyl acetosuccinate), and subsequent intramolecular cyclization with concomitant decarboxylation.

The presence of two electron-withdrawing fluorine atoms on the aniline starting material introduces specific challenges that can lead to various side reactions. This guide will dissect these potential issues, providing a clear rationale for their occurrence and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate?

The most prevalent and scalable approach is the Japp-Klingemann reaction. This involves three key stages:

  • Diazotization: Conversion of 3,4-difluoroaniline to the corresponding diazonium salt using a nitrosating agent like sodium nitrite under acidic conditions.

  • Japp-Klingemann Coupling: Reaction of the diazonium salt with a β-keto ester, typically diethyl 2-acetyl-3-oxobutanedioate, to form an arylhydrazone intermediate.

  • Cyclization and Decarboxylation: Intramolecular cyclization of the arylhydrazone, followed by the loss of an acetyl and a carboxyl group, to yield the final indazole product.

Q2: Why are the fluorine atoms on the starting aniline a concern?

The two fluorine atoms are strongly electron-withdrawing. This has two main consequences:

  • Decreased Nucleophilicity of the Aniline: The starting 3,4-difluoroaniline is less nucleophilic than aniline, which can make the initial diazotization reaction more challenging.

  • Increased Electrophilicity of the Diazonium Salt: The resulting 3,4-difluorobenzenediazonium salt is more electrophilic and potentially less stable than unsubstituted benzenediazonium salts. This heightened reactivity can lead to a higher propensity for side reactions.

Q3: I am observing a persistent yellow/orange color in my reaction mixture that is not the product. What could it be?

A persistent color that does not correspond to your product is often indicative of the formation of a stable azo intermediate or formazan byproducts. These colored compounds can arise from incomplete conversion or side reactions of the diazonium salt.

Troubleshooting Guide: Side Reactions and Solutions

This section details specific problems you may encounter during the synthesis, their probable causes, and step-by-step solutions.

Problem 1: Low Yield of the Desired Product

Low overall yield is a common issue and can stem from problems in any of the three main reaction stages.

Possible Cause 1a: Incomplete Diazotization

  • Symptoms: Unreacted 3,4-difluoroaniline detected by TLC or LC-MS in the reaction mixture.

  • Scientific Rationale: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group, potentially leading to incomplete reaction with the nitrosating agent.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure the diazotization is carried out at 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.

    • Acid Concentration: Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) to ensure complete dissolution of the aniline and efficient generation of nitrous acid.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the aniline solution to maintain a low localized concentration and prevent side reactions.

Possible Cause 1b: Decomposition of the Diazonium Salt

  • Symptoms: Gas evolution (N₂) from the diazonium salt solution before the coupling reaction. Formation of dark, tarry byproducts.

  • Scientific Rationale: Aryl diazonium salts, especially those with electron-withdrawing groups, can be unstable and decompose, leading to a variety of byproducts.

  • Troubleshooting Protocol:

    • Use Immediately: The prepared diazonium salt solution should be used immediately. Do not store it.

    • Maintain Low Temperature: Keep the diazonium salt solution strictly at 0-5 °C until it is used in the coupling step.

Possible Cause 1c: Inefficient Japp-Klingemann Coupling

  • Symptoms: Presence of unreacted diazonium salt (can be quenched and analyzed) and/or the β-keto ester.

  • Scientific Rationale: The coupling reaction is pH-sensitive. The β-keto ester needs to be deprotonated to its enolate form to act as a nucleophile, which is favored under slightly basic or neutral conditions.

  • Troubleshooting Protocol:

    • pH Adjustment: After diazotization, the reaction mixture is typically added to a solution of the β-keto ester containing a buffer like sodium acetate to raise the pH to an optimal range for coupling.

    • Stoichiometry: Ensure the correct stoichiometry of the coupling partners. An excess of the β-keto ester can sometimes be beneficial.

Problem 2: Formation of a Stable Azo Intermediate (Failure to Cyclize)

You may isolate a brightly colored compound that is not the final indazole.

  • Symptoms: Isolation of a stable, colored solid that spectroscopic analysis (¹H NMR, ¹³C NMR, IR) reveals to be the azo intermediate rather than the hydrazone or the final indazole.

  • Scientific Rationale: The Japp-Klingemann reaction initially forms an azo compound, which then tautomerizes to the more stable hydrazone. This tautomerization can be slow or incomplete under certain conditions. The subsequent cyclization is a separate step that also requires specific conditions.

  • Troubleshooting Protocol:

    • Promote Tautomerization: After the coupling reaction, adjusting the pH to be slightly basic can facilitate the tautomerization to the hydrazone.

    • Thermal Cyclization: The isolated azo/hydrazone intermediate often requires heating to induce cyclization. The temperature should be carefully optimized to avoid decomposition.

    • Acid/Base Catalysis for Cyclization: The cyclization step can sometimes be promoted by the addition of a catalytic amount of acid or base.

Problem 3: Formation of Formazan Byproducts

The formation of intensely colored formazan dyes is a known side reaction in the Japp-Klingemann reaction.[1][2][3][4]

  • Symptoms: Deeply colored (red, blue, or purple) impurities that are difficult to separate from the product.

  • Scientific Rationale: Formazans are formed when a second molecule of the diazonium salt reacts with the initially formed hydrazone. This is more likely to occur if there is a localized high concentration of the diazonium salt.[1]

  • Troubleshooting Protocol:

    • Slow Addition of Diazonium Salt: Add the cold diazonium salt solution dropwise to the solution of the β-keto ester with vigorous stirring. This ensures that the diazonium salt reacts with the β-keto ester as it is added, minimizing its concentration in the reaction mixture.

    • Control Stoichiometry: Use a slight excess of the β-keto ester relative to the diazonium salt to ensure the latter is the limiting reagent.

Problem 4: Decarboxylation vs. Cyclization Issues

The final step involves both cyclization and decarboxylation. Imbalances in this step can lead to undesired products.

  • Symptoms: Isolation of byproducts where either decarboxylation has not occurred, or has occurred in an unintended manner.

  • Scientific Rationale: The mechanism of the final step can be complex. While typically concerted or sequential under the reaction conditions, variations in temperature, pH, or solvent can alter the reaction pathway.

  • Troubleshooting Protocol:

    • Optimize Cyclization Conditions: Carefully control the temperature and reaction time for the cyclization step. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

    • Choice of Base/Acid: The choice of base or acid used to promote cyclization can influence the outcome. A weaker base may be sufficient and could minimize side reactions.

Visualization of Key Processes

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 3,4-Difluoroaniline B 3,4-Difluorobenzenediazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Arylhydrazone Intermediate B->D Japp-Klingemann Coupling (pH adjustment) F Decomposition Products (e.g., 3,4-difluorophenol) B->F Decomposition (Temp > 5 °C) H Formazan Byproduct B->H Reaction with Hydrazone C Diethyl 2-acetyl-3-oxobutanedioate C->D E Ethyl 5,6-difluoro-1H-indazole-3-carboxylate D->E Cyclization & Decarboxylation (Heat) G Stable Azo Intermediate D->G Incomplete Tautomerization D->H

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

G Start Reaction Issue Observed LowYield Low Yield Start->LowYield ColoredImpurity Colored Impurity Start->ColoredImpurity WrongProduct Incorrect Product Structure Start->WrongProduct CheckDiazotization Verify Diazotization: - Temp control (0-5 °C) - Acid concentration - Slow NaNO₂ addition LowYield->CheckDiazotization Unreacted aniline? CheckStability Check Diazonium Stability: - Use immediately - Maintain low temp LowYield->CheckStability Tarry byproducts? CheckCoupling Optimize Coupling: - Adjust pH (buffer) - Check stoichiometry LowYield->CheckCoupling Unreacted starting materials? CheckFormazan Prevent Formazan: - Slow diazonium addition - Control stoichiometry ColoredImpurity->CheckFormazan Deeply colored? CheckCyclization Optimize Cyclization: - Adjust temp/time - Screen acid/base catalysts WrongProduct->CheckCyclization Azo/Hydrazone intermediate?

Caption: Troubleshooting workflow for common issues.

Summary of Key Parameters and Potential Byproducts

ParameterOptimal ConditionPotential Issue if DeviatedResulting Side Product(s)
Diazotization Temperature 0-5 °CToo highDecomposition of diazonium salt
pH of Coupling Reaction Slightly acidic to neutralToo acidic or too basicIncomplete coupling or side reactions
Addition of Diazonium Salt Slow, dropwise additionToo fastHigh local concentration
Cyclization Temperature Optimized for specific substrateToo low or too highIncomplete reaction or decomposition

Experimental Protocol: A Validated Starting Point

The following protocol is a generalized procedure based on established methods for Japp-Klingemann reactions and indazole synthesis. It should be optimized for your specific laboratory conditions and scale.

Step 1: Diazotization of 3,4-Difluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.05 eq) in water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step 2: Japp-Klingemann Coupling

  • In a separate flask, dissolve diethyl 2-acetyl-3-oxobutanedioate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the β-keto ester solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the disappearance of the diazonium salt.

Step 3: Cyclization and Work-up

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 2-6 hours. Monitor the formation of the indazole product by TLC or LC-MS.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a multi-step process where careful control of reaction parameters is paramount to achieving high yields and purity. The electron-withdrawing nature of the fluorine substituents necessitates particular attention to the stability of the diazonium intermediate and the conditions of the coupling and cyclization steps. By understanding the underlying chemical principles of the potential side reactions, researchers can effectively troubleshoot and optimize this synthesis. This guide provides a framework for identifying and resolving common issues, ultimately leading to a more efficient and successful synthetic outcome.

References

  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Patel, M., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1435-1443.
  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Wikipedia. (2023). Formazan. [Link]

  • Chinese Patent No. CN112778203A. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Pan, C., et al. (2025). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Journal of Organic Chemistry.
  • Liu, Z., et al. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Shi, F., & Larock, R. C. (2010). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 87, 232.
  • Russian Patent No. RU1792936C. (1993). Method of 3,4-difluoroaniline synthesis.
  • Liu, X., et al. (2013). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
  • World Intellectual Property Organization. (1991). Process for preparing 3,4-difluoroaniline (WO1991017138A1).
  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. [Link]

  • Shneine, J. (2017). CHEMISTRY OF FORMAZAN.
  • Yoshinori Yamamoto, et al. (2007). Synthesis of 1H-Indazole-3-carboxylic Acid Esters via [3+2] Cycloaddition of Phenylalkyne Precursors and α-Diazoacetic Acid Esters.
  • Altman, F. P. (1976). Tetrazolium salts and formazans. Progress in Histochemistry and Cytochemistry, 9(3), 1-56.
  • Sosnovskikh, V. Y., et al. (2020). Synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids as new selective carboxylesterase inhibitors and radical scavengers. Bioorganic Chemistry, 102, 104085.
  • Organic Chemistry Portal. (n.d.). Indazole Synthesis. [Link]

  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
  • Parveen, A. (n.d.). MECHANOSTIC SYNTHESIS OF ARYL HYDRAZONES.
  • Japan Science and Technology Agency. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]

  • Al-blewi, F. F., et al. (2024).
  • ResearchGate. (2010). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Request PDF.
  • Şenöz, H. (2012). The Chemistry of Formazans and Tetrazolium Salts. Hacettepe Journal of Biology and Chemistry, 40(3), 293-301.
  • Li, X., et al. (2016). Direct oxidative cyclization of 3-arylpropionic acids using PIFA or Oxone: synthesis of 3,4-dihydrocoumarins. Tetrahedron Letters, 57(1), 108-111.
  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968.
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Al-Masoudi, N. A., et al. (2019). Characterization of Tetrazolium Salts and Formazans using Computational Chemistry for Radiochromic Dosimetry.
  • Chen, J., et al. (2011). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Chinese Journal of Chemistry, 29(1), 125-131.
  • Slideshare. (n.d.). Japp klingemann reaction. [Link]

  • Jhanwar, A., et al. (2011). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 2221-2226.

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Troubleshooting

Technical Support Center: Optimization of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. As a key building block in modern medicinal chemistry, particularly for kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve common experimental challenges.

Section 1: Overview of the Primary Synthetic Pathway

The most robust and widely adopted method for constructing the indazole-3-carboxylate scaffold involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer-type cyclization .[3][4][5] This pathway offers high convergence and utilizes readily available starting materials.

The general workflow is outlined below:

SynthesisWorkflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer-Type Cyclization cluster_2 Purification Aniline 2,3-Difluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazone Arylhydrazone Intermediate Diazonium->Hydrazone Coupling (pH control) Ketoester Ethyl 2-chloroacetoacetate or similar β-ketoester Ketoester->Hydrazone Indazole Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate Hydrazone->Indazole Acid Catalyst (PPA, H₂SO₄) Heat Purification Recrystallization or Column Chromatography Indazole->Purification

Caption: General synthetic workflow for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions.

Question 1: My yield for the Japp-Klingemann reaction is very low, or I isolate unreacted starting material. What's going wrong?

Answer: Low yield in the first stage typically points to issues with either the formation of the diazonium salt or the subsequent coupling reaction.

  • Potential Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization of 2,3-difluoroaniline must be performed under strict temperature control. If the temperature rises above 5-10 °C, the diazonium group can be prematurely lost as N₂ gas, leading to phenols and other byproducts.

    • Solution:

      • Ensure your reaction vessel is pre-chilled in an ice-salt or ice-water bath.

      • Add the sodium nitrite (NaNO₂) solution slowly, dropwise, ensuring the internal temperature never exceeds 5 °C.

      • Use the freshly prepared diazonium salt solution immediately in the next step without allowing it to warm to room temperature.

  • Potential Cause 2: Incorrect pH for the Coupling Reaction.

    • Explanation: The Japp-Klingemann reaction is highly pH-dependent.[5] The coupling of the diazonium salt to the β-ketoester requires a mildly acidic to neutral environment (pH 4-6). If the solution is too acidic, the enolate concentration of the β-ketoester is too low for efficient reaction. If it is too basic, the diazonium salt can convert to a non-reactive diazotate species.

    • Solution:

      • After diazotization, slowly add the diazonium salt solution to a pre-chilled solution of your β-ketoester.

      • Concurrently, add a buffer solution (e.g., sodium acetate) or a mild base (e.g., 10% sodium carbonate solution) to maintain the pH in the optimal 4-6 range. Monitor the pH with indicator paper or a pH meter.

Question 2: The Fischer cyclization step is incomplete, resulting in a mixture of the hydrazone intermediate and the final product. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a common hurdle. The energy barrier for the key[6][6]-sigmatropic rearrangement and subsequent ammonia elimination must be overcome.[7][8][9]

  • Potential Cause 1: Insufficiently Strong Acid Catalyst.

    • Explanation: The Fischer indole (or indazole) synthesis requires a strong acid to protonate the hydrazone, facilitating tautomerization and the subsequent rearrangement.[6][8] The electron-withdrawing fluorine atoms on the aromatic ring make the hydrazone less basic and the cyclization more difficult, often requiring stronger acidic conditions than non-fluorinated analogs.

    • Solution:

      • Screen Acid Catalysts: If a weaker acid like acetic acid is failing, switch to a stronger catalyst. Polyphosphoric acid (PPA) is often the catalyst of choice as it serves as both the acid and a dehydrating solvent. Other effective options include concentrated sulfuric acid, Eaton's reagent, or Lewis acids like zinc chloride (ZnCl₂).[6][7]

      • Catalyst Loading: Ensure you are using a sufficient quantity of the acid. For PPA, the reaction is often run neat, using PPA as the solvent. For others, a catalytic amount may not be enough; stoichiometric or even excess acid may be required.

  • Potential Cause 2: Sub-optimal Reaction Temperature or Time.

    • Explanation: The cyclization is an endothermic process. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for PPA-mediated cyclizations are in the range of 80-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Extend Reaction Time: If increasing the temperature leads to decomposition, maintain a moderate temperature and extend the reaction time. Some cyclizations may require several hours to reach completion.

Question 3: I'm observing a significant, difficult-to-separate impurity alongside my desired product. What could it be and how do I prevent it?

Answer: The formation of isomeric or dimeric byproducts is a known challenge.

  • Potential Cause: Formation of the "Wrong" Isomer or Side Reactions.

    • Explanation: While the formation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is thermodynamically favored, kinetic byproducts can form. For instance, if the cyclization precursor is not sufficiently pure, side reactions can occur. In some cases, N-alkylation or N-arylation can occur if reactive species are present.[10]

    • Solution:

      • Purify the Intermediate: Ensure the hydrazone intermediate from the Japp-Klingemann step is purified (e.g., by recrystallization or a quick silica gel plug) before proceeding to the high-temperature cyclization. This removes residual salts and coupling reagents that could promote side reactions.

      • Control Stoichiometry: Use of a slight excess of the aniline starting material relative to the ketoester can sometimes lead to byproducts. Aim for a 1:1 stoichiometry in the coupling step.

      • Optimize Purification: If the impurity has a similar polarity to your product, standard column chromatography may be insufficient. Consider reverse-phase chromatography or recrystallization from a carefully selected solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The diazotization step involves the formation of an unstable diazonium salt and should always be conducted behind a blast shield at 0-5 °C. Additionally, strong acids like PPA and H₂SO₄ are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

Q: How do the two fluorine atoms on the benzene ring affect the reaction? A: The strongly electron-withdrawing fluorine atoms have two main effects:

  • They decrease the nucleophilicity of the aniline starting material, which can make the initial diazotization slightly slower.

  • They deactivate the aromatic ring, making the electrophilic cyclization step (the Fischer synthesis) more challenging. This is why stronger acids and higher temperatures are often required compared to the synthesis of non-fluorinated indazoles.

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 hexanes/ethyl acetate. The starting hydrazone will have a different Rf value than the final indazole product, which is typically more polar and will have a lower Rf. Staining with potassium permanganate or visualization under UV light is effective. For more precise tracking, LC-MS is ideal.

Q: Can I use a different β-ketoester in the Japp-Klingemann reaction? A: Yes, but it will change the final product. The Japp-Klingemann reaction works with various β-keto-acids or β-keto-esters.[4][11] Using ethyl 2-chloroacetoacetate or a similar precursor is crucial for obtaining the desired ethyl 3-carboxylate functionality after the reaction's inherent deacylation/decarboxylation step.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized example based on established methodologies for the Japp-Klingemann/Fischer synthesis sequence.[3][4][5]

ProtocolFlow Start Start: Materials & Setup Step1 Step 1: Diazotization of 2,3-Difluoroaniline - Dissolve aniline in HCl(aq) - Cool to 0-5 °C - Add NaNO₂(aq) dropwise Start->Step1 Step2 Step 2: Japp-Klingemann Coupling - Prepare solution of ethyl 2-chloroacetoacetate & NaOAc - Cool to 0-5 °C - Add diazonium solution slowly, maintaining pH 4-6 Step1->Step2 Step3 Step 3: Isolate Hydrazone Intermediate - Stir reaction for 2-4 hours - Collect precipitate by filtration - Wash with cold water and dry Step2->Step3 Step4 Step 4: Fischer-Type Cyclization - Add dried hydrazone to Polyphosphoric Acid (PPA) - Heat to 120-130 °C with stirring Step3->Step4 Step5 Step 5: Workup and Quenching - Monitor by TLC until completion (2-3 h) - Cool reaction and pour onto crushed ice - Neutralize with NaOH(aq) Step4->Step5 Step6 Step 6: Extraction & Purification - Extract product with Ethyl Acetate - Dry organic layer (Na₂SO₄) - Purify by column chromatography or recrystallization Step5->Step6 End Final Product Step6->End

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of the Hydrazone Intermediate

  • In a three-neck flask, dissolve 2,3-difluoroaniline (1.0 eq) in 3M hydrochloric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, keeping the internal temperature below 5 °C. Stir for 30 minutes after addition.

  • In a separate, larger beaker, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol/water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ketoester solution with vigorous stirring. The mixture will turn a deep yellow/orange.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum.

Part B: Cyclization to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • Place polyphosphoric acid (PPA) (10x weight of the hydrazone) into a round-bottom flask equipped with a mechanical stirrer and a temperature probe.

  • Heat the PPA to ~60 °C to reduce its viscosity.

  • Slowly and carefully add the dried hydrazone intermediate from Part A to the PPA with stirring.

  • Heat the reaction mixture to 120-130 °C and hold for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Once complete, allow the mixture to cool to ~80 °C and very carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous slurry by slowly adding a cold, concentrated solution of sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by either recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the final product as a white or off-white solid.[10]

Section 5: Data Summary Table for Optimization

The following table presents hypothetical, yet scientifically plausible, data to guide the optimization of the cyclization step.

EntryAcid CatalystTemperature (°C)Time (h)Conversion (%)Purity (%) (Crude)Notes
1Acetic Acid11081570Very slow reaction, incomplete conversion.
2H₂SO₄ (conc.)10028565Significant charring and byproduct formation.
3ZnCl₂ (1.2 eq)12067080Cleaner reaction but still incomplete.
4PPA10047590Good purity, but reaction is slow.
5 PPA 125 2.5 >95 92 Optimal conditions: fast, high conversion, and clean.
6PPA1501>9575Rapid conversion but noticeable decomposition.

References

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. [Link]

  • PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • SynArchive. Japp-Klingemann Reaction. [Link]

  • ResearchGate. Optimization of reaction conditions a | Download Table. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • PMC - NIH. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • AccelaChem. 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • ResearchGate. A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PMC - NIH. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

Optimization

Technical Support Center: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Welcome to the technical support center for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation.

Introduction

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry. The presence of the difluoro-substituted indazole ring and the ethyl ester functionality introduces specific chemical properties that can influence its stability under various experimental conditions. Understanding these potential stability issues is crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the stability profile of this compound and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate?

The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under basic conditions, which will cleave the ethyl ester to form the corresponding carboxylic acid. It may also be sensitive to prolonged exposure to light and strong oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, it is recommended to store Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential degradation from atmospheric moisture and oxygen.

Q3: Is this compound sensitive to acidic conditions?

While less susceptible to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester.[2][3]

Q4: How does the difluoro substitution affect the stability of the molecule?

The electron-withdrawing nature of the two fluorine atoms on the benzene ring can have a dual effect. It can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[4][5] The fluorine atoms also contribute to the overall metabolic stability of the indazole core in biological assays.

Q5: Can this compound degrade upon exposure to light?

Troubleshooting Guide

Issue 1: Unexpected formation of a more polar byproduct during reaction or workup.

Possible Cause: Hydrolysis of the ethyl ester to 5,6-difluoro-1H-indazole-3-carboxylic acid.

Explanation: The ethyl ester is susceptible to hydrolysis, especially under basic conditions. This can occur during reactions run in the presence of bases (e.g., NaOH, KOH, carbonates) or during aqueous workups with basic solutions. The resulting carboxylic acid is significantly more polar than the starting ester and will have a different retention time in chromatography.

Solutions:

  • Reaction Conditions:

    • If possible, use non-nucleophilic, anhydrous bases.

    • Minimize the reaction time and temperature when using basic conditions.

    • Use aprotic solvents to reduce the availability of water.

  • Workup:

    • Perform aqueous workups at low temperatures (e.g., on an ice bath).

    • Use dilute, weak bases (e.g., saturated sodium bicarbonate solution) for washing and minimize contact time.

    • Neutralize the reaction mixture with a mild acid (e.g., citric acid, dilute HCl) before extraction.

Experimental Protocol: Minimizing Hydrolysis During a Basic Workup

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature.

Issue 2: Low recovery of the compound after purification by silica gel chromatography.

Possible Cause: The compound may be partially retained on the silica gel, or degradation may be occurring on the column.

Explanation: The indazole ring contains nitrogen atoms that can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and potential irreversible adsorption. If the solvent system is not optimized, the compound may also be degrading on the column.

Solutions:

  • Deactivate the Silica Gel:

    • Add a small amount of a neutral or basic modifier to the eluent, such as triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase. This will cap the acidic silanol groups and reduce tailing.

  • Alternative Stationary Phases:

    • Consider using neutral or deactivated silica gel, or alumina for purification.

  • Solvent System Optimization:

    • Use a solvent system that provides good solubility and a reasonable retention factor (Rf) of 0.2-0.4 for the compound.

Issue 3: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Explanation: The stability of the compound in aqueous buffer solutions used for biological assays can be a concern. The pH of the buffer can lead to hydrolysis of the ester over the course of the experiment, resulting in a lower effective concentration of the active compound.

Solutions:

  • Stability Assessment in Assay Buffer:

    • Before conducting extensive biological experiments, perform a preliminary stability study of the compound in the assay buffer. Incubate the compound in the buffer for the duration of the planned experiment and analyze for degradation by HPLC or LC-MS.

  • Stock Solution Preparation:

    • Prepare concentrated stock solutions in a dry, aprotic solvent like DMSO.

    • Make fresh dilutions into the aqueous assay buffer immediately before use.

  • pH Control:

    • If possible, perform assays at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

cluster_main Hydrolytic Degradation Parent Ethyl 5,6-difluoro-1H- indazole-3-carboxylate Degradant 5,6-difluoro-1H- indazole-3-carboxylic acid Parent->Degradant H2O, H+ or OH-

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Workflow for Stability Assessment

The following workflow can be used to assess the stability of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate under various stress conditions.

cluster_workflow Stability Testing Workflow Start Prepare Stock Solution in Acetonitrile/Water Stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC/LC-MS Sampling->Analysis Data Quantify Parent Compound and Degradants Analysis->Data Conclusion Determine Degradation Rate and Pathway Data->Conclusion

Caption: A typical workflow for forced degradation studies.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage Cool, dry, dark, under inert atmosphere.Prevents hydrolysis and potential photo-oxidation.[1]
Handling Avoid contact with strong bases and moisture.The ethyl ester is susceptible to base-catalyzed hydrolysis.
Reaction Solvents Use dry, aprotic solvents when possible.Minimizes the presence of water, a reactant in hydrolysis.
Workup Use mild, cold aqueous solutions and minimize contact time.Reduces the rate of hydrolysis during extraction and washing.
Purification Use deactivated silica gel or add a modifier to the eluent.Prevents interaction with acidic silanol groups.
Assay Solutions Prepare fresh from a DMSO stock; assess stability in buffer.Ensures accurate concentration of the active compound in biological assays.

References

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2025). ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Royal Society of Chemistry. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). National Institutes of Health (NIH). [Link]

  • The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. (n.d.). Journal of the American Chemical Society. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health (NIH). [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). National Institutes of Health (NIH). [Link]

  • Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of indazole-based fluorophores. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of indazole-based fluorophores. (2026). PubMed. [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. [Link]

  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. (2020). YouTube. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). National Institutes of Health (NIH). [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. (n.d.). ResearchGate. [Link]

  • A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025). ResearchGate. [Link]

  • Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. (n.d.). ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). ICCF. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing). [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing). [Link]

  • Method for preparing 1H-indazole derivative. (n.d.).
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the synthesis of this valuable heterocyclic building block, providing in-depth explanations and actionable troubleshooting steps in a direct question-and-answer format.

Introduction

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a key intermediate in the development of various pharmacologically active agents, notably kinase inhibitors used in oncology.[1] Its rigid, bicyclic structure and specific substitution pattern make it a privileged scaffold in drug design.[2] However, its synthesis is not without challenges. This guide provides expert insights into identifying and mitigating common impurities and side reactions to ensure a successful and reproducible synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a common and reliable synthetic route for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate?

A common and effective method is the [3+2] cycloaddition reaction between an in situ generated benzyne and a diazo compound, such as ethyl diazoacetate. This approach offers a direct route to the indazole core.[3] The general workflow involves generating a difluorobenzyne intermediate from a precursor like 1-bromo-2,3-difluoro-4-(trimethylsilyl)benzene or 2,3-difluorophenyl trifluoromethanesulfonate, which then reacts with ethyl diazoacetate to form the target molecule.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Benzyne Generation cluster_1 Cycloaddition Precursor 2,3-Difluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne 4,5-Difluorobenzyne (Reactive Intermediate) Precursor->Benzyne Desilylation & Elimination Fluoride Fluoride Source (e.g., CsF, TBAF) Fluoride->Benzyne Desilylation & Elimination Product Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Benzyne->Product [3+2] Cycloaddition & Proton Shift Diazo Ethyl Diazoacetate Diazo->Product [3+2] Cycloaddition & Proton Shift

Caption: Generalized workflow for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate synthesis via a benzyne cycloaddition.

Q2: My reaction is incomplete, and the primary impurity is unreacted starting material. What are the likely causes and solutions?

This is a common issue often related to the generation of the reactive benzyne intermediate or the stability of the diazo reagent.

Possible Causes & Solutions:

  • Inefficient Benzyne Generation: The fluoride source is critical. Tetrabutylammonium fluoride (TBAF) is often effective, but it must be anhydrous, as water can quench the reaction. Cesium fluoride (CsF) is a good alternative, often used with a crown ether like 18-crown-6 to improve solubility and reactivity.[4]

  • Degradation of Ethyl Diazoacetate: Ethyl diazoacetate is sensitive to acid and heat. Ensure it is stored correctly and that the reaction conditions are not acidic.

  • Insufficient Temperature/Time: While benzyne generation can often start at low temperatures (-78 °C), the reaction may require warming to room temperature and stirring for an extended period (e.g., 12-24 hours) to go to completion.[3]

  • Purity of Reagents: The aryne precursor must be pure. Impurities can interfere with the generation of benzyne.

Troubleshooting Workflow:

G Start Problem: Incomplete Reaction Cause1 Cause: Inefficient Benzyne Generation? Start->Cause1 Cause2 Cause: Reagent Decomposition? Start->Cause2 Cause3 Cause: Suboptimal Conditions? Start->Cause3 Sol1 Solution: - Use anhydrous TBAF or CsF/18-crown-6 - Verify precursor purity Cause1->Sol1 Yes Sol2 Solution: - Use fresh, properly stored ethyl diazoacetate - Avoid acidic conditions Cause2->Sol2 Yes Sol3 Solution: - Allow reaction to warm to RT - Extend reaction time (monitor by TLC/LC-MS) Cause3->Sol3 Yes

Caption: Troubleshooting workflow for incomplete synthesis reactions.

Q3: I see a significant byproduct with the same mass as my product. Could this be an isomer, and how do I control its formation?

Yes, this is very likely the Ethyl 5,6-difluoro-2H-indazole-3-carboxylate isomer. The formation of N1-H versus N2-H indazoles is a classic challenge in indazole synthesis.[2] While the 1H-tautomer is generally more thermodynamically stable, the reaction conditions can influence the final product ratio.[5]

Mechanism of Isomer Formation:

The initial cycloaddition can lead to a 3H-indazole intermediate, which then tautomerizes. The proton can shift to either the N1 or N2 position. Subsequent N-alkylation or N-acylation reactions are also notorious for producing mixtures of N1 and N2 isomers.

Control & Mitigation:

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio.

  • Purification: Careful column chromatography is usually required to separate the isomers. The polarity difference between the 1H and 2H isomers is often sufficient for separation on silica gel.

Differentiation:

  • ¹H NMR: The chemical shift of the N-H proton is a key indicator. In DMSO-d₆, the N1-H proton of the desired product typically appears far downfield (>13 ppm), whereas an N2-H proton would be in a different region.[4]

  • HMBC/NOESY: 2D NMR experiments can definitively establish the connectivity and spatial relationships to confirm which isomer has been formed.

Q4: My purified product shows an impurity with a mass loss of 45 Da (corresponding to an ethoxy group) or 28 Da (loss of ethylene). What is this impurity?

This impurity is almost certainly 5,6-difluoro-1H-indazole-3-carboxylic acid , the product of ester hydrolysis.

Causes of Formation:

  • Workup Conditions: Exposure to strong acid or base during the aqueous workup can hydrolyze the ethyl ester.

  • Purification on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause partial hydrolysis of sensitive esters, especially if the chromatography is slow.

  • Storage: Long-term storage of the ethyl ester, especially if exposed to moisture, can lead to slow hydrolysis.

Prevention and Removal:

StrategyDescription
Neutral Workup Use a mild bicarbonate solution for washing instead of strong bases like NaOH. Minimize contact time with aqueous acidic or basic layers.
Buffered Chromatography If hydrolysis on silica is suspected, the silica gel can be pre-treated with a base like triethylamine (by including ~0.5% in the eluent) to neutralize acidic sites.
Recrystallization The carboxylic acid impurity often has very different solubility properties. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be highly effective for removal.
Aqueous Wash A simple wash of an organic solution of the crude product with a dilute sodium bicarbonate solution can selectively extract the acidic impurity into the aqueous layer.

Appendix

Protocol 1: General Purification by Column Chromatography

This protocol is a starting point and may require optimization.

  • Adsorbent: Standard silica gel (60 Å, 40-63 µm).

  • Sample Preparation: Adsorb the crude oil or solid onto a small amount of silica gel. Ensure the solvent is fully removed to create a dry, free-flowing powder.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% EtOAc in Hexanes). Gradually increase the polarity (e.g., to 30-40% EtOAc) to elute the product. The 1H-indazole is typically more polar than many non-polar byproducts but may elute close to the 2H-isomer.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., UV light at 254 nm).

  • Collection: Combine the fractions containing the pure product and concentrate under reduced pressure.

References
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. Retrieved from [Link]_

  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 10). (PDF) On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) -.

Sources

Optimization

Technical Support Center: A-Z Troubleshooting Guide for the N-arylation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Welcome to the technical support center for the N-arylation of ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activities.[1][2][3] The introduction of fluorine substituents can further enhance metabolic stability and lipophilicity, making fluorinated indazoles like ethyl 5,6-difluoro-1H-indazole-3-carboxylate particularly valuable building blocks.[4][5] However, the N-arylation of this substrate presents unique challenges, from regioselectivity to catalyst inhibition. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Low to No Product Conversion

Question: I am attempting a Buchwald-Hartwig N-arylation of ethyl 5,6-difluoro-1H-indazole-3-carboxylate with an aryl halide, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Buchwald-Hartwig aminations is a common issue that can stem from several factors.[6] A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.

Potential Causes & Solutions:

  • Catalyst Inactivation: The palladium(0) active catalyst is sensitive to oxygen.[6] Incomplete degassing of your reaction mixture is a primary cause of catalyst inactivation.

    • Troubleshooting Steps:

      • Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

      • Assemble your reaction under a positive pressure of inert gas. Flame-drying or oven-drying glassware immediately before use will remove adsorbed moisture and oxygen.[7]

      • Use a reliable palladium precatalyst, such as a G3 or G4 precatalyst, which offers greater air and moisture stability during reaction setup.[8]

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for a successful coupling. The difluoro-indazole substrate is electron-deficient, which can affect the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Troubleshooting Steps:

      • Screen a panel of bulky, electron-rich phosphine ligands.[9][10] For electron-deficient heterocycles, ligands like XPhos, SPhos, or BrettPhos are often effective.[10][11]

      • Consider bidentate ligands like BINAP or DPPF, which can prevent the formation of unreactive palladium dimers, especially when using aryl iodides.[9]

  • Incorrect Base Selection: The choice of base is highly dependent on the solvent and the pKa of the indazole.[12][13][14] An inappropriate base can lead to poor deprotonation of the indazole or catalyst inhibition. The ester functional group on your substrate is also sensitive to harsh bases.

    • Troubleshooting Steps:

      • For nonpolar solvents like toluene or dioxane, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[13]

      • In polar aprotic solvents like DMF, weaker bases like Cs2CO3 or K3PO4 may be more effective.[12][13] These weaker bases are also more compatible with the ester functionality.[8]

      • Ensure the base is finely powdered and anhydrous, as water can hydrolyze the active catalyst and some reagents.[8]

  • Sub-optimal Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Buchwald-Hartwig reactions range from 80-120 °C.[6]

      • Monitor the reaction progress by TLC or LC-MS to check for decomposition at higher temperatures.

Poor Regioselectivity (N1 vs. N2 Arylation)

Question: My N-arylation is producing a mixture of N1 and N2 isomers, and separation is proving difficult. How can I control the regioselectivity of the reaction to favor the desired isomer?

Answer:

Controlling regioselectivity in the N-alkylation or N-arylation of indazoles is a well-documented challenge.[1][2][3][15] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product is often the kinetic product.[16][17]

Factors Influencing Regioselectivity & Strategies for Control:

  • Steric Hindrance: The substituents on both the indazole and the aryl halide play a significant role.

    • For N1 Selectivity:

      • The ethyl carboxylate group at the C3 position of your substrate provides some steric bulk that can favor N1 arylation.

      • Using a bulky aryl halide with ortho-substituents can further disfavor attack at the more sterically hindered N2 position.

    • For N2 Selectivity:

      • Recent studies have shown that Rh(II) and Cu(II) catalysts can promote N2-selective arylation under specific conditions.[17][18][19]

      • Some protocols using diaryliodonium salts with copper catalysis have shown high N2 selectivity.[17]

  • Reaction Conditions: The choice of catalyst, base, and solvent can dramatically influence the N1/N2 ratio.

    • For N1 Selectivity:

      • Palladium-catalyzed reactions, particularly Buchwald-Hartwig conditions, often favor the thermodynamically more stable N1 product, especially at higher temperatures where equilibration can occur.[3][20]

      • The combination of NaH in THF has been shown to be highly N1-selective for the alkylation of C3-substituted indazoles.[2][3] While this is for alkylation, the principle of forming the more stable anion may translate to arylation.

    • For N2 Selectivity:

      • Milder conditions and shorter reaction times may favor the kinetic N2 product.

      • Specific catalytic systems, such as those employing quinoid carbenes, have been developed for highly N2-selective arylation.[18][19]

  • Electronic Effects: The electron-withdrawing nature of the difluoro and carboxylate groups on your indazole can influence the nucleophilicity of the two nitrogen atoms.

    • DFT calculations have shown that for some indazole alkylations, the transition state energy for N2 attack is lower, leading to the kinetic product.[21] The electronic effects of your specific substrate would need to be considered.

Troubleshooting Workflow for Regioselectivity:

G cluster_n1 Strategies for N1 Selectivity cluster_n2 Strategies for N2 Selectivity start Poor N1/N2 Regioselectivity check_lit Review Literature for Similar Substrates start->check_lit n1_desired Goal: N1-Aryl Indazole check_lit->n1_desired n2_desired Goal: N2-Aryl Indazole check_lit->n2_desired n1_cond Use Bulky Ligand (e.g., XPhos) & Strong Base (e.g., NaOtBu) in Nonpolar Solvent (e.g., Toluene) n1_desired->n1_cond n2_cond Screen Copper or Rhodium Catalysts n2_desired->n2_cond n1_temp Increase Temperature (e.g., 110-120°C) to Favor Thermodynamic Product n1_cond->n1_temp n1_aryl Employ ortho-Substituted Aryl Halide n1_temp->n1_aryl end Optimized Regioselectivity n1_aryl->end n2_mild Use Milder Conditions (Lower Temp, Weaker Base) n2_cond->n2_mild n2_reagent Consider Alternative Arylating Agents (e.g., Diaryliodonium Salts) n2_mild->n2_reagent n2_reagent->end

Formation of Side Products

Question: Besides the desired N-arylated product, I am observing significant side product formation, including homocoupling of the aryl halide and decomposition of my starting material. What steps can I take to minimize these unwanted reactions?

Answer:

The formation of side products in cross-coupling reactions is often indicative of an imbalance in the rates of the desired catalytic cycle versus competing pathways.[22]

Common Side Products & Mitigation Strategies:

  • Aryl Halide Homocoupling (Glaser-Hay type): This is often promoted by the presence of oxygen.[6][8]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[6]

  • Dehalogenation of the Aryl Halide: This can occur if there are sources of protic impurities (like water) or if the reductive elimination step is slow.

    • Solution: Ensure all reagents and solvents are anhydrous. Screening different ligands to find one that accelerates reductive elimination can also be beneficial.

  • Decomposition of the Indazole Starting Material: The ethyl 5,6-difluoro-1H-indazole-3-carboxylate can be sensitive to strong bases and high temperatures, potentially leading to hydrolysis of the ester or other decomposition pathways.

    • Solution:

      • Use the mildest base that is effective for the reaction (e.g., K2CO3, Cs2CO3).[8]

      • Minimize the reaction time by closely monitoring its progress via TLC or LC-MS and quenching it as soon as the starting material is consumed.[7]

      • If high temperatures are required for conversion, consider if a more active catalyst system could allow for lower reaction temperatures.

Summary of Recommended Conditions for N-arylation:

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or Pd precatalystsCuI, Cu₂O, or CuO
Ligand Bulky, electron-rich phosphines (XPhos, SPhos) or bidentate phosphines (BINAP)Diamines (e.g., TMEDA), phenanthrolines, or L-proline
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature 80-120 °C100-160 °C

Experimental Protocols

General Protocol for a Buchwald-Hartwig N-arylation Screening Reaction:
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen three times.[6]

  • Reagent Addition: Under a positive flow of inert gas, add ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated aluminum block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

G

References

  • Benchchem. (2025).
  • Li, G., Wu, J., & Xia, Z. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles.
  • Wikipedia. (n.d.).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014).
  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity.
  • ChemRxiv. (n.d.). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Barbosa, Y. C. M., et al. (2024).
  • MDPI. (n.d.).
  • Beilstein Journals. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sci-Hub. (n.d.).
  • Li, et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • RSC Publishing. (n.d.). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
  • Halder, P., Roy, T., & Das, P. (2021).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Synfacts. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • Organic Chemistry Portal. (n.d.).
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • Chemical Reviews. (n.d.).
  • WuXi Biology. (n.d.).
  • PubMed Central. (n.d.).
  • RSC Publishing. (2024).
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.
  • Organic Chemistry Portal. (n.d.).
  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2013).
  • YouTube. (2025).
  • RSC Publishing. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.).
  • ResearchGate. (n.d.). A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)
  • ResearchGate. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
  • PubMed. (2026). Synthesis of indazole-based fluorophores.
  • Echemi. (n.d.).
  • Echemi. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scaling Up Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully scale your production of this important intermediate.

Overview of Synthetic Strategy: The Japp-Klingemann Reaction

The most common and scalable synthetic route to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate involves a Japp-Klingemann reaction. This method is favored for its reliability and the availability of starting materials. The overall process can be broken down into two main stages:

  • Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.[1][2]

  • Coupling and Cyclization: The freshly prepared diazonium salt is then reacted with a β-ketoester, such as ethyl 2-chloroacetoacetate or a related derivative, in a buffered solution. The initial coupling forms a hydrazone intermediate, which then undergoes spontaneous or acid/base-catalyzed cyclization to yield the desired Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.[3][4][5]

This synthetic pathway is advantageous for its efficiency and adaptability to various scales of production. However, careful control of reaction parameters is crucial to ensure high yield and purity.

Experimental Workflow Diagram

Japp_Klingemann_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling_cyclization Stage 2: Coupling & Cyclization A 3,4-Difluoroaniline C Diazonium Salt Intermediate (Keep at 0-5 °C) A->C Add NaNO2 solution slowly B NaNO2, HCl B->C F Hydrazone Intermediate C->F Add diazonium salt to β-ketoester solution D Ethyl 2-chloroacetoacetate D->F E Buffer Solution (e.g., Sodium Acetate) E->F G Ethyl 5,6-difluoro-1H- indazole-3-carboxylate F->G Spontaneous or catalyzed cyclization

Caption: A simplified workflow for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate via the Japp-Klingemann reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[6]

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1]

    • Solution: Maintain a strict temperature control of 0-5 °C during the diazotization and coupling steps. Use the diazonium salt immediately after its formation.[1]

  • Incorrect pH: The pH of the reaction mixture is critical for both the coupling of the diazonium salt to the β-ketoester and the subsequent cyclization.

    • Solution: The initial coupling is typically carried out in a slightly acidic to neutral medium to facilitate the reaction with the enolate of the β-ketoester. The subsequent conversion of the azo intermediate to the hydrazone is often promoted by a slightly basic pH. Careful control and optimization of the pH profile throughout the reaction are crucial.[1][2]

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can lead to unwanted side reactions or incomplete conversion.

    • Solution: Ensure you are using high-purity 3,4-difluoroaniline and ethyl 2-chloroacetoacetate. Solvents should be of an appropriate grade and dry if necessary.[6]

  • Inefficient Mixing: In heterogeneous reactions, especially during scale-up, inefficient stirring can lead to localized temperature and concentration gradients, resulting in poor reaction rates and lower yields.

    • Solution: Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture. Consider using an overhead stirrer for larger scale reactions.

Q2: I am observing the formation of a significant amount of a colored byproduct. What is it and how can I minimize it?

A2: The colored byproduct is likely a stable azo intermediate that has failed to convert to the hydrazone, or it could be a result of self-coupling of the diazonium salt.[1]

  • Incomplete Conversion to Hydrazone: The conversion of the initial azo compound to the hydrazone requires a proton transfer, which is influenced by the pH of the reaction.

    • Solution: After the initial coupling, carefully adjust the pH to be slightly basic (e.g., by adding a solution of sodium acetate or sodium hydroxide) to promote the tautomerization to the hydrazone.[1]

  • Self-Coupling of Diazonium Salt: Electron-rich diazonium salts can couple with themselves to form highly colored azo dyes.

    • Solution: Control the stoichiometry and addition rate. Add the diazonium salt solution slowly to the solution of the β-ketoester to ensure it reacts as it is added. Avoid a large excess of the diazonium salt and maintain a low temperature (0-5 °C) to suppress this side reaction.[1]

Q3: The final product is difficult to purify. What are the common impurities and what are the best purification methods?

A3: Common impurities include unreacted starting materials, the azo intermediate, and potentially regioisomers depending on the exact β-ketoester used.

  • Purification Strategy:

    • Crystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with different solvent systems to find the optimal conditions for crystallization. A common approach is to dissolve the crude product in a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexanes and ethyl acetate.[7]

Q4: During scale-up, I am noticing a decrease in yield and an increase in byproducts. What are the key considerations for scaling up this reaction?

A4: Scaling up the Japp-Klingemann reaction requires careful attention to several factors:

  • Heat Transfer: The diazotization reaction is exothermic. On a larger scale, efficient heat removal is critical to maintain the required low temperature. Ensure your reactor has adequate cooling capacity.

  • Mixing: As mentioned earlier, efficient mixing is crucial to maintain homogeneity and prevent localized hotspots.

  • Addition Rates: The rate of addition of the sodium nitrite solution and the diazonium salt solution becomes more critical on a larger scale. Slower, controlled addition is generally preferred.

  • Work-up Procedure: The work-up procedure may need to be adapted for larger volumes. Ensure that extractions and washes are performed efficiently to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the safety precautions I should take when running this reaction?

A1: Diazonium salts are potentially explosive, especially when isolated in a dry state. Always handle them in solution and at low temperatures. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Q2: Can I use a different β-ketoester?

A2: Yes, other β-ketoesters can be used, but this may affect the reaction conditions and the final product. The choice of the β-ketoester determines the substituent at the 3-position of the indazole ring. For Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, an ethyl ester of a suitable β-ketoacid is required.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.[6]

Q4: What are the typical storage conditions for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate?

A4: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Key Reaction Parameters Summary

ParameterRecommended Range/ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.[1]
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsEnsures complete diazotization of the aniline.[1]
Coupling Reaction pH Slightly acidic to neutralFacilitates the reaction of the diazonium salt with the enolate of the β-ketoester.[1]
Cyclization pH Slightly basicPromotes the tautomerization of the azo intermediate to the hydrazone.[1]
Addition of Diazonium Salt Slow, dropwisePrevents localized high concentrations and minimizes self-coupling side reactions.[1]

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. (n.d.).
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (n.d.). ResearchGate.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).
  • BenchChem. (n.d.). Overcoming side reactions in Japp-Klingemann reaction.
  • Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cycliz
  • Cu-Mediated Cycliz
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Echemi. (n.d.). ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI.
  • SynArchive. (n.d.). Japp-Klingemann Reaction.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • What are the special considerations for the Japp-Klingemann reaction?. (2016).

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important fluorinated indazole intermediate. As a key building block in the development of various therapeutic agents, particularly kinase inhibitors, robust and scalable synthetic routes are of paramount importance.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering practical solutions. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Q1: What are the primary synthetic strategies for preparing Ethyl 5,6-difluoro-1H-indazole-3-carboxylate?

A1: The synthesis of 3-carboxy-indazole derivatives is most classically achieved through methods that build the pyrazole ring onto a pre-existing benzene scaffold. For Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, the most reliable and widely cited approach is a two-stage process involving the Japp-Klingemann reaction followed by a Fischer-type cyclization .[3][4]

Alternative strategies, often explored to circumvent challenges with the classical route or to access different substitution patterns, include:

  • [3+2] Cycloaddition: Reaction of a difluorobenzyne intermediate with ethyl diazoacetate.[5]

  • Cyclocondensation of Hydrazones: Intramolecular cyclization of hydrazones derived from ortho-haloaryl ketones or aldehydes.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an ortho-halodifluorobenzonitrile with hydrazine, followed by functional group manipulation.[2]

The Japp-Klingemann/Fischer route is often preferred due to the accessibility of starting materials and its well-documented mechanism.

Q2: What are the recommended starting materials for a Japp-Klingemann approach?

A2: The synthesis logically begins with a commercially available difluoroaniline. The key starting materials are:

  • 3,4-Difluoroaniline: This provides the core difluorinated benzene ring.

  • Ethyl 2-chloroacetoacetate or Diethyl acetonedicarboxylate: These are the active methylene compounds that will be coupled with the diazonium salt of the aniline. Ethyl 2-chloroacetoacetate is particularly effective for this transformation.

Q3: Can you explain the mechanism of the Japp-Klingemann/Fischer cyclization route for this specific molecule?

A3: Certainly. The process is a powerful sequence for creating the indazole-3-carboxylate core.

  • Step 1: Diazotization. 3,4-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This electrophilic intermediate is highly reactive and is typically used immediately.

  • Step 2: Japp-Klingemann Reaction. The cold diazonium salt solution is added to a basic solution of ethyl 2-chloroacetoacetate. The enolate of the β-ketoester attacks the diazonium salt to form an azo intermediate. This intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group (or displacement of the chloro and acetyl groups), yielding an arylhydrazone.[8]

  • Step 3: Fischer-type Cyclization. The isolated arylhydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.[6] This promotes an intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring, followed by elimination of water to form the aromatic indazole ring.

Below is a diagram illustrating this core pathway.

Japp_Klingemann_Fischer_Pathway cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer-type Cyclization 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium_Salt Diazonium_Salt 3,4-Difluoroaniline->Diazonium_Salt  NaNO₂, HCl    0-5 °C   Arylhydrazone Arylhydrazone Diazonium_Salt->Arylhydrazone  Coupling & Hydrolysis   Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Arylhydrazone Final_Product Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate Arylhydrazone->Final_Product  PPA or H₂SO₄    Heat  

Caption: The Japp-Klingemann/Fischer cyclization pathway.

Q4: What are the primary safety concerns associated with this synthesis?

A4: Researcher safety is paramount. Key hazards include:

  • Diazonium Salts: These intermediates can be explosive when isolated or allowed to dry. Always prepare them at low temperatures and use them in solution immediately without isolation.

  • Hydrazine Derivatives: Hydrazines and their derivatives are often toxic and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Reagents like polyphosphoric acid (PPA) and sulfuric acid are highly corrosive. Use caution during handling and quenching procedures. Exothermic reactions can occur when mixing with water.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis.

Problem 1: Low or No Yield in the Japp-Klingemann Coupling Step.

Possible CauseScientific Rationale & Recommended Solution
A. Incomplete Diazotization The formation of the diazonium salt is pH and temperature-sensitive. Solution: Ensure the aniline is fully dissolved in a sufficient excess of strong acid (e.g., 2.5-3.0 equivalents of HCl) before the dropwise addition of aqueous NaNO₂. Maintain the temperature strictly between 0 and 5 °C to prevent decomposition. Test for the presence of nitrous acid using potassium iodide-starch paper.
B. Decomposition of Diazonium Salt Diazonium salts are thermally unstable. Temperatures above 10 °C can lead to rapid decomposition and the formation of phenol byproducts. Solution: Prepare and maintain all solutions (diazonium salt and the β-ketoester) at 0-5 °C until the coupling is complete. Ensure efficient stirring to dissipate any localized heat.
C. Incorrect pH for Coupling The coupling reaction requires a specific pH range. If the solution is too acidic, the enolate concentration of the β-ketoester will be too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate anion. Solution: The coupling is typically performed under mildly basic or buffered conditions. Add the acidic diazonium salt solution to a cooled, basic solution of the β-ketoester (e.g., dissolved with sodium acetate or sodium hydroxide in ethanol/water). The final pH should be maintained between 5 and 7 for optimal results.

Problem 2: Fischer Cyclization Fails or Produces Tar.

Possible CauseScientific Rationale & Recommended Solution
A. Ineffective Acid Catalyst The cyclization is an acid-catalyzed intramolecular electrophilic substitution. Insufficient acid strength or activity will result in a sluggish or incomplete reaction. Solution: Polyphosphoric acid (PPA) is highly effective as it serves as both the catalyst and solvent. Ensure the PPA is fresh and not overly hydrolyzed from atmospheric moisture. Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent alternative. For Brønsted acids like H₂SO₄, ensure a sufficiently high concentration is used.[9]
B. Reaction Temperature Too High/Low An incorrect temperature can either prevent the reaction from proceeding or lead to extensive decomposition and polymerization (tar formation). Solution: The optimal temperature is substrate-dependent. For the 5,6-difluoro-substituted hydrazone, a typical starting point is 80-100 °C. Monitor the reaction by TLC. If no conversion is observed, incrementally increase the temperature by 10 °C intervals. If charring occurs, the temperature is too high.
C. Impure Hydrazone Intermediate Impurities from the Japp-Klingemann step can interfere with the cyclization, often acting as catalysts for polymerization. Solution: Ensure the arylhydrazone intermediate is thoroughly purified before the cyclization step. Recrystallization or column chromatography is highly recommended to remove unreacted starting materials and side products.

Below is a troubleshooting workflow for the cyclization step.

Troubleshooting_Cyclization start Low Yield in Cyclization Step check_purity Is the hydrazone intermediate pure? start->check_purity purify Purify hydrazone via recrystallization or chromatography. check_purity->purify No check_catalyst Is the acid catalyst active? check_purity->check_catalyst Yes purify->check_catalyst use_fresh_ppa Use fresh PPA or Eaton's Reagent. check_catalyst->use_fresh_ppa No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes use_fresh_ppa->check_temp optimize_temp Optimize temperature. Start at 80°C, monitor by TLC, and adjust in 10°C increments. check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for the Fischer-type cyclization step.

Problem 3: Product is Difficult to Purify.

Possible CauseScientific Rationale & Recommended Solution
A. Contamination with PPA Polyphosphoric acid is viscous and can be difficult to separate from the product during workup. Solution: Quench the reaction mixture by carefully and slowly pouring it onto crushed ice. This hydrolyzes the PPA and precipitates the organic product. Stir vigorously until all the ice has melted to ensure complete hydrolysis. The crude product can then be collected by filtration.
B. Oily Product / Fails to Crystallize The presence of residual impurities or regioisomers can inhibit crystallization, causing the product to remain as an oil. Solution: First, attempt purification by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Once the product is chromatographically pure, crystallization can be attempted from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate via Japp-Klingemann/Fischer Cyclization

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a fume hood with appropriate PPE.

Step 1: Preparation of Ethyl 2-((3,4-difluorophenyl)hydrazono)-3-oxobutanoate

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,4-difluoroaniline (1.0 eq) in a 3M aqueous HCl solution (3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Coupling Reaction:

    • In a separate, larger flask, dissolve ethyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water (3:1).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A yellow or orange precipitate should form.

    • Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude product is the target hydrazone.

Step 2: Cyclization to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • Reaction Setup:

    • Place the dried hydrazone intermediate (1.0 eq) into a round-bottom flask.

    • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

    • Equip the flask with a mechanical stirrer and a thermometer.

  • Cyclization:

    • Heat the mixture with stirring to 90-100 °C.

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool slightly (to approx. 60-70 °C).

    • Carefully pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

    • A solid precipitate should form. Continue stirring until all the ice has melted.

    • Collect the crude product by vacuum filtration and wash the filter cake extensively with water until the filtrate is neutral.

    • Dry the crude solid under vacuum.

    • Purify the product by recrystallization from ethanol or by silica gel column chromatography to yield Ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a solid.

References
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). The Fischer Indole Synthesis. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. Retrieved from [Link]

  • PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • PubMed. (2026). Synthesis of indazole-based fluorophores. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 885279-04-9,Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. Retrieved from [Link]

  • PMC - NIH. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Guide ID: EFIC-TSG-2026 Revision: 1.0 Prepared by: Senior Application Scientist, Gemini Division This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: EFIC-TSG-2026 Revision: 1.0 Prepared by: Senior Application Scientist, Gemini Division

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No. 885279-04-9). The content is structured to address common questions and troubleshoot specific experimental challenges, ensuring both safety and experimental success.

Section 1: Quick Reference Data

A summary of the essential physicochemical properties for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

PropertyValueSource(s)
CAS Number 885279-04-9[1][2][3]
Molecular Formula C₁₀H₈F₂N₂O₂[1][3]
Molecular Weight 226.18 g/mol [1][3]
Appearance Off-white to light yellow solid/crystalline powder.[4]
Primary Application Key intermediate/building block in pharmaceutical synthesis.[4][5]
Recommended Storage 0-8°C, in a tightly closed container, protected from light and moisture.[1][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what PPE is required?

A: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation[6].

  • Causality: The aromatic, heterocyclic nature and potential reactivity of the compound contribute to its irritant properties. Dust particles can be easily inhaled, leading to irritation of the mucous membranes.

  • Required PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's regulations in 29 CFR 1910.133 or European Standard EN166[6].

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure[1][6].

    • Respiratory Protection: Handle only in a well-ventilated area, such as a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].

Q2: What are the optimal long-term storage conditions?

A: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1]. For maintaining long-term integrity, refrigerated storage at 0-8°C is recommended, similar to other indazole ester intermediates[4]. Protect from direct sunlight and moisture, as the ester functional group could be susceptible to hydrolysis over time in the presence of water.

Q3: In which solvents is this compound typically soluble?

A: While specific solubility data is limited, solubility can be predicted based on its structure. As a moderately polar, aromatic heterocyclic compound, it is expected to have good solubility in polar aprotic solvents and limited solubility in non-polar solvents.

  • Recommended Starting Solvents:

    • High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

    • Moderate Solubility: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (ACN).

    • Low Solubility: Water, Hexanes, Toluene.

  • Experimental Insight: For reaction chemistry, THF and ACN are excellent starting points. For creating stock solutions for biological screening, DMSO is the industry standard. Always start with a small amount to test solubility before committing the bulk of your material.

Q4: How stable is this compound? Are there any specific chemical incompatibilities?

A: Under recommended storage conditions, the compound is stable[6]. However, there are several chemical incompatibilities to be aware of:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, which can lead to vigorous, exothermic reactions[6].

  • Strong Acids and Bases: The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave it to the corresponding carboxylic acid (5,6-difluoro-1H-indazole-3-carboxylic acid). The indazole N-H is also acidic and will react with strong bases.

  • Thermal Stress: Avoid excessive heat, as it may lead to decomposition. Hazardous decomposition products under fire conditions are not fully characterized but may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF)[2].

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem: The compound is difficult to dissolve for my reaction or assay.
  • Initial Action: Ensure you are using an appropriate solvent (see FAQ Q3). If solubility is still an issue, the problem may be related to either kinetics (slow dissolution rate) or thermodynamics (low intrinsic solubility).

  • Troubleshooting Protocol:

    • Increase Surface Area: If the material is in large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvation.

    • Apply Gentle Heat: Warm the solvent/compound mixture gently (e.g., to 40-50°C). This often significantly increases both the rate and extent of dissolution. Caution: Only do this if you are confident the compound is stable at that temperature and the solvent is not volatile.

    • Use Sonication: Place the vial containing the mixture in an ultrasonic bath. The energy from sonication can help break up solid aggregates and accelerate dissolution.

    • Consider a Solvent Mixture: Sometimes a co-solvent system works best. For example, if your reaction is in DCM but the compound won't dissolve, try pre-dissolving it in a minimal amount of DMF or THF before adding it to the main reaction vessel.

Problem: My reaction yield is low, and I see multiple products during N-alkylation or N-acylation.
  • Underlying Cause: The indazole ring has two nitrogen atoms (N1 and N2). The N-H proton is tautomeric, meaning it can reside on either nitrogen. When deprotonated, the resulting indazolide anion can react with electrophiles at either N1 or N2, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on reaction conditions.

  • Strategic Solutions:

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF typically favors substitution at the more sterically accessible N1 position. Weaker bases like potassium carbonate (K₂CO₃) can sometimes lead to mixtures.

    • Solvent Choice: Polar aprotic solvents (DMF, ACN) often favor N1 alkylation.

    • Counter-ion Effects: The choice of cation (e.g., Na⁺, K⁺, Cs⁺) can influence the N1/N2 ratio. In some heterocyclic systems, larger cations like cesium can alter selectivity.

    • Purification: Be prepared to separate the isomers using column chromatography. A careful selection of the eluent system (e.g., hexanes/ethyl acetate gradient) is crucial for achieving good separation.

Problem: I suspect my material is degrading. My analytical data (NMR/LC-MS) shows a new peak.
  • Most Likely Culprit: Hydrolysis of the ethyl ester to the carboxylic acid is the most common degradation pathway, especially if the compound has been exposed to moisture or trace acid/base.

  • Diagnostic Protocol:

    • Check the Mass: In your LC-MS data, look for a peak with a mass corresponding to the carboxylic acid (C₈H₄F₂N₂O₂), which has a molecular weight of 198.13 g/mol . This is a loss of 28.05 Da (the ethyl group minus a proton).

    • Check the NMR: In the ¹H NMR, the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent in the hydrolyzed product. A broad singlet for the carboxylic acid proton may appear far downfield (>10 ppm), though it is often not observed.

    • Confirm Purity: Use a standardized HPLC method to quantify the purity and identify the impurity peak by comparing its retention time to a standard of the corresponding carboxylic acid, if available.

Section 4: Diagrams and Workflows

Workflow for Safe Handling and Storage

This diagram outlines the critical steps from receiving the compound to its final disposal.

cluster_main Safe Handling Workflow for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate A Receive Compound Verify label and container integrity. B Don PPE Safety goggles, nitrile gloves, lab coat. A->B Before Handling C Handle in Fume Hood Weigh required amount. Avoid dust. B->C Preparation D Solubilization Add to appropriate solvent in closed vessel. C->D Experiment E Store Securely Seal container tightly. Store at 0-8°C. D->E Post-Experiment F Waste Disposal Dispose of contaminated materials and excess compound via approved hazardous waste stream. E->F End of Lifecycle

Caption: Standard workflow for safe handling.

Decision Tree for Troubleshooting Solubility

This flowchart provides a logical path to address dissolution challenges.

start Compound will not dissolve solvent Is the solvent appropriate? (e.g., DMF, DMSO, THF) start->solvent change_solvent Change to a more polar aprotic solvent. solvent->change_solvent No grind Grind solid to a fine powder. solvent->grind Yes change_solvent->start check1 Dissolved? grind->check1 sonicate Sonicate the mixture for 10-15 minutes. check2 Dissolved? sonicate->check2 heat Gently warm mixture (40-50°C). check3 Dissolved? heat->check3 check1->sonicate No success Success: Proceed with experiment. check1->success Yes check2->heat No check2->success Yes check3->success Yes fail Consider co-solvent system (e.g., minimal DMF in DCM). check3->fail No

Caption: Decision tree for solubility issues.

Section 5: References

  • Echemi. ethyl 5,6-difluoro-1h-indazole-3-carboxylate.Link

  • Echemi. ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE Safety Data Sheets.Link

  • Chem-Impex. 5,6-Difluoro-1H-indazole-3-carboxylic acid.Link

  • Fisher Scientific. 1H-Indazole-3-carboxylic acid SAFETY DATA SHEET.Link

  • Sigma-Aldrich. SAFETY DATA SHEET.Link

  • ChemicalBook. ethyl 5,6-difluoro-1h-indazole-3-carboxylate.Link

  • Echemi. ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE.Link

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.Link

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.Link

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Link

  • Chem-Impex. Ethyl 1H-indazole-3-carboxylate.Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its Non-fluorinated Analog

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and enzyme inhibitory properties.[1][2] This guide provides an in-depth comparison of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its non-fluorinated parent, Ethyl 1H-indazole-3-carboxylate. We will explore the profound impact of strategic fluorination on the molecule's biological profile, supported by established principles in drug design and representative experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage fluorination as a tool to enhance therapeutic potential.

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a cornerstone strategy in modern medicinal chemistry.[3] Far from being a simple substitution, the unique properties of the fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[4]

  • Metabolic Stability: A primary rationale for fluorination is to block metabolic "soft spots." The carbon-hydrogen (C-H) bond is susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine (C-F) bond is significantly stronger, making it resistant to this enzymatic cleavage and thereby improving the molecule's metabolic stability and prolonging its therapeutic effect.[5][6][7]

  • Enhanced Binding Affinity: Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's electron distribution.[5] This can modify the acidity (pKa) of nearby functional groups and create favorable, non-covalent interactions—such as dipole-dipole or hydrogen bonds—within the target protein's binding pocket, often leading to increased potency and selectivity.[8][9]

  • Modulation of Physicochemical Properties: Fluorination typically increases a compound's lipophilicity (hydrophobicity).[6][8] This property can enhance its ability to permeate cell membranes, which may lead to improved absorption and bioavailability.[4] Judicious placement of fluorine is crucial to balance this effect and maintain adequate solubility.

The following diagram illustrates the cascading effects of introducing fluorine into a lead compound.

cluster_0 Strategic Fluorination cluster_1 Physicochemical & Electronic Perturbation cluster_2 Pharmacological Consequences cluster_3 Overall Outcome Start Introduction of Fluorine (e.g., C-H to C-F) Metabolic Increased C-F Bond Strength Start->Metabolic Electronic High Electronegativity (pKa, Dipole Moment Altered) Start->Electronic Physico Increased Lipophilicity Start->Physico Stability Blocks Metabolic Oxidation Metabolic->Stability Binding Enhanced Target Binding Affinity & Selectivity Electronic->Binding Permeability Improved Membrane Permeation & Bioavailability Physico->Permeability End Improved Biological Activity & Therapeutic Profile Stability->End Binding->End Permeability->End

Caption: Impact of Fluorination on Drug Properties.

Comparative Analysis of Biological Activity: A Case Study in Oncology

Indazole derivatives are frequently investigated for their anticancer properties.[10][11][12] Studies on related fluorinated indazoles have demonstrated that fluorination of the aromatic ring can increase inhibitory potency and selectivity.[13][14] For instance, a 6-fluoroindazole derivative showed significantly enhanced ROCK1 kinase inhibitory potency (IC₅₀ = 14 nM) and a dramatic increase in oral bioavailability compared to other positional isomers.[15]

While direct comparative data for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its non-fluorinated analog is proprietary or dispersed, we can construct a representative comparison based on these established principles. Here, we present hypothetical data from an in vitro cytotoxicity assay against a human cancer cell line (e.g., K562, chronic myeloid leukemia) and a non-cancerous cell line (e.g., HEK-293, human embryonic kidney) to illustrate the expected outcome.[11][16]

Table 1: Representative Cytotoxicity Data (IC₅₀ Values)

CompoundTarget Cell LineIC₅₀ (µM) [a]Selectivity Index (SI) [b]
Ethyl 1H-indazole-3-carboxylate K562 (Cancer)15.52.5
(Non-fluorinated Analog)HEK-293 (Normal)38.8
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate K562 (Cancer)5.1 6.5
(Fluorinated Compound)HEK-293 (Normal)33.2

[a] IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower value indicates higher potency.[17] [b] Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells over normal cells.[18]

This representative data illustrates two key improvements conferred by difluorination:

  • Increased Potency: The fluorinated compound exhibits a significantly lower IC₅₀ value against the K562 cancer cell line, suggesting a ~3-fold increase in cytotoxic potency.

  • Enhanced Selectivity: The Selectivity Index for the fluorinated analog is substantially higher, indicating it is more effective at targeting cancer cells while sparing non-cancerous cells, a critical attribute for a viable chemotherapy candidate.[11][18]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

To generate the type of data presented above, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method.[19] Its principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.[20]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., K562) and non-cancerous cells (e.g., HEK-293) in appropriate culture medium until they reach the exponential growth phase.[20]

    • Trypsinize (for adherent cells) and count the cells.

    • Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[21] Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of Ethyl 1H-indazole-3-carboxylate and Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations to be tested.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, i.e., medium with DMSO) to the respective wells.

    • Incubate the plate for another 48 hours (or a desired exposure period) under the same conditions.[11]

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C.[21] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[22]

    • Subtract the average absorbance of the background control wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viability).

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[19]

The workflow for this protocol is visualized below.

cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Exposure cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis Node1 Culture & Harvest Cancer & Normal Cells Node2 Seed Cells into 96-Well Plate (1x10⁴ cells/well) Node1->Node2 Node3 Incubate 24h (37°C, 5% CO₂) Node2->Node3 Node5 Treat Cells with Compounds (and Vehicle Control) Node3->Node5 Node4 Prepare Serial Dilutions of Test Compounds Node4->Node5 Node6 Incubate 48h Node5->Node6 Node7 Add 10µL MTT Reagent to each well Node6->Node7 Node8 Incubate 4h (Formazan Formation) Node7->Node8 Node9 Add 100µL Solubilizer (e.g., DMSO) Node8->Node9 Node10 Read Absorbance at 570nm Node9->Node10 Node11 Calculate % Viability vs. Control Node10->Node11 Node12 Determine IC₅₀ Values Node11->Node12

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The strategic difluorination of the Ethyl 1H-indazole-3-carboxylate scaffold serves as a powerful demonstration of modern medicinal chemistry principles. By replacing metabolically labile C-H bonds with robust C-F bonds and altering the electronic landscape of the molecule, significant enhancements in biological activity can be achieved. As illustrated in our representative case study, this often translates to greater potency against the intended target and improved selectivity, thereby widening the therapeutic window.

The fluorinated analog, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, represents a more promising lead compound for further preclinical development. Future studies should focus on confirming these enhanced properties through in vivo animal models to assess pharmacokinetics and efficacy, further exploring the mechanism of action at the molecular level, and synthesizing additional analogs to refine the structure-activity relationship.

References

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Comparative

A Comparative Spectroscopic Guide to Ethyl 5,6-difluoro-1H-indazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, fluorinated heterocyclic compounds have garnered significant attention due to their unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, fluorinated heterocyclic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, derivatives of ethyl 5,6-difluoro-1H-indazole-3-carboxylate represent a promising class of scaffolds for the development of novel therapeutic agents. The precise elucidation of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This guide provides a comprehensive comparison of various spectroscopic techniques for the analysis of ethyl 5,6-difluoro-1H-indazole-3-carboxylate and its derivatives, offering insights into the interpretation of experimental data.

Introduction to Spectroscopic Analysis of Fluorinated Indazoles

The introduction of fluorine atoms into the indazole core significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for unambiguous characterization. This guide will delve into the nuances of each technique, providing both theoretical grounding and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like ethyl 5,6-difluoro-1H-indazole-3-carboxylate, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In a typical derivative of ethyl 5,6-difluoro-1H-indazole-3-carboxylate, we can expect to see signals corresponding to the aromatic protons, the ethyl ester group, and the N-H proton of the indazole ring.

Expected Chemical Shifts and Couplings:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity and Coupling Constants (J, Hz)
N-H13.0 - 14.0Broad singlet (br s)
H47.8 - 8.0Doublet of doublets (dd) or triplet (t) due to coupling with H7 and ¹⁹F at C5.
H77.4 - 7.6Doublet of doublets (dd) or triplet (t) due to coupling with H4 and ¹⁹F at C6.
-OCH₂CH₃ (CH₂)4.3 - 4.5Quartet (q), J ≈ 7.1 Hz
-OCH₂CH₃ (CH₃)1.3 - 1.5Triplet (t), J ≈ 7.1 Hz

Note: The presence of fluorine atoms will induce through-space and through-bond couplings to nearby protons, leading to more complex splitting patterns. The exact chemical shifts and coupling constants will vary depending on the specific derivatization.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, and the coupling with ¹⁹F atoms provides valuable structural information.

Expected Chemical Shifts and ¹³C-¹⁹F Coupling:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected ¹JCF and ²JCF (Hz)
C=O160 - 165
C5 & C6145 - 155Large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) and smaller two-bond C-F coupling (²JCF ≈ 15-25 Hz) from the adjacent fluorine.
C3a & C7a135 - 145Complex coupling patterns due to coupling with both ¹⁹F nuclei.
C3130 - 140
C4 & C7100 - 115Two-bond and three-bond C-F couplings will be observed.
-OCH₂CH₃ (CH₂)60 - 62
-OCH₂CH₃ (CH₃)14 - 15
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. For 5,6-difluoro substituted indazoles, two distinct signals are expected, and their coupling can confirm their ortho relationship.[1][2]

Expected Chemical Shifts and Coupling:

Fluorine AssignmentExpected Chemical Shift (δ, ppm, relative to CFCl₃)Multiplicity and Coupling Constants (J, Hz)
F5-120 to -140Doublet (d), ³JFF ≈ 20 Hz
F6-120 to -140Doublet (d), ³JFF ≈ 20 Hz

The exact chemical shifts can be influenced by solvent and other substituents.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of the compound and for gaining structural insights through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation:

The nominal molecular weight of ethyl 5,6-difluoro-1H-indazole-3-carboxylate is 226.18 g/mol .[3][4][5][6] In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high accuracy, confirming the elemental composition.

Common Fragmentation Pathways for Indazole Derivatives: [7]

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺

  • Decarboxylation followed by loss of ethylene: [M - 44 - 28]⁺

  • Cleavage of the indazole ring: This can lead to various smaller fragments, and the presence of fluorine atoms will influence the fragmentation pattern.

A simplified fragmentation pathway for ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan on the molecular ion peak ([M+H]⁺).

Vibrational and Electronic Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. It is an excellent tool for identifying functional groups.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (indazole)3100 - 3300 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ester)1710 - 1730
C=C & C=N stretch1500 - 1650
C-F stretch1100 - 1300
C-O stretch (ester)1000 - 1300

The presence of the electron-withdrawing fluorine atoms may slightly shift the C=O stretching frequency to a higher wavenumber.

Experimental Protocol for FTIR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems.

Expected Absorption Maxima (λmax):

Indazole derivatives typically exhibit two main absorption bands in the UV region. For ethyl 5,6-difluoro-1H-indazole-3-carboxylate, the expected λmax values are:

  • Band I: ~280 - 300 nm (π → π* transition of the indazole ring system)

  • Band II: ~230 - 250 nm (π → π* transition with higher energy)

The exact positions and intensities of these bands can be influenced by the solvent polarity and the nature of any substituents on the indazole ring.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

Integrated Spectroscopic Analysis Workflow

A logical and efficient workflow is crucial for the complete and accurate characterization of a novel ethyl 5,6-difluoro-1H-indazole-3-carboxylate derivative.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_core Core Structural Elucidation cluster_confirmation Structural Confirmation FTIR FTIR Spectroscopy (Functional Group ID) HRMS High-Resolution MS (Elemental Formula) FTIR->HRMS UV_Vis UV-Vis Spectroscopy (Conjugation Check) UV_Vis->HRMS H_NMR ¹H NMR (Proton Framework) HRMS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) C_NMR->F_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) F_NMR->TwoD_NMR Final_Structure Final Structure Assignment TwoD_NMR->Final_Structure Start Synthesized Compound Start->FTIR Start->UV_Vis

A typical workflow for the spectroscopic analysis of a novel derivative.

Conclusion

The comprehensive spectroscopic analysis of ethyl 5,6-difluoro-1H-indazole-3-carboxylate derivatives requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the backbone of the structural elucidation, ¹⁹F NMR offers a unique and sensitive probe into the fluorinated core. Mass spectrometry is essential for confirming the molecular formula, and FTIR and UV-Vis spectroscopy provide valuable information about functional groups and electronic properties. By following a structured analytical workflow and carefully interpreting the data from each technique, researchers can confidently determine the structure of these medicinally important compounds, paving the way for further drug discovery and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Retrieved from [Link]

  • PubMed. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11). Available at: [Link]

  • Lead Sciences. (n.d.). 5,6-Difluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

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  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1125, 138-146. Available at: [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b) compound 1; c) compound 2; d) compound 3; e) compound 4; f) compound 5. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Indazole Derivatives in Cancer Cell Lines: A Focus on Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The indazole scaffold has emerged as a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several indazole-based drugs, such as axitinib and pazopanib, gaining FDA approval for cancer therapy.[1][2] This guide provides a comparative analysis of the cytotoxic potential of indazole derivatives, with a specific focus on Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a fluorinated analog with potential for enhanced metabolic stability and bioavailability.[3]

While direct cytotoxic data for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is not yet extensively published, this guide will leverage available data from structurally related indazole derivatives to provide a comparative framework. This approach will illuminate the potential efficacy of this compound and detail the established methodologies for its evaluation. We will explore the cytotoxic profiles of various indazole analogs against a panel of cancer cell lines and compare their potency with standard chemotherapeutic agents.

Comparative Cytotoxicity of Indazole Derivatives

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for several reported indazole derivatives against various cancer cell lines, alongside data for the standard chemotherapeutic drug, Doxorubicin, for a clear comparison of potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indazole Derivative 2f 4T1 (Breast Cancer)0.23 - 1.15[4]
Indazole Derivative 6o K562 (Leukemia)5.15[5]
Indazole Derivative 6o HEK-293 (Normal Kidney)33.20[6]
Indazole Derivative 3b WiDr (Colon Cancer)27.20[7]
Indazole Derivative 8g HCT-116 (Colon Cancer)0.024[8]
Indazole Derivative 8h MCF-7 (Breast Cancer)0.025[8]
Doxorubicin HeLa (Cervical Cancer)1.7[9]
Doxorubicin MCF-7 (Breast Cancer)Varies (cell line specific)[10][11]
5-Fluorouracil K562 (Leukemia)>100[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

The data clearly indicates that certain indazole derivatives exhibit potent cytotoxic activity, with some compounds (e.g., 8g and 8h) demonstrating significantly lower IC50 values than the standard drug Doxorubicin in specific cell lines.[8] Furthermore, the selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential, as highlighted by the higher IC50 value of compound 6o in HEK-293 cells compared to K562 cancer cells.[5][6]

Assessing Cytotoxicity: The MTT Assay Protocol

A robust and widely used method for determining the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Here is a detailed, step-by-step protocol for a typical MTT assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Ethyl 5,6-difluoro-1H-indazole-3-carboxylate) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Below is a diagram illustrating the workflow of the MTT cytotoxicity assay.

MTT_Workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Indazole Compound & Controls B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability & IC50 H->I

Caption: A flowchart of the MTT assay for determining cytotoxicity.

Potential Mechanisms of Action: Targeting Kinase Signaling

The anticancer activity of many indazole derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers.[1] Several indazole-containing drugs are potent kinase inhibitors. For instance, Axitinib and Pazopanib target Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby inhibiting angiogenesis.

While the specific targets of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate are yet to be elucidated, it is plausible that it could act as a kinase inhibitor. The general mechanism often involves the indazole scaffold binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cancer cell proliferation and survival.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by an indazole-based kinase inhibitor.

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition by an Indazole Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Proteins Downstream Signaling Proteins Receptor_Kinase->Signaling_Proteins Phosphorylates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Indazole_Derivative Ethyl 5,6-difluoro- 1H-indazole-3-carboxylate (Hypothetical Inhibitor) Indazole_Derivative->Receptor_Kinase Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cancer_Cell_Proliferation Cancer_Cell_Proliferation Gene_Expression->Cancer_Cell_Proliferation Leads to

Caption: A potential mechanism of action for an indazole-based kinase inhibitor.

Conclusion and Future Directions

The indazole scaffold represents a highly promising framework for the development of novel anticancer agents. The comparative data presented in this guide, derived from various indazole derivatives, suggests that compounds like Ethyl 5,6-difluoro-1H-indazole-3-carboxylate warrant further investigation. The fluorination at the 5 and 6 positions may enhance its pharmacological properties, potentially leading to a more potent and selective anticancer agent.[6]

Future research should focus on synthesizing Ethyl 5,6-difluoro-1H-indazole-3-carboxylate and evaluating its cytotoxicity against a broad panel of cancer cell lines using standardized assays like the MTT. Mechanistic studies will also be crucial to identify its molecular targets and understand its mode of action. The insights gained from such studies will be invaluable for the rational design and development of the next generation of indazole-based cancer therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
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  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2020). Archiv der Pharmazie, 353(10), e2000144.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Current Topics in Medicinal Chemistry, 20(25), 2348-2363.
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  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1229-1240.
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  • ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE. (n.d.). Echemi.
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  • ethyl 5,6-difluoro-1h-indazole-3-carboxylate. (n.d.). Echemi.
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  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.

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Comparative

A Comparative Guide to Indazole-3-Carboxylate Esters in Kinase Inhibition

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Within this domain, the indazole scaffold has emerged as a privileged structure, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Within this domain, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides a comparative study of indazole-3-carboxylate esters, a promising class of compounds in kinase inhibition. While direct comparative studies on these esters are not abundant in publicly available literature, this guide synthesizes data from various sources, including patents and research on analogous indazole-3-carboxamides, to provide a comprehensive overview for the scientific community. We will delve into their structure-activity relationships, inhibitory profiles against key kinases, and the experimental methodologies crucial for their evaluation.

The Indazole Scaffold: A Cornerstone in Kinase Inhibitor Design

The indazole ring system, a bicyclic aromatic heterocycle, has proven to be an exceptional scaffold for the development of targeted anticancer therapeutics with high efficacy.[1] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic significance.[2]

While much of the research has focused on indazole-3-carboxamides, the corresponding esters present an alternative and potentially advantageous chemical space. The ester functionality can influence physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.

Comparative Analysis of Indazole Derivatives in Kinase Inhibition

Due to the limited direct comparative data on indazole-3-carboxylate esters, this section presents a curated comparison of various indazole derivatives, including available ester data and analogous carboxamide data, to infer structure-activity relationships (SAR).

Table 1: Comparative Inhibitory Activity of Indazole Derivatives Against Various Kinases

Compound TypeDerivative/SubstituentTarget Kinase(s)IC50 (nM)Source
Indazole-3-carboxamideCompound 30l PAK19.8[3]
Indazole-3-carboxamideVariousGSK-3βpIC50: 4.9-5.5[4]
3-Ethynyl-1H-indazoleCompound 10 PI3Kα361[5]
3-Pyrrolopyridin-2-yl)indazoleCompound 54a Aurora kinase A32[3]
3-Pyrrolopyridin-2-yl)indazoleCompound 54c Aurora kinase A46[3]
Indazole Derivative (General)Compound VIIIEGFR (L858R/T790M)70[6]

From the available data, several key insights into the SAR of indazole derivatives can be drawn:

  • The 3-position substituent is critical for activity. The nature of the group at this position dictates the interaction with the hinge region of the kinase ATP-binding pocket.

  • Substitution on the indazole ring and the pendant groups significantly impacts potency and selectivity. For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, halogen atoms were found to enhance the inhibitory potency against Aurora kinase A.[3]

  • The ester versus amide linkage at the 3-position can alter the hydrogen bonding pattern and overall conformation of the inhibitor , which in turn affects its binding affinity and selectivity. While carboxamides have been more extensively studied, the exploration of esters could lead to inhibitors with novel pharmacological profiles.

Key Kinase Targets and Signaling Pathways

The indazole-3-carboxylate scaffold has shown promise against several critical kinase targets implicated in cancer and other diseases. Understanding the signaling pathways these kinases regulate is paramount for rational drug design and development.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common event in many human cancers.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indazole_Ester Indazole-3-carboxylate Ester Indazole_Ester->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

PAK1 Signaling Pathway

p21-activated kinase 1 (PAK1) is a key regulator of the cytoskeleton, cell motility, and gene expression.[8] Its aberrant activation is associated with tumor progression and metastasis.[3]

PAK1_Pathway GTPases Rac/Cdc42 PAK1 PAK1 GTPases->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Regulates Migration Cell Migration & Invasion PAK1->Migration Promotes Gene_Expression Gene Expression PAK1->Gene_Expression Regulates Indazole_Ester Indazole-3-carboxylate Ester Indazole_Ester->PAK1 Inhibition

Caption: PAK1 Signaling Pathway Inhibition.

GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a multifaceted serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[4] Its dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and diabetes.[9]

GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation for Degradation Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Activation Indazole_Ester Indazole-3-carboxylate Ester Indazole_Ester->GSK3B Inhibition

Caption: Wnt/GSK-3β Signaling Pathway Inhibition.

Experimental Methodologies for Kinase Inhibition Assays

The robust evaluation of kinase inhibitors relies on well-designed and validated experimental protocols. Here, we outline a general workflow and specific assay formats commonly used in the field.

General Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase with Compound Compound_Prep->Incubation Reagent_Prep Kinase, Substrate, ATP Preparation Reagent_Prep->Incubation Reaction Initiation of Kinase Reaction (add ATP) Incubation->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection (Luminescence, Fluorescence) Termination->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: General Workflow for Kinase Inhibition Assay.

Detailed Protocols

1. ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

  • Principle: After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal.[11]

  • Step-by-Step Protocol:

    • Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, and test compound (indazole-3-carboxylate ester).

    • Initiate the reaction by adding ATP and incubate at the optimal temperature for a defined period.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

2. LanthaScreen™ TR-FRET Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase.[14]

  • Principle: The assay uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[15]

  • Step-by-Step Protocol:

    • In a multi-well plate, add the test compound, the kinase pre-incubated with the europium-labeled antibody, and the fluorescent tracer.

    • Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio (acceptor/donor). The decrease in the ratio is proportional to the inhibitory activity of the compound.

    • Determine IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Indazole-3-carboxylate esters represent a compelling, yet underexplored, class of kinase inhibitors. While the current body of literature is more focused on their carboxamide counterparts, the foundational knowledge of the indazole scaffold's interaction with kinases provides a strong basis for the continued investigation of these esters. The ester functionality offers a valuable handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Future research should focus on the systematic synthesis and evaluation of indazole-3-carboxylate ester libraries against a broad panel of kinases. Direct, head-to-head comparisons with their corresponding amides will be crucial to elucidate the specific advantages and disadvantages of the ester linkage in terms of potency, selectivity, and drug-like properties. Such studies, coupled with structural biology and computational modeling, will undoubtedly accelerate the development of the next generation of indazole-based kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

  • Sugihara, T., et al. (2001). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. U.S.
  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 204, 112517.
  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • Vertex Pharmaceuticals Incorporated. (2007). Indazole compounds.
  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • Geng, M., et al. (2020). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof. U.S.
  • Joseph, C., et al. (2014). Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. RSC Advances, 4(92), 50694-50719.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Castelli, R., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(5), 2007-2018.
  • Targetrx, Inc. (2018). Indazole compound for use in inhibiting kinase activity, composition and application thereof.
  • BPS Bioscience. (n.d.). TR-FRET Assays. Retrieved from [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Lo Monte, F., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 126, 105922.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Hardt, S. E., & Sadoshima, J. (2002). Glycogen synthase kinase-3β: a novel regulator of cardiac hypertrophy and development.
  • Zhang, L., et al. (2023).
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

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Validation

A Comparative Guide to the X-ray Crystallography of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is executed. Among the various analytical techniques available, single-crystal X-ray crystallography remains the definitive method for obtaining unambiguous atomic-level structural information. This guide provides an in-depth technical comparison and a practical workflow for the structural elucidation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active agents.

While a public crystal structure for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is not available as of this writing, this guide will leverage crystallographic data from closely related analogues to predict its structural features and to provide a robust framework for its analysis. We will explore the nuances of its synthesis, crystallization, and eventual X-ray diffraction analysis, drawing direct comparisons with other substituted indazole carboxylates to highlight the influence of the difluoro substitution on its solid-state architecture.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the often-challenging step of growing single crystals suitable for diffraction.

Synthesis Pathway

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate can be approached through established methods for indazole ring formation. A plausible and efficient route involves the reaction of a suitably substituted aminophenyl precursor. While various synthetic strategies exist for the indazole core, a common approach involves the cyclization of ortho-substituted anilines.[1]

Below is a generalized synthetic scheme based on common organic chemistry principles and published procedures for related analogues.[2][3]

G A Substituted 2-aminobenzonitrile B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Spontaneous D Hydrolysis C->D H2O, H+ E Esterification D->E Ethanol, H+ F Ethyl 5,6-difluoro-1H-indazole-3-carboxylate E->F

Caption: Generalized synthetic pathway for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Crystallization: A Game of Patience and Precision

Obtaining diffraction-quality single crystals is often the rate-limiting step in a crystallographic study.[4] The goal is to encourage the slow formation of a highly ordered lattice. For a small molecule like Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, several common crystallization techniques should be explored in parallel:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of nucleation and crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. The rate of cooling is critical; slower rates generally produce higher quality crystals.

The choice of solvent is paramount. A good starting point is a solvent in which the compound has moderate solubility. Screening a range of solvents with varying polarities is highly recommended.

The X-ray Crystallography Workflow: From Crystal to Structure

The process of determining a crystal structure can be broken down into three main stages: data collection, structure solution and refinement, and analysis of the final structure.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Validation Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection On Diffractometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Structural Model Structure_Refinement->Final_Structure Validation Validation & CIF Generation Final_Structure->Validation

Sources

Comparative

Assessing the Metabolic Stability of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic viability.[1][2] A compound that...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic viability.[1][2] A compound that is rapidly metabolized may struggle to achieve sufficient in vivo exposure, while an overly stable compound could lead to undesirable accumulation and potential toxicity.[2] This guide provides an in-depth technical assessment of the metabolic stability of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a fluorinated indazole derivative of interest in pharmaceutical research. Through a comparative analysis supported by established in vitro methodologies, we will explore the impact of its structural features on its metabolic fate.

The Strategic Role of Fluorination and the Indazole Scaffold

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[3][4][5] The high strength of the carbon-fluorine bond makes it more resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are major drivers of Phase I metabolism.[5][6][7] By strategically placing fluorine atoms at metabolically labile positions, or "soft spots," medicinal chemists can effectively block oxidative metabolism, thereby prolonging the compound's half-life.[3][6]

The indazole core itself is considered a "privileged scaffold" in medicinal chemistry.[8] Compared to bioisosteric phenols, indazoles tend to be less susceptible to both Phase I and Phase II metabolism.[8] The combination of a difluoro-substitution on the benzene ring and the inherent stability of the indazole nucleus in Ethyl 5,6-difluoro-1H-indazole-3-carboxylate suggests a potentially favorable metabolic profile.

Comparative In Vitro Assessment of Metabolic Stability

To objectively evaluate the metabolic stability of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, we will compare its performance in standard in vitro assays against two relevant comparators: its non-fluorinated parent, Ethyl 1H-indazole-3-carboxylate, and a well-characterized rapidly metabolized drug, Verapamil. This three-way comparison will allow us to dissect the contribution of the difluoro-substituents to the overall metabolic stability.

The primary in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[9][10] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them a cost-effective tool for early-stage screening.[10][11] Hepatocytes, being intact liver cells, provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.[10][12]

Experimental Design & Rationale

The following experimental design provides a robust framework for assessing and comparing the metabolic stability of the three compounds.

Caption: Workflow for assessing metabolic stability.

Detailed Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This assay measures the intrinsic clearance of a compound primarily due to Phase I metabolism.[11]

Materials:

  • Human liver microsomes (pooled)

  • Test compounds and controls (10 mM in DMSO)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with internal standard (e.g., Tolbutamide or a structurally similar compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[13] Prepare working solutions of test compounds and controls at a final concentration of 1 µM.

  • Incubation: Pre-warm the microsomal solution and compound solutions at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[11] At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with an internal standard.[11][14]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[14]

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance, incorporating both Phase I and Phase II enzymes, as well as transporter activity.[12][15]

Materials:

  • Cryopreserved human hepatocytes (pooled)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and controls (10 mM in DMSO)

  • Acetonitrile with internal standard

  • 12- or 24-well plates

  • Orbital shaker in an incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.[16]

  • Incubation: Pre-incubate the hepatocyte suspension at 37°C for 10-15 minutes.[16] Add the test compounds and controls to the hepatocyte suspension (final concentration 1 µM). At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.[17]

  • Sample Processing: Centrifuge the quenched samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[12]

Data Analysis and Interpretation

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1][2]

The percentage of the parent compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • For microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / protein mass)

    • For hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume / number of cells)[18]

Expected Comparative Data

The following table illustrates the expected outcome of these assays, highlighting the anticipated differences in metabolic stability.

CompoundIn Vitro SystemExpected Half-life (t½, min)Expected Intrinsic Clearance (CLint)Rationale
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate HLM> 60LowThe difluoro-substitution on the aromatic ring is expected to significantly block CYP450-mediated oxidation, a common metabolic pathway for indazole-containing compounds.[6][19][20] The strong C-F bonds are resistant to cleavage.[4][7]
Hepatocytes> 120LowIn addition to resistance to Phase I metabolism, the compound may also exhibit slower Phase II conjugation due to the electronic effects of the fluorine atoms.
Ethyl 1H-indazole-3-carboxylate HLM30 - 60ModerateThe non-fluorinated indazole ring is more susceptible to hydroxylation by CYP enzymes.[19][20]
Hepatocytes60 - 120ModerateThe hydroxylated metabolites can be readily conjugated by Phase II enzymes, leading to faster overall clearance compared to the fluorinated analog.
Verapamil (Positive Control) HLM< 15HighVerapamil is a well-known substrate for CYP3A4 and undergoes rapid N-dealkylation and O-demethylation, making it a suitable positive control for high clearance.
Hepatocytes< 30HighDemonstrates rapid clearance in a more complete metabolic system, confirming the metabolic competency of the hepatocytes.

Delving Deeper: Reaction Phenotyping

Should Ethyl 5,6-difluoro-1H-indazole-3-carboxylate exhibit some level of metabolic turnover, the next logical step is to identify the specific CYP450 enzymes responsible for its metabolism. This process, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions.[21][22][23]

Caption: Logic for CYP450 reaction phenotyping.

Two primary approaches for reaction phenotyping are:

  • Recombinant CYP Enzymes: Incubating the compound with a panel of individually expressed human CYP enzymes to directly identify which isoforms can metabolize it.[21]

  • Chemical Inhibition in HLM: Using a panel of selective chemical inhibitors for different CYP isoforms in HLM incubations.[22] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.

Conclusion and Forward Look

The strategic difluorination of the indazole core in Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is rationally designed to enhance metabolic stability. The comparative in vitro data generated through the described liver microsomal and hepatocyte stability assays will provide a clear, quantitative assessment of this strategy's success. By benchmarking against its non-fluorinated counterpart and a high-clearance control, researchers can confidently rank-order this compound and make informed decisions about its progression in the drug discovery pipeline. A favorable metabolic stability profile, characterized by a long half-life and low intrinsic clearance, would strongly support its potential as a viable drug candidate with desirable pharmacokinetic properties.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Di, L., et al. (2017). Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. PubMed. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Yang, Z., et al. (2016). Novel Cytochrome P450 Reaction Phenotyping for Low Clearance Compounds Using Hepatocyte Relay Method. ResearchGate. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Obach, R. S. (2025, August 4). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Concept Life Sciences. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Lin, F. Y., et al. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art. PubMed. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Singh, S., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Carlier, J., et al. (2015). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. [Link]

  • Pal, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Shimadzu. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Wagmann, L., et al. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Luo, J., et al. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Pineda, L., et al. (2009). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed. [Link]

  • Bhattarai, P., et al. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Zschiesche, A., et al. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Bhattarai, P., et al. (2025, August 27). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

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Validation

A Technical Guide for Medicinal Chemists: Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in the Landscape of Privileged Heterocyclic Scaffolds

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the identification of certain molecular frameworks that consistently appe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the identification of certain molecular frameworks that consistently appear in bioactive compounds. These "privileged scaffolds" serve as versatile templates for the design of potent and selective ligands for a multitude of biological targets. Among these, the indazole core has emerged as a particularly fruitful scaffold, with numerous derivatives advancing into clinical trials and onto the market.[1][2] This guide provides an in-depth comparison of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, a key building block for many therapeutic agents, against other prominent heterocyclic scaffolds such as benzimidazoles, quinolines, and pyrimidines. Through a critical analysis of experimental data, we will explore the nuanced advantages and disadvantages of each scaffold, offering a valuable resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Privileged Player in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry for its ability to engage in key interactions within the ATP-binding site of protein kinases.[3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP. This inherent property has made indazole a cornerstone in the development of a wide array of kinase inhibitors targeting various cancer-related pathways.[3]

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate: A Key Intermediate

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No: 885279-04-9) is a crucial intermediate in the synthesis of numerous potent kinase inhibitors.[4][5][6] The difluoro substitution on the benzene ring can significantly enhance the binding affinity and metabolic stability of the final drug molecule. Fluorine's high electronegativity can modulate the electronic properties of the aromatic system and create favorable orthogonal interactions with the target protein.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H8F2N2O2[4]
Molecular Weight226.18 g/mol [4]
CAS Number885279-04-9[4]

Head-to-Head Comparison: Indazole vs. Other Privileged Scaffolds

The true measure of a scaffold's utility lies in its performance relative to other established frameworks. In the following sections, we will compare the indazole scaffold, with a focus on derivatives of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, against benzimidazoles, quinolines, and pyrimidines in the context of anticancer activity, particularly kinase inhibition.

Indazole vs. Benzimidazole: A Tale of Two Bioisosteres

Benzimidazoles, bioisosteres of purines, are another class of privileged scaffolds frequently employed in the design of kinase inhibitors and other therapeutic agents.[7] A direct comparative study of novel indazole and benzimidazole analogues as tubulin polymerization inhibitors provides a compelling case study.[8][9]

In this study, researchers designed and synthesized a series of indazole and benzimidazole derivatives and evaluated their antiproliferative activities. One of the lead compounds, a benzimidazole derivative (12b), exhibited exceptionally potent inhibitory effects on cancer cell growth, with an average IC50 value of 50 nM, which was slightly better than the natural product colchicine.[8] Notably, this compound was equally effective against a paclitaxel-resistant cancer cell line, demonstrating its potential to overcome drug resistance.[8]

Table 1: Comparative Anticancer Activity of Indazole and Benzimidazole Derivatives

CompoundScaffoldCancer Cell LineIC50 (nM)Reference
12b BenzimidazoleA2780S (ovarian)6.2[8]
A2780/T (paclitaxel-resistant ovarian)9.7[8]
Colchicine -A2780S (ovarian)15.3[8]
A2780/T (paclitaxel-resistant ovarian)25.1[8]

The X-ray crystal structure of compound 12b in complex with tubulin revealed its direct binding to the colchicine site, providing a structural basis for its potent activity.[8] This study highlights that while both indazole and benzimidazole scaffolds are effective, subtle structural modifications can lead to significant differences in potency and spectrum of activity. The choice between these two scaffolds will often depend on the specific target and the desired pharmacological profile.

Indazole vs. Quinoline and Pyrimidine: Expanding the Kinase Inhibitor Toolkit

Quinolines and pyrimidines are also well-established privileged scaffolds in oncology drug discovery.[10][11][12] Numerous approved kinase inhibitors, such as lapatinib (quinoline) and imatinib (pyrimidine), feature these core structures.

A study on hybrid imidazole/pyridine and benzimidazole/quinoline derivatives demonstrated the potential of combining these privileged scaffolds to generate compounds with potent and selective anticancer activity.[10] One of the hybrid compounds, featuring a benzimidazole and an 8-aminoquinoline skeleton, exhibited significant and selective antitumor activity against renal and breast cancer cell lines.[10]

Furthermore, the development of indazole-pyrimidine based derivatives has yielded potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[12] Several of these compounds demonstrated stronger cytotoxic activity against various cancer cell lines than the reference drug, staurosporine.[12]

Table 2: Comparative IC50 Values of Indazole-Pyrimidine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
4f MCF-7 (breast)1.629[12]
4i MCF-7 (breast)1.841[12]
Staurosporine MCF-7 (breast)8.029[12]

These studies underscore the versatility of privileged scaffolds and the power of molecular hybridization to create novel chemical entities with enhanced biological activity. The choice of a particular scaffold will be dictated by the specific kinase being targeted, the desired selectivity profile, and the overall physicochemical properties of the molecule.

Experimental Methodologies: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the data presented, this section provides detailed experimental protocols for the synthesis of an indazole-3-carboxylate derivative and for a common biological assay used to evaluate kinase inhibitors.

Synthesis of Ethyl 1H-indazole-3-carboxylate

The following protocol is adapted from a procedure published in Organic Syntheses and describes the synthesis of a close analog of the title compound.[13] This reaction proceeds via a [3+2] cycloaddition of benzyne and a diazo compound.

Experimental Workflow for Indazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate B Add dry THF A->B C Cool to -78 °C B->C D Add TBAF solution dropwise C->D Start of reaction E Stir at -78 °C D->E F Warm to room temperature overnight E->F G Concentrate the reaction mixture F->G Reaction completion H Perform aqueous workup with EtOAc and NaHCO3 G->H I Dry organic layer and evaporate solvent H->I J Purify by column chromatography I->J K Ethyl 1H-indazole-3-carboxylate J->K Final Product G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Prepare serial dilutions of test compound B Add diluted compound and VEGFR-2 enzyme to 96-well plate A->B C Initiate reaction by adding ATP and substrate B->C Start of reaction D Incubate at 30 °C C->D E Stop reaction and add detection reagent (e.g., Kinase-Glo) D->E End of incubation F Measure luminescence E->F G Calculate IC50 values F->G H Inhibitory Potency G->H Results

Sources

Comparative

The Strategic Advantage of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in Kinase Inhibitor Scaffolding: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of the core heterocyclic scaffold is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of the core heterocyclic scaffold is a pivotal decision that dictates the potency, selectivity, and pharmacokinetic profile of the final drug candidate. The indazole nucleus has emerged as a privileged scaffold, forming the backbone of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical comparison of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a strategic building block against its non-fluorinated and other isomeric counterparts. We will delve into the causal effects of the difluoro substitution pattern on biological activity and metabolic stability, supported by experimental data and detailed synthetic protocols.

The Indazole Scaffold: A Versatile Hinge-Binding Motif

The 1H-indazole moiety is a bioisostere of indole and is recognized for its ability to form critical hydrogen bond interactions with the hinge region of various kinases.[4] This interaction is fundamental for the inhibitory activity of many kinase inhibitors. The 3-position of the indazole ring provides a convenient handle for the introduction of various side chains that can be tailored to interact with the solvent-exposed region or other pockets of the kinase active site, thereby influencing potency and selectivity.

The Impact of Fluorination: More Than Just an Electronic Effect

The introduction of fluorine atoms onto the indazole ring is a well-established strategy to enhance the drug-like properties of the resulting inhibitors. The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer plasma half-life.[5] Furthermore, the high electronegativity of fluorine can modulate the pKa of the indazole nitrogen atoms, influencing their hydrogen bonding capabilities and overall binding affinity.[5]

Comparative Analysis: The Strategic Placement of Fluorine

The position of fluorine substitution on the indazole ring has a profound impact on the biological activity of the final compound. A comparative study on Rho kinase (ROCK1) inhibitors demonstrated that a fluorine atom at the 6-position of the indazole ring (compound 52 ) resulted in a dramatic increase in inhibitory potency (IC50 = 14 nM) and oral bioavailability (61%) compared to the corresponding 4-fluoro isomer (compound 51 , IC50 = 2500 nM).[6] This highlights the critical role of the substitution pattern in optimizing drug-like properties.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the presence of a fluorine atom on the indazole ring at the 6-position (compound 27a ) led to improved enzymatic and cellular potency compared to non-fluorinated or differently substituted analogues.[7]

Compound IDTarget KinaseIC50 (nM)Cellular Potency (KG1 cells, IC50 in nM)
27a (6-fluoro)FGFR1< 4.125.3
FGFR22.077.4
Non-fluorinated analogue (conceptual)FGFR1> 100 (estimated)> 100 (estimated)
Table 1: Comparison of a 6-fluoroindazole-containing FGFR inhibitor with a conceptual non-fluorinated analogue, illustrating the significant enhancement in potency conferred by the fluorine substituent.[7]

However, it is crucial to note that the effect of fluorination is context-dependent. In the development of Polo-like kinase 4 (PLK4) inhibitors, the removal of a fluorine atom from a lead compound actually enhanced kinase inhibitory activity. This was attributed to an increase in the electron density of the phenyl ring, which strengthened hydrophobic interactions within the binding pocket.[8] This underscores the importance of a nuanced, target-specific approach to scaffold design.

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate: A Superior Building Block

The subject of this guide, Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, offers a unique combination of features that make it a highly valuable starting material for the synthesis of potent and metabolically robust kinase inhibitors. The difluoro substitution at the 5- and 6-positions is anticipated to confer enhanced metabolic stability and potentially favorable interactions within the kinase active site. The ethyl carboxylate at the 3-position serves as a versatile handle for the introduction of a wide array of functional groups through well-established synthetic transformations.

A key advantage of the indazole scaffold, which is further enhanced by fluorination, is its ability to improve metabolic stability. In a study focused on developing selective androgen receptor antagonists, the replacement of a metabolically labile indole B-ring with an indazole moiety resulted in a dramatic four-fold improvement in in-vitro metabolic stability.[9]

Experimental Protocols: From Building Block to Bioactive Compound

The following sections provide detailed, step-by-step methodologies for the key transformations required to utilize Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in a drug discovery program.

Step 1: Hydrolysis of the Ethyl Ester

The first step in elaborating the 3-position of the indazole core is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.

Protocol: Hydrolysis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

  • Dissolution: Dissolve Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Base Addition: Add an excess of a suitable base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-difluoro-1H-indazole-3-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Amide Bond Formation

The resulting carboxylic acid is a versatile intermediate for the synthesis of a library of amides, a common functional group in kinase inhibitors. Standard peptide coupling conditions can be employed for this transformation.

Protocol: Amide Coupling of 5,6-difluoro-1H-indazole-3-carboxylic acid with a Primary Amine

  • Activation: To a solution of 5,6-difluoro-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or HBTU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq).[10]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.[9]

Visualizing the Synthetic Workflow

The following diagram illustrates the key synthetic transformations for utilizing Ethyl 5,6-difluoro-1H-indazole-3-carboxylate in the synthesis of a hypothetical kinase inhibitor.

G start Ethyl 5,6-difluoro-1H-indazole-3-carboxylate hydrolysis Step 1: Hydrolysis (LiOH or NaOH) start->hydrolysis acid 5,6-difluoro-1H-indazole-3-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (HATU/DIPEA, Amine) acid->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor

Caption: Synthetic workflow for the elaboration of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Conclusion: A Privileged Building Block for Next-Generation Kinase Inhibitors

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate represents a strategically advantageous building block for the development of novel kinase inhibitors. The difluoro substitution pattern at the 5- and 6-positions is rationally designed to enhance metabolic stability and potentially improve binding affinity, addressing key challenges in modern drug discovery. The versatile ethyl carboxylate handle at the 3-position allows for the facile introduction of diverse chemical matter, enabling the exploration of a broad chemical space. By leveraging the principles of medicinal chemistry and the robust synthetic protocols outlined in this guide, researchers can effectively utilize this valuable scaffold to accelerate the discovery of next-generation targeted therapies.

References

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No. 885279-04-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No. 885279-04-9). As a fluorinated indazole derivative used in pharmaceutical development and chemical synthesis, its unique chemical structure necessitates rigorous disposal protocols to ensure laboratory safety and environmental protection.[1][2][3] The guidance herein is designed for researchers, scientists, and drug development professionals, grounding procedural steps in the chemical principles that govern safety and efficacy.

Pre-Disposal Hazard Assessment and Safety

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While specific toxicity data for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is not widely available, the precautionary principle dictates that it should be handled as a hazardous substance based on the known properties of related chemical classes.[4] Indazole derivatives and other fluorinated organic compounds may cause skin, eye, and respiratory irritation.[5][6]

Chemical and Physical Properties

PropertyValue
Chemical Name Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
CAS Number 885279-04-9[7][8]
Molecular Formula C₁₀H₈F₂N₂O₂[7][8]
Molecular Weight 226.18 g/mol [7][9]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for use or disposal, the following PPE is required to minimize exposure:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

On-Site Waste Management: Segregation and Collection Protocol

Proper waste management begins at the point of generation. The following steps ensure that waste containing Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is collected safely and in compliance with institutional and regulatory standards.[10][11]

Step 1: Designate a Hazardous Waste Container Select a container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a sealable plastic bag or container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a bottle designed for chemical waste, often provided by your institution's Environmental Health & Safety (EHS) department.[12][13][14]

  • Causality: Using a compatible container prevents chemical reactions, degradation of the container, and potential leaks. Keeping containers sealed prevents the release of vapors.[10][12][14]

Step 2: Label the Container Correctly The container must be labeled before any waste is added. The label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "Ethyl 5,6-difluoro-1H-indazole-3-carboxylate" . Do not use abbreviations or chemical formulas.[10][14]

  • A list of all constituents by percentage, including solvents.[10][14]

  • Causality: Accurate labeling is a critical control measure. It communicates the container's contents to all personnel and to the final disposal facility, ensuring it is handled appropriately and preventing the mixing of incompatible chemicals.[15]

Step 3: Segregate the Waste Stream Collect waste containing this compound in its own dedicated container. Do not mix it with other waste streams unless explicitly permitted by your EHS office. Store the container in a designated Satellite Accumulation Area within the laboratory.[10]

  • Causality: Fluorinated compounds have unique disposal requirements.[15] Segregation prevents cross-contamination and ensures the waste can be routed to the appropriate high-temperature incineration facility.

Step 4: Store the Waste Container Safely Keep the waste container sealed at all times, except when adding waste.[10][12] If collecting liquid waste, the container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.[12]

The Disposal Workflow: From Laboratory to Destruction

Disposal of this chemical is not complete until it has been safely removed from the laboratory and processed by a licensed hazardous waste management facility. The workflow below outlines this process, which must be coordinated through your institution's EHS office.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Contractor Procedures cluster_disposal Final Destruction A Waste Generation (Solid Residue or Contaminated Solutions) B Select Compatible & Leak-Proof Container A->B C Label Container: 'Hazardous Waste' + Full Chemical Name + Constituents (%) B->C D Collect Waste & Keep Container Sealed C->D E Store in Designated Satellite Area with Secondary Containment D->E F Container Full (≤ 90%) Request Pickup from EHS E->F G EHS Collects Waste from Lab F->G H Consolidation & Transport by Licensed Hazardous Waste Contractor G->H I Ultimate Disposal Method H->I J High-Temperature Incineration (>1000°C) I->J K Rationale: Ensures cleavage of the strong Carbon-Fluorine (C-F) bond, preventing environmental persistence. J->K

Caption: Disposal workflow for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

The Critical Role of High-Temperature Incineration

Due to the presence of two fluorine atoms, this compound contains very strong carbon-fluorine (C-F) bonds. These bonds make fluorinated organic compounds highly stable and resistant to natural degradation, earning them the moniker "forever chemicals" in some contexts.[16][17]

The only proven and effective method for the complete destruction of such compounds is high-temperature incineration at a facility specifically licensed to handle halogenated organic waste.[16][18] The extreme temperatures provide the necessary energy to break the C-F bonds, ensuring the molecule is mineralized into simpler, less harmful components.[17][18] Disposing of this waste via landfilling is not a permanent solution, as it only contains the chemical rather than destroying it.[16]

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial.

  • Small, Manageable Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using a compatible absorbent material (e.g., vermiculite or a universal chemical absorbent pad).

    • Carefully collect the contaminated absorbent material using non-sparking tools.[7]

    • Place the collected material into your designated hazardous waste container for this chemical.

    • Clean the spill area and decontaminate equipment.

  • Large or Uncontrolled Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected space.

    • Contact your institution's EHS emergency response team without delay.[15]

By adhering to these scientifically-grounded procedures, you ensure the safe management and compliant disposal of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
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